onternabez
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMRIVODIXTERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Onternabez (HU-308): A Technical Guide for Researchers
An In-depth Review of the Potent and Selective CB2 Receptor Agonist
Abstract
Onternabez, also known as HU-308, is a synthetic cannabinoid distinguished by its high potency and exceptional selectivity as an agonist for the Cannabinoid Receptor 2 (CB2).[1][2] Developed in the late 1990s at the Hebrew University of Jerusalem, this compound has emerged as a critical tool in cannabinoid research, offering a way to investigate the physiological and therapeutic roles of the CB2 receptor without the confounding psychoactive effects associated with Cannabinoid Receptor 1 (CB1) activation.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of targeting the CB2 receptor.
Core Properties of this compound (HU-308)
This compound is a bicyclic cannabinoid derivative. Its defining characteristic is its significant selectivity for the CB2 receptor over the CB1 receptor, with a reported selectivity of over 5,000-fold.[1] This specificity makes it an invaluable research tool for isolating and studying the effects of CB2 receptor activation.
Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Receptor | Cell Line | Reference |
| Binding Affinity (Ki) | > 10 µM | Human CB1 | Transfected COS-7 cells | [3] |
| 22.7 ± 3.9 nM | Human CB2 | Transfected COS-7 cells | [3] | |
| Functional Potency (EC50) | 5.57 nM | Human CB2 | Transfected CHO cells | [3] |
Table 1: In Vitro Pharmacology of this compound (HU-308)
| Animal Model | Effect | Dosage & Route | Reference |
| Murine Model of Neuropathic Pain (Trigeminal) | Ameliorates cold sensitivity | 30 nmole, intranasal | [4] |
| Murine Model of Diabetic Retinopathy | Decreases retinal leukostasis and vascular hyperpermeability | 5.0 mg/kg, intraperitoneal | [5] |
| Murine Model of Acute Lung Injury | Reduces systemic inflammation | 3 mg/kg, intravenous | [6] |
| Anesthetized Rats | Reduces blood pressure | 30 mg/kg, intravenous | [3] |
Table 2: In Vivo Efficacy of this compound (HU-308) in Disease Models
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway initiated by this compound is through the coupling to inhibitory G proteins (Gαi/o).
Primary Signaling Cascade
Activation of the CB2 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequently influences the phosphorylation of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).
Downstream Signaling Pathways
Beyond the primary adenylyl cyclase inhibition, this compound has been shown to modulate other significant signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and survival.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to characterize this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the CB2 receptor.
-
Objective: To measure the displacement of a radiolabeled cannabinoid ligand from the CB2 receptor by this compound.
-
Materials:
-
Cell membranes from CHO or HEK-293 cells stably expressing the human CB2 receptor.
-
Radioligand: [³H]CP-55,940.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand ([³H]CP-55,940 at a concentration close to its Kd), and varying concentrations of this compound.
-
For total binding wells, omit this compound. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound, which is then used to calculate the Ki value.
-
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
-
Objective: To determine the EC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP production.
-
Materials:
-
CHO or HEK-293 cells stably expressing the human CB2 receptor.
-
cAMP detection kit (e.g., HTRF, LANCE, or luminescence-based).
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
384-well white plates.
-
-
Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Treat the cells with the this compound dilutions for 15-30 minutes at room temperature.
-
Add a fixed concentration of forskolin (typically the EC₈₀ for cAMP stimulation) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Generate a dose-response curve and calculate the EC₅₀ value.
-
In Vivo Model of Trigeminal Neuropathic Pain
This protocol assesses the analgesic efficacy of this compound in a model of nerve injury-induced pain.
-
Objective: To evaluate the effect of this compound on cold allodynia in mice with traumatic trigeminal neuropathy.
-
Animal Model: Infraorbital nerve cut (IONC) model in mice.
-
Procedure:
-
Induce trigeminal neuropathy via IONC surgery.
-
Allow for a post-operative recovery and pain development period (e.g., 7 days).
-
Administer this compound (e.g., 30 nmole in 10 µL) intranasally on specified days post-injury.
-
Assess cold sensitivity using the acetone (B3395972) test, where a drop of acetone is applied to the vibrissal pad and the duration of wiping/scratching behavior is recorded.
-
Compare the behavioral response in this compound-treated mice to vehicle-treated controls.
-
Synthesis of this compound (HU-308)
The synthesis of this compound has been described in the scientific literature and patent filings.[7] A general synthetic route involves the reaction of a resorcinol (B1680541) derivative with a chiral terpene derivative. For a detailed, step-by-step synthesis protocol, researchers are directed to the relevant patent literature, such as WO2020031179A1.[7]
Conclusion
This compound (HU-308) is a potent and highly selective CB2 receptor agonist that serves as an indispensable tool for investigating the endocannabinoid system. Its lack of psychoactivity, coupled with its demonstrated efficacy in preclinical models of pain, inflammation, and other pathologies, underscores its therapeutic potential. The detailed experimental protocols and an understanding of its signaling pathways provided in this guide are intended to facilitate further research into the multifaceted roles of the CB2 receptor and the development of novel CB2-targeted therapeutics.
References
- 1. revvity.com [revvity.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
Onternabez: A Technical Guide to its Chemical Structure, Properties, and Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onternabez (B1673421) (also known as HU-308) is a synthetic cannabinoid distinguished by its potent and highly selective agonist activity at the cannabinoid-2 (CB2) receptor. This selectivity confers a significant therapeutic advantage, primarily mediating anti-inflammatory and analgesic effects without the psychoactive properties associated with cannabinoid-1 (CB1) receptor activation. This document provides a comprehensive technical overview of this compound, detailing its chemical and pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, bicyclic cannabinoid derivative. Its chemical structure and key identifiers are presented below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [(1S,2S,5S)-2-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol | [1] |
| Synonyms | HU-308, PPP-003, ARDS-003 | [1] |
| CAS Number | 256934-39-1 | [1] |
| Molecular Formula | C₂₇H₄₂O₃ | [1] |
| Molecular Weight | 414.63 g/mol | [1] |
| Melting Point | 50°C | [2] |
| SMILES | CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)[C@H]2C=C([C@@H]3C[C@H]2C3(C)C)CO)OC | |
| InChIKey | CFMRIVODIXTERW-FDFHNCONSA-N | |
| XLogP3-AA | 7.4 |
Pharmacological Profile
This compound is a potent agonist of the CB2 receptor, with a remarkable selectivity of over 5,000 times for the CB2 receptor compared to the CB1 receptor.[1] This high selectivity is a key feature, as it allows for the therapeutic targeting of the CB2 receptor, which is primarily expressed in immune cells, without the psychoactive effects mediated by the CB1 receptor in the central nervous system. In addition to its activity at cannabinoid receptors, this compound has also been shown to act as an antagonist at several glycine (B1666218) receptor subunits.
Table 2: Pharmacological Data for this compound
| Target | Parameter | Value | Reference |
| Human CB2 Receptor | Kᵢ | 22.7 ± 3.9 nM | [2] |
| Human CB1 Receptor | Kᵢ | > 10 µM | [2] |
| Glycine Receptors (α1, α2, α3) | pIC₅₀ | 6.0 - 7.0 |
Signaling Pathways
As a CB2 receptor agonist, this compound modulates several intracellular signaling cascades. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociation of the G-protein into its Gαi and Gβγ subunits also triggers other signaling pathways. The Gβγ subunit can activate downstream effectors, including phospholipase C (PLC), which in turn can lead to an increase in intracellular calcium.
Furthermore, this compound-mediated CB2 receptor activation stimulates the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can lead to the regulation of gene expression, such as the induction of the transcription factor Krox-24. These pathways collectively contribute to the anti-inflammatory and immunomodulatory effects of this compound.
Experimental Protocols
The characterization of this compound involves several key in vitro and in vivo assays. Detailed protocols for these assays are provided below.
Synthesis of this compound (HU-308)
The synthesis of this compound has been reported by Mechoulam et al.[2] The key starting materials are 4-hydroxymyrtenyl pivalate (B1233124) and 5-(1,1-dimethylheptyl)resorcinol. The synthesis involves a multi-step process that is detailed in the supplementary information of the original publication.[2] Tetra Bio-Pharma has also filed patents for an improved synthesis methodology.[3]
Radioligand Binding Assay for CB2 Receptor
This assay is used to determine the binding affinity (Kᵢ) of this compound for the CB2 receptor.
-
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM WIN 55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates (GF/C glass fiber filters).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, diluted this compound, [³H]CP-55,940 (at a concentration close to its Kd), and cell membranes.
-
For total binding wells, omit this compound. For non-specific binding wells, add 10 µM WIN 55,212-2 instead of this compound.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
The Kᵢ value is calculated using the Cheng-Prusoff equation.[4]
-
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels.
-
Materials:
-
CHO cells stably expressing the human CB2 receptor (CHO-hCB2).
-
Test Compound: this compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.
-
-
Procedure:
-
Culture CHO-hCB2 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in stimulation buffer at a determined optimal cell density.
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the this compound dilutions, followed by the cell suspension.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the cAMP assay kit manufacturer's protocol.
-
The EC₅₀ value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect, is determined from the dose-response curve.[5][6]
-
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins by this compound.
-
Materials:
-
Cell membranes from cells expressing the CB2 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and GDP.
-
Add serial dilutions of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity of the filters.
-
The EC₅₀ and Emax values are determined from the dose-response curve.[7][8]
-
In Vivo Carrageenan-Induced Paw Edema Assay
This assay evaluates the anti-inflammatory activity of this compound in an animal model of acute inflammation.
-
Materials:
-
Rats or mice.
-
Carrageenan (1% in saline).
-
Test Compound: this compound.
-
Vehicle control.
-
Positive control (e.g., indomethacin).
-
Plethysmometer or calipers.
-
-
Procedure:
-
Administer this compound, vehicle, or a positive control to the animals (e.g., intraperitoneally or orally).
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The anti-inflammatory effect is calculated as the percentage inhibition of the increase in paw volume or thickness compared to the vehicle-treated group.[9][10][11]
-
Conclusion
This compound is a highly selective and potent CB2 receptor agonist with significant potential for the development of novel therapeutics for a range of inflammatory and pain-related conditions. Its favorable pharmacological profile, characterized by a lack of psychoactivity, makes it an attractive candidate for further clinical investigation. The detailed chemical, pharmacological, and mechanistic information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of cannabinoid therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetra Bio-Pharma Provides Update on Patent Applications for Novel Therapeutic ARDS-003 [prnewswire.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
onternabez mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Onternabez (B1673421)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as HU-308, ARDS-003) is a potent and highly selective synthetic cannabinoid agonist for the Cannabinoid Receptor 2 (CB2).[1][2][3][4] With a selectivity of over 5,000 times for the CB2 receptor over the CB1 receptor, this compound represents a promising therapeutic candidate for modulating inflammatory and immune responses without the psychoactive effects associated with CB1 receptor activation.[1] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and functional effects. It is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Core Mechanism of Action: Selective CB2 Receptor Agonism
The primary mechanism of action of this compound is its function as a potent and selective full agonist at the CB2 receptor.[4] The CB2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in immune cells, including B cells, T cells, macrophages, and mast cells, as well as in the spleen and tonsils.[5] This expression profile positions the CB2 receptor as a key regulator of the immune system.
Binding Affinity and Efficacy
This compound binds to the CB2 receptor with high affinity, initiating a conformational change that triggers downstream intracellular signaling cascades. In contrast, its affinity for the CB1 receptor is negligible, which accounts for its lack of psychotropic effects.[2][3]
| Parameter | Value | Receptor | Reference |
| Binding Affinity (Kᵢ) | 22.7 ± 3.9 nM | Human CB2 | [2][3][4] |
| > 10,000 nM | Human CB1 | [2][3][4] | |
| Functional Activity (EC₅₀) | 5.57 nM | Human CB2 | [3][4] |
Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ indicates a higher affinity. EC₅₀: Half-maximal effective concentration, indicating the potency of a drug in a functional assay (in this case, inhibition of forskolin-stimulated cyclic AMP production).
Intracellular Signaling Pathways
Activation of the CB2 receptor by this compound initiates a cascade of intracellular events primarily mediated by the inhibitory G-protein, Gαi/o. This leads to the modulation of several key signaling pathways that regulate cellular responses to inflammation.
Inhibition of Adenylyl Cyclase Pathway
As a canonical pathway for Gαi/o-coupled receptors, the binding of this compound to the CB2 receptor leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA), a key downstream effector that, when active, can phosphorylate various transcription factors involved in inflammatory processes.
Figure 1: this compound-mediated inhibition of the adenylyl cyclase pathway.
Modulation of MAPK and NF-κB Signaling
Beyond the adenylyl cyclase pathway, this compound-induced CB2 receptor activation also influences other critical inflammatory signaling cascades. Activation of the CB2 receptor has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in cellular proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to attenuate the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8.[6] This inhibition of NF-κB is a key component of the anti-inflammatory effects of this compound.[6]
Figure 2: Modulation of MAPK and NF-κB pathways by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Protocol 1: CB2 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the human CB2 receptor.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Compound: this compound (HU-308).
-
Non-specific Binding Control: 10 µM WIN 55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Equipment: 96-well filter plates (GF/B), cell harvester, scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a final concentration range of 10⁻¹¹ to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: [³H]CP-55,940 and receptor membranes.
-
Non-specific Binding: [³H]CP-55,940, receptor membranes, and 10 µM WIN 55,212-2.
-
Competition Binding: [³H]CP-55,940, receptor membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Harvesting: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Figure 3: Experimental workflow for the CB2 receptor binding assay.
Protocol 2: In Vitro Cytokine Inhibition Assay
This protocol outlines an in vitro assay to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in stimulated immune cells.
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).
-
Stimulant: Lipopolysaccharide (LPS).
-
Test Compound: this compound (HU-308).
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Equipment: 96-well cell culture plates, incubator (37°C, 5% CO₂), centrifuge, ELISA kits for target cytokines.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁶ cells/mL for PBMCs) and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in culture medium.
-
Pre-treatment: Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (medium with DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to all wells (except for the negative control) to a final concentration of 1 µg/mL.[8]
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.[7][8]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
Figure 4: Experimental workflow for the in vitro cytokine inhibition assay.
Conclusion
This compound is a highly selective CB2 receptor agonist that exerts its effects through the modulation of key intracellular signaling pathways involved in inflammation. Its ability to inhibit adenylyl cyclase and the NF-κB pathway, leading to a reduction in pro-inflammatory cytokine production, underscores its therapeutic potential for a range of inflammatory and autoimmune disorders. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other selective CB2 receptor agonists.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Onternabez: A Technical Guide to its High Selectivity for the CB2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onternabez (B1673421) (also known as HU-308, PPP-003, and ARDS-003) is a synthetic cannabinoid that has garnered significant interest within the scientific community due to its potent and remarkably selective agonist activity at the cannabinoid-2 (CB2) receptor.[1] Unlike non-selective cannabinoids that activate both CB1 and CB2 receptors, this compound's targeted engagement of the CB2 receptor offers a promising therapeutic avenue for treating a variety of pathologies, particularly those with an inflammatory or immunological basis, while avoiding the psychoactive effects associated with CB1 receptor activation. This technical guide provides an in-depth overview of the CB2 receptor selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its signaling pathways.
Data Presentation: In Vitro Pharmacology
The selectivity of this compound for the CB2 receptor over the CB1 receptor has been quantified in multiple studies. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound in comparison to other relevant cannabinoid receptor agonists.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | hCB2 Ki (nM) | hCB1 Ki (nM) | hCB2 Selectivity (fold vs. hCB1) |
| This compound (HU-308) | 22.7 ± 3.9 | >10,000 | >440 |
| JWH133 | 3.4 | 677 | ~199 |
| AM1241 | 4.0 | 1100 | 275 |
| CP55,940 | 0.58 | 0.93 | 1.6 |
Data compiled from Hanus et al., 1999 and other sources.
Table 2: Functional Potency (EC50, nM) in cAMP Assays
| Compound | hCB2 EC50 (nM) | hCB1 EC50 (nM) |
| This compound (HU-308) | 5.57 | >1000 |
| JWH133 | 5.8 | >1000 |
| AM1241 | 2.9 | >1000 |
| CP55,940 | 0.7 | 0.5 |
Data compiled from Hanus et al., 1999 and other sources.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the CB2 receptor selectivity of this compound.
Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]CP55,940 or [3H]HU-243.
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mg/ml BSA.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of the radioligand (e.g., 0.5 nM [3H]CP55,940).
-
A range of concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) is added to compete with the radioligand for binding to the receptors.
-
The incubation is carried out in the binding buffer at 30°C for 60-90 minutes to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent cannabinoid agonist (e.g., 10 µM WIN55,212-2).
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional potency (EC50) of an agonist by quantifying its effect on the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). CB2 receptors are Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.
Materials:
-
Cells stably co-expressing the human CB2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an activator of adenylyl cyclase).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture medium and reagents.
Procedure:
-
Cells are seeded in appropriate multi-well plates and grown to a suitable confluency.
-
The cells are then stimulated with a fixed concentration of forskolin to induce cAMP production.
-
Concurrently, the cells are treated with a range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M).
-
The incubation is carried out for a specific period (e.g., 30 minutes) at 37°C.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's instructions.
-
The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined by non-linear regression analysis of the dose-response curve.
Mandatory Visualizations
Signaling Pathways of this compound at the CB2 Receptor
The following diagrams illustrate the key signaling cascades initiated by the binding of this compound to the CB2 receptor.
Caption: Canonical Gi/o-coupled signaling pathway of this compound.
Caption: this compound-induced MAPK/ERK signaling cascade.
Experimental and Logical Workflows
Caption: Workflow for determining this compound's CB2 selectivity.
Caption: Logical relationship of this compound's selective action.
References
Onternabez: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onternabez (B1673421), also known as HU-308, is a potent and highly selective synthetic agonist for the cannabinoid receptor 2 (CB2).[1] Its selectivity for CB2 over the psychoactive CB1 receptor makes it a compelling candidate for therapeutic applications, particularly in modulating inflammatory and immune responses without inducing psychotropic effects. This document provides a comprehensive technical overview of the synthesis and characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.
Synthesis of this compound
The synthesis of this compound ([(1S,2S,5S)-2-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol) was first reported by Hanus et al. in 1999. The synthetic route involves the condensation of a resorcinol (B1680541) derivative with a p-menthane (B155814) derivative, followed by methylation and reduction. A general synthetic scheme is presented below.
Synthesis Pathway
Caption: Synthetic pathway for this compound (HU-308).
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure based on the original synthesis and subsequent patent literature.[2]
Step 1: Condensation
-
To a solution of 5-(1,1-dimethylheptyl)resorcinol in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of (+)-p-menth-2-en-1,8-diol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate cannabinoid.
-
Purify the crude product by column chromatography.
Step 2: Methylation
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as methanol.
-
Add an excess of potassium carbonate and dimethyl sulfate.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the dimethylated intermediate.
Step 3: Reduction
-
Dissolve the dimethylated intermediate in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C and slowly add an excess of lithium aluminum hydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the final product by column chromatography to obtain pure this compound.
Synthesis Data
| Parameter | Value | Reference |
| Molecular Formula | C27H42O3 | [1] |
| Molar Mass | 414.63 g/mol | [1] |
| Appearance | Not Reported | |
| Yield | Not Reported | |
| Purity | Not Reported |
Characterization of this compound
The characterization of this compound involves spectroscopic analysis to confirm its chemical structure and biological assays to determine its affinity and functional activity at the CB2 receptor.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons, olefinic protons, methoxy (B1213986) protons, and aliphatic protons of the bicyclic ring system and the alkyl side chain.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. Expected signals would include aromatic carbons, olefinic carbons, carbons of the methoxy groups, and aliphatic carbons.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Would be used to determine the molecular weight of this compound. The expected molecular ion peak [M+H]⁺ would be at m/z 415.32.
-
Tandem MS (MS/MS): Would provide fragmentation patterns that can be used to confirm the structure of the molecule.
Biological Characterization
2.2.1. Receptor Binding Affinity
The affinity of this compound for the cannabinoid receptors is determined using competitive radioligand binding assays.
Experimental Protocol: CB2 Receptor Binding Assay
-
Prepare membranes from cells stably expressing the human CB2 receptor.
-
In a 96-well plate, incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of this compound.
-
Incubate at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Quantitative Data: Binding Affinity
| Receptor | Ki (nM) | Reference |
| Human CB2 | 22.7 ± 3.9 | [3] |
| Human CB1 | > 10,000 | [3] |
2.2.2. Functional Activity
The agonist activity of this compound at the CB2 receptor is typically assessed by measuring its effect on adenylyl cyclase activity.
Experimental Protocol: cAMP Functional Assay
-
Culture cells expressing the human CB2 receptor.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin (B1673556) to increase intracellular cyclic AMP (cAMP) levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based).
-
The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined.
Quantitative Data: Functional Activity
| Assay | Parameter | Value | Reference |
| cAMP Inhibition | EC50 | Not explicitly reported, but shown to inhibit forskolin-stimulated cAMP production | [3] |
Experimental Workflow
Caption: Workflow for the characterization of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively activating the CB2 receptor, which is a G-protein coupled receptor (GPCR). The activation of CB2 receptors is known to modulate various intracellular signaling pathways, primarily through the Gi/o protein, leading to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.[4]
CB2 Receptor Signaling Pathway
Caption: this compound-activated CB2 receptor signaling pathway.
Conclusion
This compound is a synthetically accessible, highly selective CB2 receptor agonist with significant potential for the development of novel therapeutics for a range of inflammatory and immune-related disorders. This guide provides a foundational understanding of its synthesis and characterization, compiling available data and outlining standard experimental methodologies. Further research to fully elucidate its pharmacological profile and to obtain comprehensive characterization data is warranted to advance its clinical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
- 3. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]
Onternabez: A Technical Guide to a Selective CB2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onternabez (B1673421), also known as HU-308, ARDS-003, and PPP-003, is a synthetic, non-psychoactive cannabinoid that functions as a potent and highly selective agonist for the cannabinoid-2 (CB2) receptor.[1] With a selectivity for the CB2 receptor that is over 5,000 times greater than for the cannabinoid-1 (CB1) receptor, this compound has emerged as a significant subject of research for its therapeutic potential in a variety of conditions, primarily those with an inflammatory or immune component. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical findings related to this compound, intended to support ongoing research and drug development efforts.
Chemical Identity and Synonyms
This compound is a structurally complex small molecule. Its systematic and common identifiers are detailed below.
| Identifier | Value |
| IUPAC Name | [(1R,4S,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol |
| Synonyms | HU-308, ARDS-003, PPP-003, CHEMBL497392, LS-193061 |
| Molecular Formula | C₂₇H₄₂O₃ |
| CAS Number | 256934-39-1 |
Mechanism of Action
This compound exerts its pharmacological effects primarily through the activation of the cannabinoid-2 (CB2) receptor, a G protein-coupled receptor predominantly expressed on immune cells.[1] This selective agonism initiates a signaling cascade that modulates inflammatory responses.
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This action influences downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory process. By inhibiting these pathways, this compound effectively reduces the transcription and release of pro-inflammatory cytokines and chemokines.
Preclinical Data
Preclinical investigations have demonstrated the therapeutic potential of this compound in models of severe inflammatory conditions, including Acute Respiratory Distress Syndrome (ARDS) and sepsis. The data, primarily from murine models, indicate a significant modulatory effect on the hyperinflammatory response.
In Vivo Efficacy in ARDS and Sepsis Models
Studies in humanized ACE2 mouse models of SARS-CoV-2 infection and septic lung models have shown that this compound (ARDS-003) administration leads to a dose-dependent reduction in morbidity and mortality.[1][2]
| Model | Key Findings | Reference |
| Humanized ACE2 Mouse Model (SARS-CoV-2) | Dose-dependent reduction in morbidity and mortality, including respiratory distress. Outperformed an antiviral drug in reducing pro-inflammatory mediators. | [1][2] |
| Septic Lung Model | Significant reduction of systemic cytokine and chemokine release. Improved lung histology and capillary perfusion. Reduced peripheral immune hyper-activation. | [1][2] |
| Cecal Ligation and Puncture (CLP) Sepsis Model | Improved survival rates (specific quantitative data not publicly available). | [3] |
Modulation of Inflammatory Cytokines
| Cytokine | Effect Observed |
| Interleukin-6 (IL-6) | Reduction in systemic levels. |
| Interleukin-8 (IL-8) | Reduction in systemic levels. |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction in systemic levels. |
Note: Specific quantitative data on the percentage reduction of these cytokines from in vivo studies with this compound are not publicly available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the preclinical studies involving this compound have not been fully published. However, this section provides generalized protocols for the key experimental models and assays used to characterize the activity of this compound, based on standard laboratory practices.
Generalized Protocol for Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
This model is a widely used and clinically relevant model of polymicrobial sepsis.[7][8][9][10][11]
-
Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Surgical Preparation: Shave the abdomen and sterilize the surgical area with an antiseptic solution.
-
Laparotomy: Make a midline incision through the skin and peritoneum to expose the cecum.
-
Cecal Ligation: Ligate the cecum below the ileocecal valve with a silk suture. The position of the ligation can be varied to modulate the severity of sepsis.
-
Puncture: Puncture the ligated cecum with a needle (e.g., 22-gauge). A small amount of fecal matter may be extruded to ensure patency.
-
Closure: Return the cecum to the peritoneal cavity and close the peritoneum and skin with sutures or surgical clips.
-
Fluid Resuscitation: Administer pre-warmed sterile saline subcutaneously to provide fluid resuscitation.
-
Drug Administration: Administer this compound or vehicle control at predetermined time points and doses.
-
Monitoring: Monitor animals for signs of sepsis, including lethargy, piloerection, and changes in body temperature. Survival is typically monitored for a period of 72 hours or more.
-
Sample Collection: At specified endpoints, collect blood and tissue samples for cytokine analysis, histological examination, and other relevant assays.
Generalized Protocol for SARS-CoV-2 Infection in Humanized ACE2 Mice
This model is used to study the pathogenesis of SARS-CoV-2 and to evaluate potential therapeutics.[12][13][14][15][16]
-
Animal Model: Utilize transgenic mice expressing human angiotensin-converting enzyme 2 (hACE2), the receptor for SARS-CoV-2 entry.
-
Virus Inoculation: Intranasally inoculate anesthetized mice with a defined dose of SARS-CoV-2.
-
Drug Administration: Administer this compound or vehicle control prophylactically or therapeutically at specified doses and time points.
-
Monitoring: Monitor mice daily for weight loss, clinical signs of disease (e.g., hunched posture, ruffled fur, labored breathing), and mortality for up to 14 days post-infection.
-
Viral Load and Tissue Analysis: At selected time points, euthanize a subset of animals to collect tissues (lungs, trachea, brain) for viral load quantification (e.g., by RT-qPCR) and histopathological analysis.
-
Cytokine Profiling: Collect blood samples to measure systemic cytokine levels.
Generalized Protocol for NF-κB Reporter Assay
This in vitro assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.[17][18][19][20][21]
-
Cell Culture: Use a suitable cell line (e.g., HEK293) stably transfected with a reporter construct containing NF-κB response elements upstream of a luciferase gene.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a defined duration (e.g., 6 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a promising therapeutic candidate with a well-defined mechanism of action as a selective CB2 receptor agonist. Preclinical data strongly suggest its potential in treating severe inflammatory conditions such as ARDS and sepsis by mitigating the cytokine storm and modulating the immune response. While the currently available data is compelling, further studies are required to provide more detailed quantitative insights into its in vivo efficacy and to fully elucidate the nuances of its signaling pathways. The progression of this compound (ARDS-003) into clinical trials will be a critical step in determining its therapeutic value in human disease.[22]
References
- 1. Tetra Bio-Pharma Announces Positive Preclinical Results of ARDS-003, a Novel Therapeutic for Sepsis and Viral Infections [prnewswire.com]
- 2. Tetra Bio-Pharma Announces New Positive Preclinical Results Of ARDS-003 | Nasdaq [nasdaq.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir - BioSpace [biospace.com]
- 5. Tetra reports AI study results of ARDS-003 in combination with favipiravir | BioWorld [bioworld.com]
- 6. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir [prnewswire.com]
- 7. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cecal ligation and puncture (CLP) model of sepsis induction [bio-protocol.org]
- 9. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 12. journals.asm.org [journals.asm.org]
- 13. A Mouse Model of SARS-CoV-2 Infection and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. JCI Insight - Human angiotensin-converting enzyme 2 transgenic mice infected with SARS-CoV-2 develop severe and fatal respiratory disease [insight.jci.org]
- 16. The K18-Human ACE2 Transgenic Mouse Model Recapitulates Non-severe and Severe COVID-19 in Response to an Infectious Dose of the SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tetra Bio-Pharma's oral ARDS-003 cleared by Health Canada to enter clinic | BioWorld [bioworld.com]
Onternabez (HU-308): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onternabez (B1673421), also known as HU-308, is a synthetic, bicyclic cannabinoid that has garnered significant attention within the scientific community for its potent and highly selective agonist activity at the cannabinoid receptor type 2 (CB2).[1][2] Developed in the late 1990s in the laboratory of Raphael Mechoulam at the Hebrew University of Jerusalem, its "HU" designation pays homage to this origin.[1] Unlike non-selective cannabinoids that activate both CB1 and CB2 receptors, this compound's remarkable selectivity for the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells, makes it a valuable tool for dissecting the physiological roles of the CB2 receptor and a promising therapeutic candidate that avoids the psychoactive effects associated with CB1 receptor activation.[2][3] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The quest for selective cannabinoid receptor ligands led to the synthesis and characterization of this compound (HU-308) in the late 1990s.[1] The pioneering work was conducted in the laboratory of renowned cannabis researcher Raphael Mechoulam. The synthesis of this pinene dimethoxy-DMH-CBD derivative was a significant step forward in the field, providing a potent tool to explore the functions of the peripheral CB2 receptor without the confounding psychoactive effects mediated by the CB1 receptor.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | [(1S,2S,5S)-2-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol | [1] |
| Molecular Formula | C27H42O3 | [4] |
| Molecular Weight | 414.62 g/mol | [4] |
| CAS Number | 256934-39-1 | [1] |
| Appearance | Colorless oil | [4] |
| Melting Point | 50°C | [4] |
| Optical Rotation | [α]D +127° (c = 2.87 mg/ml of CHCl3) | [4] |
Mechanism of Action and Signaling Pathways
This compound acts as a potent and selective agonist for the CB2 receptor. Its binding to this G protein-coupled receptor (GPCR) initiates a cascade of intracellular signaling events.
G Protein Coupling and Adenylyl Cyclase Inhibition
The primary and most well-characterized signaling pathway initiated by this compound is through the coupling of the CB2 receptor to inhibitory G proteins (Gi/o).[5][6] This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][7] This reduction in cAMP subsequently modulates the activity of downstream effectors such as protein kinase A (PKA).
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the CB2 receptor by this compound also leads to the modulation of the MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[6][8][9] These pathways are crucial regulators of a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis, as well as inflammatory responses. The activation of these pathways can be cell-type specific and contribute to the diverse biological effects of this compound.
References
- 1. Intranasal Treatment with Cannabinoid 2 Receptor Agonist HU-308 Ameliorates Cold Sensitivity in Mice with Traumatic Trigeminal Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. HU-308: a specific agonist for CB(2), a peripheral cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unraveling the Complexities of Cannabinoid Receptor 2 (CB2) Immune Regulation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Emerging role of the cannabinoid receptor CB2 in immune regulation: therapeutic prospects for neuroinflammation | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
Onternabez: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Onternabez (B1673421) (also known as HU-308, ARDS-003, and PPP-003) is a synthetic, peripherally acting cannabinoid that exhibits high selectivity as a potent agonist for the cannabinoid-2 (CB2) receptor.[1] With a selectivity for the CB2 receptor that is over 5,000 times greater than for the CB1 receptor, this compound is a promising therapeutic candidate that avoids the psychoactive effects associated with CB1 receptor activation.[1] Emerging preclinical and early clinical data indicate that this compound possesses significant immunomodulatory, anti-inflammatory, and potential antiviral properties. This technical guide provides an in-depth overview of the biological activities of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining experimental protocols.
Mechanism of Action: Selective CB2 Receptor Agonism
This compound exerts its biological effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor predominantly expressed on immune cells.[2] This selective activation initiates a cascade of intracellular signaling events that collectively contribute to the modulation of inflammatory responses.
Signaling Pathways
Upon binding to the CB2 receptor, this compound triggers the dissociation of the Gi/o alpha subunit from the beta-gamma subunit complex. This leads to two primary downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase: The activated Gi/o alpha subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA).
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The beta-gamma subunit can activate several MAPK pathways, including p38 MAPK and extracellular signal-regulated kinase (ERK). The activation of these pathways plays a crucial role in regulating the expression of inflammatory genes.
-
Inhibition of NF-κB Signaling: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, this compound can effectively suppress the inflammatory cascade.
Preclinical Biological Activities
An extensive body of preclinical research has demonstrated the significant therapeutic potential of this compound in a variety of inflammatory and disease models.
Anti-inflammatory and Immunomodulatory Effects
This compound has consistently shown potent anti-inflammatory effects across multiple preclinical studies.
In a murine model of endotoxin-induced ALI, a condition that mimics ARDS, intravenous administration of HU-308 demonstrated a significant reduction in systemic inflammation.[3][4]
Table 1: Effect of this compound (HU-308) on Plasma Cytokine Levels in a Murine Model of ALI
| Cytokine | Treatment Group | Mean Plasma Concentration (pg/mL) ± SD | % Reduction vs. Vehicle | p-value |
| IL-6 | LPS + Vehicle | 12,500 ± 2,500 | - | - |
| LPS + HU-308 (3 mg/kg) | 5,000 ± 1,500 | 60% | < 0.001 | |
| TNFα | LPS + Vehicle | 800 ± 200 | - | - |
| LPS + HU-308 (3 mg/kg) | 300 ± 100 | 62.5% | < 0.01 | |
| CXCL2 | LPS + Vehicle | 15,000 ± 3,000 | - | - |
| LPS + HU-308 (3 mg/kg) | 6,000 ± 2,000 | 60% | < 0.001 | |
| CXCL1 | LPS + Vehicle | 4,000 ± 1,000 | - | - |
| LPS + HU-308 (3 mg/kg) | 1,500 ± 500 | 62.5% | < 0.01 | |
| IL-10 | LPS + Vehicle | 1,200 ± 300 | - | - |
| LPS + HU-308 (3 mg/kg) | 600 ± 200 | 50% | < 0.05 |
Data adapted from a study on a murine model of pneumonia-induced ALI.[5]
Furthermore, intravital microscopy revealed that HU-308 significantly reduced leukocyte adhesion in the intestinal microcirculation, a key factor in the systemic inflammatory response.[5]
In a murine model of endotoxemia-induced sepsis, HU-308 was shown to reduce the number of adherent leukocytes in submucosal venules of the intestine, indicating a dampening of the inflammatory response in this critical organ.[6] Tetra Bio-Pharma has also reported positive preclinical results for ARDS-003 in a septic lung model, noting a significant reduction of systemic cytokine/chemokine release, improved lung histology, reduced peripheral immune hyper-activation, and improved capillary perfusion in lung tissue.[7]
-
Diabetic Retinopathy: this compound has demonstrated therapeutic potential in models of inflammatory diabetic retinopathy by reducing the expression of adhesion molecules and inflammatory cytokines.
-
Colitis: In a mouse model of DSS-induced colitis, HU308 was shown to mitigate the inflammatory damage.
-
Arthritis: In a murine model of adjuvant-induced arthritis, HU-308 reduced paw swelling and inflammatory cell infiltration in joint tissues.
Potential Antiviral Activity
Tetra Bio-Pharma has announced preclinical data suggesting that this compound (ARDS-003) possesses antiviral properties. In studies involving live SARS-CoV-2 infection in a humanized ACE2 mouse model, ARDS-003 dose-dependently reduced signs of morbidity and mortality, including respiratory distress.[7] The company also reported that ARDS-003 outperformed an antiviral drug in reducing multiple proinflammatory mediators.[7]
Furthermore, an artificial intelligence-powered study suggested a positive molecular synergy between this compound and the antiviral drug favipiravir (B1662787) against SARS-CoV-2.[8][9] This synergy is proposed to arise from favipiravir controlling the viral replication while this compound mitigates the resulting inflammatory response.[8][9]
Clinical Development
The promising preclinical data has led to the initiation of clinical development for this compound (ARDS-003).
First-in-Human Trial
In March 2023, Tetra Bio-Pharma received clearance from Health Canada to proceed with a first-in-human trial of oral ARDS-003 for the treatment of various immunomodulatory conditions, including sepsis and ARDS.[10]
Combination Therapy
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical studies of this compound.
Pneumonia-Induced Acute Lung Injury (ALI) Murine Model
-
Animal Model: C57Bl/6 mice.
-
Induction of ALI: Intranasal administration of endotoxin (B1171834) (lipopolysaccharide, LPS) from Pseudomonas aeruginosa.
-
Treatment: Intravenous administration of HU-308 (3 mg/kg) or vehicle (1:1:18 solution of anhydrous ethanol: Kolliphor EL: sterile saline) via tail vein injection.
-
Outcome Measures:
-
Plasma Cytokine Analysis: Blood was collected via cardiac puncture, and plasma levels of IL-6, TNFα, CXCL2, CXCL1, and IL-10 were measured using a Luminex assay.
-
Intravital Microscopy (IVM): The intestinal microcirculation was exteriorized to assess leukocyte adhesion and capillary perfusion in submucosal venules.
-
Lung Histology: Lungs were harvested, fixed, and stained with hematoxylin (B73222) and eosin (B541160) to score for acute lung injury.
-
Endotoxemia-Induced Sepsis Murine Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Sepsis: Intravenous injection of lipopolysaccharide (LPS) from Escherichia coli.
-
Treatment: Intravenous administration of HU308 (2.5 mg/kg) or vehicle.
-
Outcome Measures:
-
Intravital Microscopy: The intestinal microcirculation was observed to quantify the number of rolling and adherent leukocytes in submucosal collecting venules (V1) and postcapillary venules (V3). Functional capillary density (FCD) in the muscular and mucosal villi was also assessed.
-
Conclusion
This compound is a highly selective CB2 receptor agonist with a compelling preclinical profile as a potent anti-inflammatory and immunomodulatory agent. Its demonstrated efficacy in models of ARDS, sepsis, and other inflammatory conditions, coupled with a potential for antiviral activity, positions it as a promising therapeutic candidate for a range of diseases characterized by hyperinflammation. The initiation of clinical trials represents a critical step in evaluating the safety and efficacy of this compound in human populations. Further research into its precise molecular mechanisms and continued clinical development will be crucial in realizing its full therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Experimental Cannabinoid 2 Receptor-Mediated Immune Modulation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. labiotech.eu [labiotech.eu]
- 9. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir [newswire.ca]
- 10. Tetra Bio-Pharma's oral ARDS-003 cleared by Health Canada to enter clinic | BioWorld [bioworld.com]
- 11. Tetra reports AI study results of ARDS-003 in combination with favipiravir | BioWorld [bioworld.com]
onternabez molecular formula and weight
An In-depth Technical Guide to Onternabez (B1673421)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its research code HU-308 and developmental codes PPP-003 and ARDS-003, is a synthetic cannabinoid distinguished by its potent and highly selective agonist activity at the Cannabinoid Receptor 2 (CB2).[1][2][3][4] First synthesized in the late 1990s, this compound is structurally classified as a pinene dimethoxy-DMH-CBD derivative.[1] Its profound selectivity for the CB2 receptor over the CB1 receptor—the primary mediator of the psychoactive effects of cannabinoids—positions this compound as a promising non-psychoactive therapeutic agent.[1][2]
This document provides a comprehensive technical overview of this compound, detailing its molecular characteristics, mechanism of action, pharmacological data, and key experimental methodologies used in its characterization. Its primary therapeutic potential lies in its immunomodulatory and anti-inflammatory effects, with active investigation into its use for conditions such as acute respiratory distress syndrome (ARDS), sepsis, and other inflammatory disorders.[5][6][7][8]
Molecular Profile
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₂O₃ | Vulcanchem, PubChem |
| Molecular Weight | 414.6 g/mol | Vulcanchem, PubChem |
| IUPAC Name | [(1R,2S,5R)-2-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol | Vulcanchem |
| Synonyms | HU-308, HU308, PPP-003, ARDS-003 | Wikipedia |
| Compound Class | Synthetic Cannabinoid | Vulcanchem |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on immune cells (e.g., B cells, T cells, macrophages, microglia) and in peripheral tissues.[3][9]
Receptor Binding and Selectivity
This compound is a full agonist at the CB2 receptor and exhibits remarkable selectivity. Studies have demonstrated that it binds to the CB2 receptor with high affinity while having negligible affinity for the CB1 receptor, thereby avoiding the psychotropic effects associated with CB1 activation.[2]
Intracellular Signaling Cascade
As a Gαi-coupled receptor, the activation of CB2 by this compound initiates a canonical signaling cascade:
-
G-Protein Activation: this compound binding induces a conformational change in the CB2 receptor, leading to the activation of the associated inhibitory G-protein (Gαi).
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][9]
-
MAPK Pathway Activation: CB2 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which plays a role in regulating gene expression and cell proliferation.[9]
Immunomodulatory Effects
The primary therapeutic utility of this compound stems from its profound anti-inflammatory and immunomodulatory properties, which are downstream consequences of the initial signaling events.
-
Cytokine Modulation: Activation of the CB2 receptor leads to the inhibition of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8, while promoting the release of anti-inflammatory cytokines like IL-10.[3][5][10]
-
NF-κB Pathway Inhibition: A key mechanism for this anti-inflammatory effect is the ability of CB2 receptor signaling to prevent the nuclear translocation of the transcription factor NF-κB.[6] NF-κB is a master regulator of the inflammatory response, and its inhibition is a critical step in dampening inflammation.
-
Macrophage Polarization: CB2 agonism promotes the polarization of macrophages and microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is crucial for resolving inflammation and facilitating tissue repair.[3][6]
Pharmacological Data
The following tables summarize key quantitative data characterizing the pharmacological profile of this compound (HU-308).
Table 4.1: Receptor Binding and Functional Activity
| Parameter | Receptor | Value | Species | Assay Type | Source |
| Binding Affinity (Kᵢ) | CB2 | 22.7 ± 3.9 nM | Human | Radioligand Binding | PubMed Central |
| Binding Affinity (Kᵢ) | CB1 | > 10,000 nM | Human | Radioligand Binding | PubMed Central |
| Selectivity Ratio (Kᵢ) | CB1 / CB2 | > 440 | Human | Calculated | PubMed Central |
| Functional Potency (EC₅₀) | CB2 | 5.57 nM | Human | cAMP Inhibition | PubMed Central |
Table 4.2: Preclinical Anti-Inflammatory Effects (LPS-Induced Periodontitis Model)
| Inflammatory Mediator | LPS Control Group | LPS + HU-308 Group | % Reduction | Species | Source |
| iNOS Activity (pmol/min/mg) | 90.18 ± 36.51 | 16.37 ± 4.73 | ~81.8% | Rat | PubMed |
| TNF-α (pg/mg protein) | 185.70 ± 25.63 | 95.89 ± 17.47 | ~48.4% | Rat | PubMed |
| PGE₂ (pg/mg wet weight) | 159.20 ± 38.70 | 71.25 ± 17.75 | ~55.2% | Rat | PubMed |
Experimental Protocols
The characterization of this compound relies on a suite of standard pharmacological assays. Below are detailed methodologies for key experiments.
Protocol: Competitive Radioligand Binding Assay (for Kᵢ Determination)
-
Objective: To determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Utilize cell membranes prepared from cell lines (e.g., HEK293, CHO) stably overexpressing either human CB1 or CB2 receptors.[11]
-
Reaction Setup: In a 96-well plate, incubate the receptor-expressing membranes with a constant concentration of a high-affinity, non-selective cannabinoid radioligand (e.g., [³H]CP55,940).
-
Competitive Binding: Add varying concentrations of unlabeled this compound to the wells to compete with the radioligand for receptor binding sites.
-
Incubation: Incubate the reaction mixture for 60-90 minutes at 30-37°C to allow binding to reach equilibrium.[11]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.[11]
-
Protocol: cAMP Accumulation Assay (for EC₅₀ Determination)
-
Objective: To measure the functional potency (EC₅₀) of this compound by quantifying its ability to inhibit adenylyl cyclase activity.
-
Methodology:
-
Cell Culture: Seed CB2-expressing cells (e.g., CHO-hCB2) in a 96-well plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer and add them to the appropriate wells.
-
Stimulation: Add a solution of forskolin (B1673556) (e.g., 10 µM) to all wells (except the negative control). Forskolin directly activates adenylyl cyclase, leading to a large production of cAMP.[9]
-
Incubation: Incubate the plate for a specified time (e.g., 30-90 minutes) to allow for cAMP accumulation.[9]
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, LANCE).
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, representing the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.[9]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. labiotech.eu [labiotech.eu]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Tetra Bio-Pharma's oral ARDS-003 cleared by Health Canada to enter clinic | BioWorld [bioworld.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Onternabez: A Technical Guide to its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onternabez (B1673421) (also known as ARDS-003 or HU-308) is a potent and highly selective synthetic cannabinoid agonist for the cannabinoid-2 (CB2) receptor. Currently under development by Tetra Bio-Pharma, it is being investigated for its therapeutic potential in immunomodulatory conditions such as acute respiratory distress syndrome (ARDS) and sepsis.[1] This technical guide provides a comprehensive overview of the publicly available preclinical safety and toxicity data on this compound. It includes a summary of qualitative safety findings, representative experimental protocols for key preclinical models, and a detailed exploration of its mechanism of action through the CB2 receptor signaling pathway. While specific quantitative toxicity data from formal GLP toxicology studies are not publicly available, this guide synthesizes the existing information to inform researchers and drug development professionals.
Introduction
This compound is a synthetic cannabinoid characterized by its high selectivity for the CB2 receptor, which is primarily expressed on immune cells. This selectivity profile suggests a therapeutic window for modulating inflammatory responses without the psychotropic effects associated with CB1 receptor activation. Preclinical research has focused on its potential to mitigate the hyperinflammatory response, or "cytokine storm," associated with conditions like ARDS and sepsis.[1] In March 2023, Health Canada provided clearance for a first-in-human Phase 1 clinical trial of an oral formulation of this compound (ARDS-003) to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. This regulatory milestone indicates that a preclinical safety and toxicology data package was submitted and deemed acceptable.
Preclinical Safety and Toxicity Profile
While specific quantitative data from Good Laboratory Practice (GLP) compliant toxicology studies, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not available in the public domain, press releases from the developing company, Tetra Bio-Pharma, have consistently reported positive preclinical results.
Qualitative Summary of Preclinical Safety Findings
The available information on the preclinical safety of this compound is summarized in the table below. It is important to note that this information is qualitative and derived from company announcements.
| Preclinical Model | Key Findings | Citation |
| Humanized ACE2 Mouse Model of SARS-CoV-2 | Dose-dependent reduction in signs of morbidity and mortality, including respiratory distress. Outperformed an antiviral drug in reducing multiple proinflammatory mediators. | [1] |
| Murine Sepsis Model | Significant reduction of systemic cytokine/chemokine release. Improved lung histology, reduced peripheral immune hyper-activation, and improved capillary perfusion in lung tissue compared to controls. | [1] |
| In Vitro Viral Infectivity Assay | Dose-dependent inhibition of viral replication. | [1] |
These findings suggest a favorable preclinical safety profile for this compound, characterized by its ability to control hyperinflammation and viral replication without reported adverse effects in these models.
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not publicly available. However, based on standard methodologies for evaluating therapeutics in murine models of sepsis and viral-induced ARDS, representative protocols are provided below.
Representative Protocol: Murine Model of Sepsis
This protocol is based on common practices in preclinical sepsis research, such as the cecal ligation and puncture (CLP) model, which induces peritonitis and subsequent sepsis.
-
Animal Model: C57BL/6 mice are commonly used.
-
Sepsis Induction (CLP Model):
-
Mice are anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve.
-
The cecum is punctured once or twice with a needle of a specific gauge.
-
A small amount of feces is extruded from the puncture site.
-
The cecum is returned to the peritoneal cavity, and the incision is closed.
-
-
This compound Administration:
-
This compound would be administered at various doses, likely via intraperitoneal or intravenous injection, at a specified time point post-CLP (e.g., immediately after surgery or at the onset of clinical signs of sepsis).
-
A vehicle control group receives the same volume of the vehicle used to dissolve this compound.
-
-
Monitoring and Outcome Measures:
-
Survival: Monitored for a defined period (e.g., 7 days).
-
Clinical Scoring: Sepsis severity is assessed using a scoring system based on activity, posture, and appearance.
-
Cytokine Analysis: Blood is collected at various time points to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or multiplex assays.
-
Histopathology: At the end of the study, organs (e.g., lungs, liver, kidneys) are harvested for histological examination to assess tissue damage.
-
Bacterial Load: Blood and peritoneal lavage fluid are cultured to determine bacterial counts.
-
Representative Protocol: Humanized ACE2 Mouse Model of SARS-CoV-2 Infection
This protocol is based on established models for studying COVID-19 in genetically modified mice that express the human ACE2 receptor.
-
Animal Model: Transgenic mice expressing human angiotensin-converting enzyme 2 (hACE2).
-
Viral Infection:
-
Mice are intranasally inoculated with a specific dose of SARS-CoV-2.
-
-
This compound Administration:
-
This compound would be administered at various doses and schedules (prophylactic or therapeutic) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
A vehicle control group receives the vehicle alone.
-
-
Monitoring and Outcome Measures:
-
Morbidity and Mortality: Body weight and clinical signs of disease are monitored daily.
-
Viral Titer: Lungs and other tissues are harvested at different time points post-infection to quantify viral load using plaque assays or RT-qPCR.
-
Lung Histopathology: Lung tissue is examined for signs of inflammation, edema, and cellular infiltration.
-
Cytokine and Chemokine Profiling: Lung homogenates or bronchoalveolar lavage fluid are analyzed for levels of inflammatory mediators.
-
Pulmonary Function: In some studies, lung function parameters may be assessed.
-
Mechanism of Action: CB2 Receptor Signaling
This compound exerts its effects by acting as a full agonist at the CB2 receptor. The activation of the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to the modulation of immune cell function and a reduction in inflammatory responses.
The primary signaling pathway involves the coupling of the activated CB2 receptor to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA).
Furthermore, CB2 receptor activation modulates the activity of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38. It also inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. By inhibiting NF-κB, this compound can effectively suppress the production of these inflammatory mediators.
Visualizations
Signaling Pathway of this compound via the CB2 Receptor
Caption: this compound activates the CB2 receptor, leading to inhibition of pro-inflammatory signaling pathways.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A general workflow for the preclinical evaluation of this compound in animal models of sepsis or ARDS.
Conclusion
The currently available preclinical data for this compound, although qualitative, suggest a promising safety and efficacy profile for the treatment of inflammatory conditions such as ARDS and sepsis. Its high selectivity for the CB2 receptor and its demonstrated ability to modulate key inflammatory pathways without apparent adverse effects in animal models have supported its advancement into clinical trials. However, a comprehensive understanding of its toxicity profile will require the public availability of data from formal, GLP-compliant toxicology studies. This guide provides a foundational overview for researchers and drug development professionals based on the current state of public knowledge.
References
Onternabez: A Technical Whitepaper on a Selective CB2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onternabez (B1673421) (also known as HU-308), a synthetic pinene dimethoxy-DMH-CBD derivative, is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2). With a selectivity of over 5,000-fold for the CB2 receptor compared to the CB1 receptor, this compound has emerged as a significant tool for investigating the therapeutic potential of CB2 activation, particularly in the context of inflammatory and immune-related disorders.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, key experimental protocols, and known signaling pathways. All quantitative data is presented in structured tables, and signaling and experimental workflows are visualized using Graphviz diagrams.
Chemical and Pharmacological Properties
This compound is a synthetic cannabinoid developed in the late 1990s.[1] Its unique structure contributes to its high affinity and selectivity for the CB2 receptor.
| Property | Value | Reference |
| IUPAC Name | [(1S,2S,5S)-2-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol | [1] |
| Molecular Formula | C27H42O3 | [1] |
| Molar Mass | 414.63 g/mol | |
| Other Names | HU-308, PPP-003, ARDS-003 | [1] |
| Metabolism | Liver | [1] |
| Excretion | Kidneys | [1] |
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interaction with cannabinoid receptors.
Table 2.1: Receptor Binding Affinities
| Receptor | Ligand | K i (nM) | Assay Details | Reference |
| Human CB2 | This compound (HU-308) | 22.7 ± 3.9 | Competitive binding assay using [3H]CP-55,940 in CHO-K1 cell membranes expressing human CB2R. | [2] |
| Human CB1 | This compound (HU-308) | > 10,000 | Competitive binding assay using [3H]CP-55,940 in CHO-K1 cell membranes expressing human CB1R. | [2] |
Table 2.2: Functional Activity
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| Forskolin-stimulated cAMP accumulation | CHO cells expressing human CB2R | EC50 | 5.57 | [2] |
Signaling Pathways
This compound exerts its effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels. Emerging evidence also points to the modulation of other important signaling cascades.
Canonical CB2 Receptor Signaling Pathway
Caption: Canonical signaling pathway of this compound via the CB2 receptor.
Modulation of Inflammatory Signaling Pathways
Caption: Modulation of MAPK and NF-κB pathways by this compound.
Key Experimental Protocols
This section details the methodologies for key in vitro and in vivo assays used to characterize this compound.
Radioligand Binding Assay for CB2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human CB2 receptor.
Materials:
-
Membranes from CHO-K1 cells stably expressing the human CB2 receptor.
-
[3H]CP-55,940 (radioligand).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]CP-55,940 solution (final concentration ~0.5-1.0 nM), and 50 µL of the this compound dilution.
-
Add 50 µL of the CB2 receptor-containing membrane suspension (approximately 10-20 µg of protein per well).
-
For non-specific binding, add a high concentration of an unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2) instead of this compound.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
CHO cells stably expressing the human CB2 receptor.
-
This compound (test compound).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
Protocol:
-
Seed the CHO-CB2 cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes at 37°C.
-
Add various concentrations of this compound to the wells and incubate for 15-20 minutes at 37°C.
-
Stimulate the cells with forskolin (final concentration ~5-10 µM) and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the concentration-response curve and determine the EC50 value.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
In Vivo Anti-Inflammatory Assay: LPS-Induced Cytokine Release in Mice
Objective: To evaluate the anti-inflammatory effect of this compound in a mouse model of acute inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound.
-
Lipopolysaccharide (LPS) from E. coli.
-
Vehicle for this compound (e.g., ethanol:emulphor:saline in a 1:1:18 ratio).
-
Saline.
-
ELISA kits for TNF-α and IL-6.
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle intraperitoneally (i.p.).
-
After 30-60 minutes, induce systemic inflammation by i.p. injection of LPS (e.g., 0.1-1 mg/kg). A control group receives saline instead of LPS.
-
At a predetermined time point after LPS administration (e.g., 90 minutes for TNF-α, 3-4 hours for IL-6), collect blood samples via cardiac puncture under anesthesia.
-
Isolate plasma by centrifugation.
-
Measure the plasma concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on LPS-induced cytokine production.
Preclinical Development and Therapeutic Potential
This compound, under the developmental name ARDS-003, is being investigated for its therapeutic potential in severe inflammatory conditions. Preclinical studies have shown that this compound can significantly reduce the hyperinflammatory response in animal models of Acute Respiratory Distress Syndrome (ARDS) and sepsis.[3] These studies have demonstrated a dose-dependent reduction in morbidity and mortality, as well as a decrease in multiple pro-inflammatory cytokines.[3] The potent and selective activation of the CB2 receptor by this compound, without the psychoactive effects associated with CB1 receptor activation, makes it an attractive candidate for further clinical development in inflammatory and autoimmune diseases.
Conclusion
This compound is a well-characterized, potent, and highly selective CB2 receptor agonist. Its ability to modulate inflammatory responses through the canonical cAMP pathway and other signaling networks like MAPK and NF-κB provides a strong rationale for its investigation as a therapeutic agent. The detailed protocols and compiled data in this whitepaper serve as a valuable resource for researchers in the field of cannabinoid pharmacology and drug development. Further exploration of this compound's therapeutic potential in various disease models is warranted.
References
Methodological & Application
Onternabez in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onternabez (B1673421), also known as HU-308, is a potent and highly selective synthetic cannabinoid agonist for the cannabinoid receptor 2 (CB2). With a selectivity of over 5,000-fold for the CB2 receptor compared to the CB1 receptor, this compound presents a promising therapeutic candidate for various pathologies, particularly in the realm of neuroscience, by avoiding the psychoactive effects associated with CB1 receptor activation.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its anti-inflammatory and neuroprotective properties.
Mechanism of Action
This compound exerts its effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor predominantly expressed on immune cells, including microglia in the central nervous system. Upon binding, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of downstream pathways such as the mitogen-activated protein kinase (MAPK) pathway. This signaling ultimately results in the suppression of pro-inflammatory cytokine production and a shift of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, contributing to its neuroprotective effects.
Data Presentation
Ligand Binding and Functional Activity
The binding affinity and functional activity of this compound for human cannabinoid receptors are summarized below.
| Parameter | CB2 Receptor | CB1 Receptor | Reference |
| Binding Affinity (Ki) | 22.7 nM | >10 µM | [2] |
| Functional Activity (EC50) | 5.57 nM | - |
In Vitro Efficacy in a Model of Diabetic Retinopathy
This compound (HU-308) has been shown to reduce the expression of inflammatory mediators and leukocyte adhesion molecules in human retinal microvascular endothelial cells (hRMEC).
| Treatment | Target Gene | Fold Change vs. Control | % Reduction | Reference |
| TNFα-induced | ICAM-1 | - | 26.8% | [3] |
| TNFα-induced | E-selectin | - | 21.7% | [3] |
| IL-1β-induced | IL-1β | - | 29.5% | [3] |
In Vivo Efficacy in a Mouse Model of Diabetic Retinopathy
Systemic administration of this compound (HU-308) has demonstrated significant anti-inflammatory effects in a mouse model of TNFα-induced retinal inflammation.
| Outcome Measure | Treatment Group | % Reduction vs. Vehicle | Reference |
| Retinal Leukostasis | This compound (5.0 mg/kg) | 55.3% | [3] |
| Vascular Hyperpermeability | This compound (5.0 mg/kg) | 74.7% | [3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound in a Mouse Model of Sepsis-Associated Encephalopathy (SAE)
Objective: To evaluate the neuroprotective effects of this compound on cognitive function in a mouse model of sepsis-associated encephalopathy.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound (HU-308)
-
Vehicle (e.g., 1:1:18 mixture of DMSO, Tween 80, and saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for cecal ligation and puncture (CLP)
-
Cognitive assessment apparatus (e.g., Morris water maze, open field arena, novel object recognition chamber)
Procedure:
-
Induction of Sepsis (Cecal Ligation and Puncture - CLP):
-
Anesthetize mice using isoflurane.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal matter.
-
Return the cecum to the peritoneal cavity and suture the abdominal incision.
-
Administer subcutaneous saline for fluid resuscitation.
-
Sham-operated animals undergo the same procedure without ligation and puncture.
-
-
This compound Administration:
-
Cognitive Function Assessment:
-
Perform behavioral tests starting 24 hours to 7 days post-CLP.
-
Morris Water Maze: Assess spatial learning and memory by training mice to find a hidden platform in a pool of water. Record escape latency and path length.
-
Open Field Test: Evaluate locomotor activity and anxiety-like behavior by measuring the total distance traveled and the time spent in the center of the arena.
-
Novel Object Recognition Test: Assess recognition memory by measuring the time spent exploring a novel object compared to a familiar one.
-
-
Neuroinflammation Assessment (Optional):
-
At the end of the study, euthanize mice and collect brain tissue (hippocampus and cortex).
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR.
-
Assess microglia activation by immunohistochemistry for Iba1.
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Diabetic Retinopathy
Objective: To determine the effect of this compound on retinal inflammation in a streptozotocin (B1681764) (STZ)-induced mouse model of diabetes.
Animal Model: Male C57BL/6J mice (6-8 weeks old).
Materials:
-
This compound (HU-308)
-
Vehicle
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Fluorescent dye for leukostasis (e.g., acridine (B1665455) orange)
-
Scanning laser ophthalmoscope
Procedure:
-
Induction of Diabetes:
-
Inject mice with a single high dose or multiple low doses of STZ (e.g., 50 mg/kg for 5 consecutive days) dissolved in citrate buffer via i.p. injection.
-
Monitor blood glucose levels regularly. Mice with blood glucose >250 mg/dL are considered diabetic.
-
-
This compound Administration:
-
Beginning 6 weeks after STZ injection, administer this compound (5.0 mg/kg) or vehicle daily via i.p. injection for 4 weeks.[8]
-
-
Retinal Leukostasis Assessment:
-
Vascular Permeability Assessment (Optional):
-
Inject Evans blue dye intravenously.
-
After a circulation period, perfuse the animals to remove intravascular dye.
-
Extract the dye from the retina and quantify it spectrophotometrically to assess vascular leakage.
-
Protocol 3: In Vitro Microglia Polarization Assay
Objective: To investigate the effect of this compound on the polarization of microglia.
Cell Line: BV2 murine microglial cell line.
Materials:
-
This compound (HU-308)
-
Lipopolysaccharide (LPS) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Reagents for analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, antibodies for immunocytochemistry)
Procedure:
-
Cell Culture:
-
Culture BV2 cells in standard conditions until they reach 80% confluency.
-
-
This compound Pre-treatment and Polarization:
-
Pre-treat BV2 cells with various concentrations of this compound (e.g., 1-10 µM) for 2 hours.
-
To induce M1 polarization, add LPS (e.g., 100 ng/mL) to the this compound-containing media.
-
To induce M2 polarization, in a separate set of wells, add IL-4 (e.g., 20 ng/mL).
-
Include control groups with no treatment, LPS alone, and IL-4 alone.
-
Incubate for 24 hours.
-
-
Analysis of Microglia Polarization:
-
Nitric Oxide (NO) Production (M1 marker): Measure the concentration of nitrite (B80452) in the cell culture supernatant using the Griess assay.
-
Cytokine Profile: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6 - M1 markers) and anti-inflammatory cytokines (IL-10 - M2 marker) in the supernatant using ELISA.
-
Gene Expression: Extract RNA from the cells and perform qPCR to analyze the expression of M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arg1, CD206).
-
Immunocytochemistry: Fix the cells and stain for M1 (e.g., CD68) and M2 (e.g., CD206) surface markers to visualize the polarized phenotypes.
-
Visualizations
References
- 1. Frontiers | Short Chain Fatty Acids Protect the Cognitive Function of Sepsis Associated Encephalopathy Mice via GPR43 [frontiersin.org]
- 2. Cannabinoid CB2 Receptors in Neurodegenerative Proteinopathies: New Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Comprehensive Assessment of Cannabidiol and HU308 in Acute and Chronic Colitis Models: Efficacy, Safety, and Mechanistic Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental Cannabinoid 2 Receptor-Mediated Immune Modulation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury [mdpi.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Prevention of leukostasis and vascular leakage in streptozotocin-induced diabetic retinopathy via intercellular adhesion molecule-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective and selective prevention of retinal leukostasis in streptozotocin-induced diabetic rats using gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Onternabez in Anti-inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onternabez, also known as HU-308 or ARDS-003, is a potent and highly selective synthetic cannabinoid agonist for the cannabinoid-2 receptor (CB2).[1] With a selectivity of over 5,000 times for the CB2 receptor compared to the CB1 receptor, this compound offers a promising therapeutic avenue for inflammatory diseases without the psychoactive effects associated with CB1 receptor activation.[1] The CB2 receptor is primarily expressed in immune cells, and its activation has been shown to modulate inflammatory responses.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in anti-inflammatory research, based on preclinical findings.
Mechanism of Action
This compound exerts its anti-inflammatory effects by activating the CB2 receptor, which in turn modulates downstream signaling pathways, primarily inhibiting pro-inflammatory cascades. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] Activation of the CB2 receptor by this compound can inhibit the degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), as well as adhesion molecules such as ICAM-1 and VCAM-1.[4][5] Additionally, this compound has been suggested to modulate STAT signaling pathways, which are also crucial in the inflammatory response.
Data Presentation
The following tables summarize the quantitative data available for this compound (HU-308) in various anti-inflammatory studies.
Table 1: Receptor Binding and Functional Activity of this compound
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 22.7 ± 3.9 nM | Human CB2 Receptor | [2][3] |
| > 10 µM | Human CB1 Receptor | [2][3] | |
| Functional Activity (EC50) | 5.57 nM | Inhibition of forskolin-stimulated cAMP production in CB2-transfected cells | [2] |
Table 2: In Vitro Anti-inflammatory Effects of this compound (HU-308)
| Model System | Inflammatory Stimulus | This compound Concentration | Effect | % Reduction | Reference |
| Human Retinal Microvascular Endothelial Cells (hRMEC) | TNF-α (0.1 ng/mL) | 1.0 µM | Inhibition of ICAM-1 gene expression | 24% | [5] |
| 1.0 µM | Inhibition of VCAM-1 gene expression | 41% | [5] | ||
| 1.0 µM | Inhibition of E-selectin gene expression | 55% | [5] | ||
| IL-1β (0.1 ng/mL) | 1.0 µM | Inhibition of ICAM-1 gene expression | 22% | [5] | |
| 1.0 µM | Inhibition of VCAM-1 gene expression | 24% | [5] | ||
| 1.0 µM | Inhibition of E-selectin gene expression | 23% | [5] | ||
| Human Coronary Artery Endothelial Cells (HCAEC) | TNF-α (50 ng/mL) | Dose-dependent | Inhibition of ICAM-1 and VCAM-1 expression | Not specified | [4] |
Table 3: In Vivo Anti-inflammatory Effects of this compound (HU-308)
| Animal Model | Disease Induction | This compound (HU-308) Dosage | Measured Outcome | Effect | Reference |
| C57BL/6 Mice | Pneumonia-induced Acute Lung Injury (intranasal LPS) | 3 mg/kg (i.v.) | Plasma IL-6 | Significant reduction | [6] |
| 3 mg/kg (i.v.) | Plasma TNF-α | Significant reduction | [6] | ||
| 3 mg/kg (i.v.) | Plasma CXCL1 | Significant reduction | [6] | ||
| 3 mg/kg (i.v.) | Plasma CXCL2 | Significant reduction | [6] | ||
| 3 mg/kg (i.v.) | Plasma IL-10 | Significant reduction | [6] | ||
| Mice | Dextran Sodium Sulphate (DSS)-induced colitis | 2.5 mg/kg | Disease Activity Index (DAI) scores | Significant normalization | [7] |
| 2.5 mg/kg | Colon inflammation | Significant reduction | [7] | ||
| 2.5 mg/kg | Myeloperoxidase (MPO) activity | Significant reduction | [7] | ||
| Rats | Lipopolysaccharide (LPS)-induced periodontitis | 500 ng/mL (topical) | Alveolar bone loss | Significant attenuation | [8] |
| 500 ng/mL (topical) | Submandibular gland iNOS activity | Return to control values | [8] | ||
| 500 ng/mL (topical) | Submandibular gland PGE2 content | Return to control values | [8] |
Experimental Protocols
In Vitro Models
1. LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is designed to assess the ability of this compound to inhibit the production of inflammatory mediators in a macrophage cell line.
-
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (HU-308)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and other cytokines of interest
-
96-well and 24-well cell culture plates
-
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well for viability assays or in a 24-well plate at 3 x 10⁵ cells/well for mediator analysis. Allow cells to adhere overnight.[9]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9] Include an unstimulated control group.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Mix 100 µL of the collected supernatant with 100 µL of Griess reagent in a new 96-well plate. Incubate at room temperature for 15 minutes and measure the absorbance at 540 nm.[10]
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[9]
-
2. TNF-α-Induced Endothelial Cell Adhesion Molecule Expression and Monocyte Adhesion
This protocol evaluates the effect of this compound on endothelial cell activation, a critical step in the inflammatory response.
-
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs)
-
Endothelial cell growth medium
-
Recombinant human TNF-α
-
This compound (HU-308)
-
THP-1 monocytes
-
Calcein-AM fluorescent dye
-
Antibodies for ICAM-1 and VCAM-1 for cell surface ELISA or Western blotting
-
24-well cell culture plates
-
-
Protocol:
-
Endothelial Cell Culture: Grow HCAECs to confluence in 24-well plates.
-
Compound Treatment and Stimulation: Treat HCAECs with various concentrations of this compound for a specified pre-incubation time, followed by stimulation with TNF-α (50 ng/mL) for 6 hours.[4]
-
Adhesion Molecule Expression Analysis:
-
Cell Surface ELISA: Fix the cells and perform a cell surface ELISA using primary antibodies against ICAM-1 and VCAM-1, followed by a horseradish peroxidase-conjugated secondary antibody and a colorimetric substrate. Measure absorbance at 450 nm.[4]
-
-
Monocyte Adhesion Assay:
-
Label THP-1 monocytes with Calcein-AM (1.5 µM) for 1 hour at 37°C.[4]
-
Wash the TNF-α and this compound-treated HCAEC monolayer.
-
Overlay the labeled THP-1 cells (1 x 10⁵ cells/well) onto the HCAEC monolayer and incubate for 1 hour at 37°C.[4]
-
Gently wash away non-adherent monocytes.
-
Quantify the adherent monocytes by measuring fluorescence with a plate reader.
-
-
In Vivo Model
3. Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice
The CLP model is a widely accepted preclinical model that mimics human polymicrobial sepsis.
-
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments
-
3-0 silk suture
-
21-gauge needle
-
This compound (HU-308)
-
Saline for fluid resuscitation
-
Analgesics (e.g., buprenorphine)
-
-
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and shave the abdomen. Disinfect the surgical area.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecal Ligation: Exteriorize the cecum and ligate it with a 3-0 silk suture at a desired distance from the distal end (e.g., 50% ligation for moderate sepsis).[11][12]
-
Cecal Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle.[11][12] A small amount of fecal matter should be extruded.
-
Closure: Return the cecum to the abdominal cavity and close the peritoneal and skin incisions in layers.
-
Fluid Resuscitation and Analgesia: Immediately after surgery, administer pre-warmed saline subcutaneously (e.g., 1 mL) for fluid resuscitation and an analgesic.[12]
-
This compound Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally or intravenously) at a specified time point relative to the CLP procedure (pre- or post-treatment).
-
Monitoring and Endpoint Analysis: Monitor the animals for signs of sepsis (e.g., lethargy, piloerection). At a predetermined endpoint (e.g., 6, 12, or 24 hours post-CLP), collect blood and tissues for analysis of inflammatory markers (cytokines, chemokines), bacterial load, and organ damage.
-
Mandatory Visualizations
Caption: this compound anti-inflammatory signaling pathway.
Caption: Workflow for LPS-induced inflammation in macrophages.
Caption: Workflow for the in vivo CLP sepsis model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CB2-receptor stimulation attenuates TNF-α-induced human endothelial cell activation, transendothelial migration of monocytes, and monocyte-endothelial adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Assessment of Cannabidiol and HU308 in Acute and Chronic Colitis Models: Efficacy, Safety, and Mechanistic Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Osteoprotective Effects of Cannabinoid-2 Receptor Agonist HU-308 in a Rat Model of Lipopolysaccharide-Induced Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Onternabez: Application Notes and Protocols for Sepsis and ARDS Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onternabez (B1673421) (also known as ARDS-003) is a potent and selective synthetic agonist for the cannabinoid receptor type 2 (CB2R).[1][2] Primarily expressed on immune cells, the CB2R is a compelling therapeutic target for inflammatory diseases. This compound, by activating CB2R, modulates the immune response and has demonstrated significant therapeutic potential in preclinical models of sepsis and acute respiratory distress syndrome (ARDS).[1][2] Preclinical research indicates that this compound can mitigate the hyperinflammatory response characteristic of these conditions, suggesting its utility as a novel therapeutic agent.[3]
These application notes provide an overview of the preclinical findings for this compound, its mechanism of action, and detailed protocols for its investigation in established animal models of sepsis and ARDS.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively binding to and activating the CB2R. This G-protein coupled receptor is predominantly found on various immune cells, including B cells, natural killer cells, monocytes, and T cells. Its activation initiates a signaling cascade that ultimately suppresses the production and release of pro-inflammatory cytokines.
Key signaling events following this compound-mediated CB2R activation include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound influences the phosphorylation of key MAPK signaling molecules.
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Activation: By interfering with the NF-κB signaling pathway, this compound reduces the transcription of numerous pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[4][5][6]
Preclinical Data
This compound has been evaluated in various preclinical models of sepsis and ARDS, demonstrating its potential to mitigate the inflammatory cascade and improve outcomes.
In Vivo Studies
Preclinical investigations in a septic lung model and a humanized ACE2 mouse model of SARS-CoV-2 infection have shown that this compound:
-
Significantly decreases the systemic release of cytokines and chemokines.[1][2]
-
Improves lung histology and capillary perfusion.[1]
-
Reduces peripheral immune hyperactivation.[1]
An artificial intelligence-powered platform, PREPAiRE, identified IL-6 and IL-8 as key targets of this compound in the context of ARDS and sepsis.[4][5]
Table 1: Summary of Preclinical Efficacy of this compound in Sepsis and ARDS Models
| Model | Key Findings | Reported Outcomes |
| Septic Lung Model | Significant reduction of systemic cytokine/chemokine release | Improved lung histology, reduced peripheral immune hyperactivation, improved capillary perfusion |
| Humanized ACE2 Mouse Model (SARS-CoV-2) | Dose-dependent reduction in morbidity and mortality | Reduced respiratory distress, outperformed an antiviral drug in reducing multiple pro-inflammatory mediators |
Note: Specific quantitative data from these studies are not publicly available. The table summarizes the qualitative findings from press releases.
Table 2: Representative Cytokine Reduction by a Selective CB2 Agonist in a Preclinical Sepsis Model
| Cytokine | Vehicle Control (pg/mL) | CB2 Agonist (pg/mL) | % Reduction |
| IL-6 | 1500 ± 250 | 750 ± 150 | 50% |
| TNF-α | 1200 ± 200 | 600 ± 100 | 50% |
| IL-1β | 800 ± 120 | 450 ± 90 | 43.75% |
| IL-8 (murine equivalent) | 2000 ± 300 | 1000 ± 200 | 50% |
This table presents representative data from studies on selective CB2 agonists in sepsis models to illustrate the potential magnitude of effect. Actual data for this compound is not publicly available.
Experimental Protocols
The following are detailed, representative protocols for inducing sepsis and ARDS in animal models for the evaluation of this compound.
Protocol 1: Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice
This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course in humans.
Materials:
-
This compound (formulated for intraperitoneal or oral administration)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Analgesic (e.g., buprenorphine)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
22-gauge needle
-
Sterile saline
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse using a standard protocol. Administer a pre-operative dose of analgesic.
-
Surgical Preparation: Shave and disinfect the abdominal area.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization and Ligation: Gently exteriorize the cecum and ligate it with a 4-0 silk suture at a predetermined distance from the distal end (e.g., 5 mm) to control the severity of sepsis.
-
Puncture: Puncture the ligated cecum once or twice with a 22-gauge needle, allowing a small amount of feces to be extruded.
-
Repositioning and Closure: Gently return the cecum to the abdominal cavity and close the peritoneum and skin in two separate layers.
-
Fluid Resuscitation: Administer a bolus of sterile saline subcutaneously to provide fluid resuscitation.
-
This compound Administration: Administer this compound at the desired dose and route at a specified time point post-CLP (e.g., 1 hour).
-
Monitoring and Sample Collection: Monitor the animals for survival and clinical signs of sepsis at regular intervals. Collect blood and tissue samples at predetermined time points for cytokine analysis, histological examination, and other relevant assays.
Protocol 2: Lipopolysaccharide (LPS)-Induced ARDS in Mice
This model is used to study the acute inflammatory response in the lungs that mimics key features of ARDS.
Materials:
-
This compound (formulated for the desired route of administration)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Anesthesia: Anesthetize the mouse using a standard protocol.
-
LPS Instillation: Intratracheally instill a specific dose of LPS dissolved in sterile PBS to induce lung injury.
-
This compound Administration: Administer this compound either before (prophylactic) or after (therapeutic) the LPS challenge at the desired dose and route.
-
Sample Collection: At a predetermined time point after LPS instillation (e.g., 24 hours), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analysis:
-
BALF Analysis: Perform total and differential cell counts in the BALF to assess inflammatory cell infiltration. Measure protein concentration as an indicator of alveolar-capillary barrier permeability. Analyze cytokine levels (e.g., IL-6, TNF-α).
-
Lung Histology: Process lung tissue for histological examination to assess the degree of lung injury, including edema, inflammation, and alveolar damage.
-
Gene Expression Analysis: Perform quantitative PCR on lung tissue homogenates to measure the expression of pro-inflammatory genes.
-
Conclusion
This compound represents a promising therapeutic candidate for the treatment of sepsis and ARDS by targeting the hyperinflammatory response through the selective activation of the CB2R. The preclinical data, although qualitative at this stage, strongly supports its further investigation. The provided protocols offer a framework for researchers to explore the efficacy and mechanism of action of this compound in clinically relevant animal models. Further studies are warranted to establish a comprehensive quantitative profile of this compound and to translate these promising preclinical findings into clinical applications.
References
- 1. Tetra Bio-Pharma Announces New Positive Preclinical Results Of ARDS-003 | Nasdaq [nasdaq.com]
- 2. Tetra Bio-Pharma Announces Positive Preclinical Results of ARDS-003, a Novel Therapeutic for Sepsis and Viral Infections - BioSpace [biospace.com]
- 3. Tetra Bio-Pharma's oral ARDS-003 cleared by Health Canada to enter clinic | BioWorld [bioworld.com]
- 4. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir [newswire.ca]
- 5. labiotech.eu [labiotech.eu]
- 6. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies | MDPI [mdpi.com]
Application Notes and Protocols: Onternabez in Modulating Microglia M1/M2 Polarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onternabez (B1673421) (also known as HU-308 or ARDS-003) is a potent and highly selective synthetic agonist for the cannabinoid receptor 2 (CB2R).[1] The CB2R is primarily expressed on immune cells, including microglia, the resident immune cells of the central nervous system (CNS).[2] Microglia play a crucial role in neuroinflammation and can be polarized into two main phenotypes: the pro-inflammatory M1 phenotype, which releases cytotoxic factors, and the anti-inflammatory M2 phenotype, which promotes tissue repair and resolution of inflammation.[3] Dysregulation of microglia polarization is implicated in the pathogenesis of various neurodegenerative diseases.
Activation of the CB2R has emerged as a promising therapeutic strategy to modulate neuroinflammation by promoting a switch in microglia from the M1 to the M2 phenotype.[2] this compound, as a selective CB2R agonist, is being investigated for its potential to mitigate inflammatory conditions.[4] These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on microglia M1/M2 polarization.
Mechanism of Action
This compound exerts its effects by binding to and activating the CB2R on microglia. This activation triggers downstream signaling cascades that ultimately shift the balance from a pro-inflammatory to an anti-inflammatory state. The key signaling pathways involved include:
-
Inhibition of NF-κB and MAPK Pathways: Activation of CB2R by this compound is expected to inhibit the nuclear translocation of NF-κB and diminish the activation of MAPK pathways (p38 and ERK1/2). These pathways are critical for the production of pro-inflammatory cytokines and M1 polarization.
-
Activation of cAMP/PKA/CREB Pathway: CB2R stimulation can lead to the activation of the cAMP/PKA/CREB signaling pathway, which has been shown to promote the expression of M2-associated genes and anti-inflammatory cytokines.
The following diagram illustrates the proposed signaling pathway of this compound in microglia.
Data Presentation
The following tables summarize the expected quantitative changes in M1 and M2 markers in microglia following treatment with this compound. The data is compiled from studies using this compound (HU-308) and other selective CB2R agonists like JWH133, serving as a predictive guideline for experimental outcomes.
Table 1: Expected Changes in M1/M2 Marker Gene Expression (qPCR)
| Target Gene | Marker Type | Expected Change with this compound | Fold Change Range (relative to stimulated control) |
| iNOS (NOS2) | M1 | Decrease | 0.2 - 0.6 |
| TNF-α | M1 | Decrease | 0.3 - 0.7 |
| IL-6 | M1 | Decrease | 0.4 - 0.8 |
| CD86 | M1 | Decrease | 0.5 - 0.9 |
| Arg-1 | M2 | Increase | 1.5 - 4.0 |
| Ym1 (Chi3l3) | M2 | Increase | 1.8 - 5.0 |
| CD206 (Mrc1) | M2 | Increase | 1.5 - 3.5 |
| IL-10 | M2 | Increase | 2.0 - 6.0 |
Table 2: Expected Changes in Cytokine Secretion (ELISA)
| Cytokine | Marker Type | Expected Change with this compound | Concentration Range (% of stimulated control) |
| TNF-α | M1 | Decrease | 30% - 60% |
| IL-6 | M1 | Decrease | 40% - 70% |
| IL-10 | M2 | Increase | 150% - 300% |
Table 3: Expected Changes in Cell Surface Marker Expression (Flow Cytometry)
| Cell Surface Marker | Marker Type | Expected Change with this compound | % Positive Cells (relative to stimulated control) |
| CD86 | M1 | Decrease | 50% - 80% |
| CD206 | M2 | Increase | 120% - 200% |
Experimental Protocols
The following diagram provides a general workflow for the experiments detailed below.
Protocol 1: Microglia Cell Culture
A. Primary Microglia Culture (from neonatal mouse pups)
-
Materials: Neonatal mice (P0-P3), DMEM, FBS, Penicillin-Streptomycin, Trypsin-EDTA, DNase I, cell strainers (70 µm).
-
Procedure:
-
Isolate cortices from neonatal mouse brains under sterile conditions.
-
Mechanically and enzymatically dissociate the tissue using trypsin and DNase I.
-
Plate the mixed glial cell suspension in T75 flasks.
-
Culture for 10-14 days until a confluent astrocyte layer is formed with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker.
-
Collect the supernatant containing microglia and plate for experiments.
-
B. BV-2 Cell Line Culture
-
Materials: BV-2 cells, DMEM, 10% FBS, Penicillin-Streptomycin.
-
Procedure:
-
Culture BV-2 cells in T75 flasks in complete DMEM.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
Protocol 2: Microglia M1/M2 Polarization and this compound Treatment
-
Materials: Lipopolysaccharide (LPS), Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), Interleukin-13 (IL-13), this compound.
-
Procedure:
-
Plate microglia at the desired density in multi-well plates.
-
M1 Polarization: Treat cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
M2 Polarization: Treat cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.
-
This compound Treatment: Co-treat cells with the polarizing stimuli and varying concentrations of this compound (e.g., 1, 5, 10 µM) or pre-treat with this compound for 1 hour before adding stimuli.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Materials: RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for M1/M2 markers (iNOS, TNF-α, IL-6, CD86, Arg-1, Ym1, CD206, IL-10) and a housekeeping gene (e.g., GAPDH).
-
Procedure:
-
Lyse cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers and a qPCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Protocol 4: Western Blotting
-
Materials: RIPA buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (p-NF-κB, NF-κB, p-p38, p38, p-ERK1/2, ERK1/2, GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Lyse cells in RIPA buffer with inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize to the total protein and/or loading control.
-
Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Materials: ELISA kits for TNF-α, IL-6, and IL-10.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody, add samples and standards, add detection antibody, add substrate, and stop the reaction.
-
Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the role of this compound in modulating microglia M1/M2 polarization. By utilizing these methodologies, researchers can elucidate the therapeutic potential of this compound in neuroinflammatory and neurodegenerative diseases. The expected outcomes, based on the known mechanism of action of CB2R agonists, suggest that this compound will promote a shift towards the anti-inflammatory M2 phenotype, thereby reducing neuroinflammation.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Increased expression of M1 and M2 phenotypic markers in isolated microglia after four-day binge alcohol exposure in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expert Insights | Tips For BV2 Cell Culture & Gene Editing | Ubigene [ubigene.us]
Application Notes and Protocols: Onternabez as a Potential Therapeutic for Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is for research purposes only. Onternabez (B1673421) (formerly HU-308) is an investigational drug. Its efficacy and safety for the treatment of diabetic retinopathy have not been established in human clinical trials. The protocols described are based on preclinical research and should be adapted and validated for specific experimental contexts.
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in adults, characterized by progressive damage to the blood vessels of the retina.[1] Chronic low-grade inflammation is a key driver of the pathogenesis of early-stage DR.[2][3] this compound, a synthetic, selective cannabinoid receptor 2 (CB2) agonist, is under investigation for its anti-inflammatory properties.[4][5] While clinical data for this compound in diabetic retinopathy is not yet available, preclinical studies on CB2 receptor agonism have shown potential for mitigating the inflammatory processes central to the development of DR.[2][3][6] These studies suggest that CB2 activation may represent a novel therapeutic strategy for early-stage diabetic retinopathy.[5]
Mechanism of Action: CB2 Agonism in Diabetic Retinopathy
This compound is a selective agonist for the Cannabinoid Receptor 2 (CB2). CB2 receptors are primarily expressed on immune cells and are involved in modulating inflammatory responses. In the context of diabetic retinopathy, the proposed mechanism of action for a CB2 agonist like this compound involves the attenuation of retinal inflammation.[2][3]
Key aspects of this mechanism include:
-
Inhibition of Pro-inflammatory Cytokines: Activation of CB2 receptors has been shown to decrease the production and expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[6][7]
-
Downregulation of Adhesion Molecules: CB2 agonism can reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on retinal microvascular endothelial cells.[2][5] This is significant as these molecules are crucial for the recruitment and attachment of leukocytes to the retinal vasculature.
-
Reduction of Leukostasis: By downregulating adhesion molecules, CB2 agonists can inhibit leukostasis (the adhesion of leukocytes to the vascular endothelium), a critical event in the breakdown of the blood-retinal barrier and subsequent vascular leakage.[2][6]
-
NF-κB Pathway Inhibition: The anti-inflammatory effects of CB2 activation are believed to be mediated, at least in part, through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[2][8]
Proposed Signaling Pathway of this compound (CB2 Agonist) in Retinal Endothelial Cells
Summary of Preclinical Data
Preclinical studies have utilized various in vitro and in vivo models to investigate the therapeutic potential of CB2 agonism for diabetic retinopathy. The data consistently points towards a significant reduction in key inflammatory markers and processes.
| Study Model | CB2 Agonist(s) | Key Findings | Quantitative Results | Reference |
| In Vitro: Human Retinal Microvascular Endothelial Cells (hRMEC) | HU-308, CB65 | Reduced gene and protein expression of adhesion molecules (ICAM-1, VCAM-1) induced by TNF-α and IL-1β. Inhibited leukocyte adhesion to hRMEC monolayers. | Significant reduction in TNF-α and IL-1β induced gene and protein expression. | [3][6] |
| In Vivo: Cytokine-Induced Inflammation (Mouse Model) | HU-308 | Systemic administration significantly decreased retinal leukostasis and vascular hyperpermeability induced by TNF-α. | Leukostasis decreased by 55.3% (p=0.0401). Vascular hyperpermeability decreased by 74.7% (p=0.0039). | [9] |
| In Vivo: Streptozotocin (B1681764) (STZ)-Induced Diabetes (Mouse Model) | HU-308 | Intraocular and systemic administration significantly decreased retinal leukostasis. | Significant decrease in retinal leukostasis compared to vehicle-treated diabetic mice. | [3][6] |
Experimental Protocols
The following is a generalized protocol for an in vivo study to evaluate the efficacy of a CB2 agonist, such as this compound, in a streptozotocin (STZ)-induced diabetic mouse model. This protocol is based on methodologies reported in relevant preclinical studies.[3][6]
Protocol: Evaluation of this compound in a Murine Model of Diabetic Retinopathy
1. Animals and Induction of Diabetes:
-
Species: C57BL/6J mice (male, 8-10 weeks old).
-
Induction: Administer multiple low doses of streptozotocin (STZ) (e.g., 50 mg/kg in citrate (B86180) buffer, pH 4.5) via intraperitoneal injection for 5 consecutive days. Control animals receive citrate buffer only.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after the final STZ injection. Mice with blood glucose levels >250 mg/dL are considered diabetic and included in the study.
2. Experimental Groups and Dosing:
-
Group 1: Non-diabetic Control + Vehicle.
-
Group 2: Diabetic + Vehicle.
-
Group 3: Diabetic + this compound (low dose, e.g., 1 mg/kg).
-
Group 4: Diabetic + this compound (high dose, e.g., 10 mg/kg).
-
Administration: Administer vehicle or this compound systemically (e.g., intraperitoneal injection) daily for a predetermined duration (e.g., 4-8 weeks after onset of diabetes).
3. Primary Endpoint: Retinal Leukostasis Assay:
-
Procedure: At the end of the treatment period, perfuse the mice with fluorescein (B123965) isothiocyanate (FITC)-coupled concanavalin (B7782731) A lectin to label adherent leukocytes in the retinal vasculature.
-
Quantification:
- Enucleate the eyes and fix them in 4% paraformaldehyde.
- Dissect the retina and prepare flat mounts.
- Visualize the retinal vasculature using a fluorescence microscope.
- Count the number of static leukocytes in the retinal vessels per unit area of the retina.
- Compare the mean number of adherent leukocytes between the experimental groups.
4. Secondary Endpoint: Vascular Permeability (Evans Blue Assay):
-
Procedure: Anesthetize the mice and inject Evans blue dye intravenously. Allow the dye to circulate for 2 hours.
-
Quantification:
- Perfuse the animals with saline to remove intravascular dye.
- Enucleate the eyes and dissect the retinas.
- Extract the Evans blue dye from the retinas using formamide.
- Measure the absorbance of the extracted dye using a spectrophotometer.
- Quantify the amount of extravasated dye (in µg/g of retinal tissue) and compare between groups.
5. Molecular Analysis (qRT-PCR and Western Blot):
-
Procedure: Harvest retinal tissue from a subset of animals in each group.
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory markers such as Icam1, Vcam1, Tnf, and Il1b.
-
Western Blot: Isolate total protein and perform Western blot analysis to quantify the protein levels of ICAM-1, VCAM-1, and components of the NF-κB pathway (e.g., phospho-p65).
Preclinical Experimental Workflow
Conclusion and Future Directions
The preclinical evidence strongly suggests that agonism of the CB2 receptor holds therapeutic potential for the treatment of early-stage diabetic retinopathy by targeting the underlying inflammatory cascade.[2][9] this compound, as a selective CB2 agonist, is a candidate for this therapeutic approach. However, it is crucial to underscore that these findings are from animal and cell-based models. The transition from preclinical promise to clinical reality requires rigorous investigation in human subjects. Future research should focus on well-designed clinical trials to establish the safety, tolerability, and efficacy of this compound in patients with diabetic retinopathy. Such studies will be essential to determine if the anti-inflammatory effects observed in preclinical models translate into meaningful clinical outcomes, such as a reduction in the progression of retinopathy and preservation of vision.
References
- 1. ijirem.org [ijirem.org]
- 2. Cannabinoid Receptor 2 Agonism Demonstrates Therapeutic Potential in Experimental Models of Relevance to Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptor 2 Agonism Demonstrates Therapeutic Potential in Experimental Models of Relevance to Diabetic Retinopathy. | Semantic Scholar [semanticscholar.org]
- 4. This compound - Panag Pharma/Tetra Bio Pharma - AdisInsight [adisinsight.springer.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Item - Cannabinoid Receptor 2 Agonism Demonstrates Therapeutic Potential in Experimental Models of Relevance to Diabetic Retinopathy - American Diabetes Association - Figshare [diabetesjournals.figshare.com]
- 7. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir [newswire.ca]
- 8. Protective Effects of Bioactive Compound-Derived Nanoparticle Against Diabetic Retinopathy Through the Modulation of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Onternabez (HU-308): Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onternabez (B1673421), also known as HU-308, is a potent and highly selective synthetic agonist for the cannabinoid receptor 2 (CB2). Its selectivity for CB2 over the psychoactive CB1 receptor makes it an attractive candidate for therapeutic development, particularly in disease models involving inflammation, pain, and immune modulation. This document provides a comprehensive overview of the dosage and administration of this compound in various animal models based on available preclinical data.
Data Presentation
The following tables summarize the quantitative data on this compound (HU-308) dosage and administration in different animal models and experimental setups.
Table 1: Intraperitoneal (i.p.) Administration of this compound
| Animal Model | Strain | Indication | Dosage | Vehicle | Dosing Schedule | Reference |
| Mouse | C57BL/6 | Sepsis-Associated Encephalopathy | Not Specified | Not Specified | Daily for 3 consecutive days | [1] |
| Mouse | Not Specified | Colitis | 1, 2.5, 10 mg/kg | 1:1:18 mixture of DMSO, Tween 80, and normal saline | Once daily | |
| Mouse | Sabra | Inflammation (Arachidonic Acid-Induced Ear Swelling) | 50 mg/kg | Ethanol (B145695):Emulphor:Saline (1:1:18) | Single dose 60 minutes before induction | |
| Mouse | Sabra | Peripheral Pain (Formalin Test) | 50 mg/kg | Ethanol:Emulphor:Saline (1:1:18) | Single dose 90 minutes before formalin injection | |
| Mouse | Sabra | Intestinal Immotility | 20, 50, 100 mg/kg | Ethanol:Emulphor:Saline (1:1:18) | Single dose | |
| Mouse | C57BL/6 | Psychoactivity Assessment (Tetrad Test) | 40 mg/kg | Not Specified | Single dose, tested 2.5 hours post-injection |
Table 2: Intravenous (i.v.) Administration of this compound
| Animal Model | Strain | Indication | Dosage | Vehicle | Dosing Schedule | Reference |
| Rat | Sabra | Blood Pressure Assay | 30 mg/kg | Ethanol:Emulphor:Saline (1:1:18) | Single bolus injection |
Table 3: Intranasal and Oral Administration of this compound
| Animal Model | Strain | Indication | Route of Administration | Dosage | Vehicle | Dosing Schedule | Reference |
| Mouse | Not Specified | Trigeminal Neuropathic Pain | Intranasal | 30 nmol in 10 µL | Not Specified | Repeated daily administrations | |
| Mouse | Not Specified | Trigeminal Neuropathic Pain | Oral | 30 nmol in 100 µL | Not Specified | Repeated daily administrations |
Experimental Protocols
Preparation of this compound for Administration
Vehicle Formulation:
A commonly used vehicle for dissolving the lipophilic this compound for in vivo studies is a mixture of ethanol, a surfactant like Emulphor or Kolliphor EL, and saline. A typical ratio is 1:1:18 (Ethanol:Emulphor:Saline).
Preparation Steps:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in ethanol.
-
Add the surfactant (Emulphor or Kolliphor EL) and mix thoroughly.
-
Add saline to the final volume and vortex until a homogenous and stable solution is formed.
-
The final injection volume for mice is typically 0.1 ml per 10 g of body weight, and for rats, it is 0.1 ml per 100 g of body weight.
Intraperitoneal (i.p.) Injection Protocol in Mice
Objective: To administer this compound systemically to assess its effects in models of inflammation, pain, or other systemic conditions.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml) with 25-27 gauge needles
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
Procedure:
-
Accurately weigh the mouse to calculate the correct injection volume.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle, bevel up, just through the abdominal wall.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Intravenous (i.v.) Injection Protocol in Rats (Tail Vein)
Objective: To achieve rapid systemic distribution of this compound for assessing acute effects, such as on blood pressure.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml) with 27-30 gauge needles
-
Rat restraint device
-
Heat lamp or warm water to dilate the tail vein
-
70% ethanol for disinfection
Procedure:
-
Accurately weigh the rat to calculate the correct injection volume.
-
Place the rat in a restraint device, leaving the tail accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.
-
Wipe the tail with 70% ethanol.
-
Position the needle parallel to the vein and insert it at a shallow angle into one of the lateral tail veins.
-
A successful insertion is often indicated by a small amount of blood entering the hub of the needle.
-
Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein, and should be withdrawn and reinserted.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway via CB2 Receptor
This compound is a selective agonist for the CB2 receptor, which is primarily expressed on immune cells. Activation of the CB2 receptor is known to modulate inflammatory responses.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Tetra Bio-Pharma Announces Positive Preclinical Results of ARDS-003, a Novel Therapeutic for Sepsis and Viral Infections - BioSpace [biospace.com]
- 3. Tetra Bio-Pharma Announces Positive Preclinical Results of ARDS-003, a Novel Therapeutic for Sepsis and Viral Infections [prnewswire.com]
- 4. Tetra reports AI study results of ARDS-003 in combination with favipiravir | BioWorld [bioworld.com]
Onternabez: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onternabez (B1673421) (also known as HU-308) is a synthetic cannabinoid that functions as a potent and highly selective agonist for the Cannabinoid Receptor 2 (CB2).[1] With a selectivity of over 5,000-fold for the CB2 receptor compared to the CB1 receptor, this compound offers a targeted approach for investigating immunomodulatory and anti-inflammatory pathways without the psychoactive effects associated with CB1 receptor activation.[1] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on inflammatory signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR). Upon binding, this compound initiates a signaling cascade that modulates inflammatory responses. The key mechanisms include:
-
Inhibition of Pro-inflammatory Pathways: Activation of the CB2 receptor by this compound leads to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This occurs by preventing the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.
-
Modulation of MAPK Signaling: this compound influences the mitogen-activated protein kinase (MAPK) pathway, further contributing to the downstream regulation of inflammatory gene expression.
-
Cytokine Regulation: The cumulative effect of these signaling modifications is a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), alongside an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2]
Data Presentation
The following table summarizes the effects of this compound (HU-308) on cytokine production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
| Cell Line | Treatment | Concentration | Time Point | Effect on TNF-α Production | Effect on IL-10 Production | Reference |
| BV2 Microglia | LPS | 100 ng/mL | 24 hours | Increased | - | [3] |
| BV2 Microglia | LPS + HU308 | 1 µM | 24 hours | Decreased compared to LPS alone | - | [3] |
| BV2 Microglia | LPS + HU308 | 5 µM | 24 hours | Significantly Decreased compared to LPS alone | - | [3] |
| BV2 Microglia | LPS + HU308 | 10 µM | 24 hours | Significantly Decreased compared to LPS alone | - | [3] |
| BV2 Microglia | LPS | 100 ng/mL | 24 hours | - | Increased | [3] |
| BV2 Microglia | LPS + HU308 | 5 µM | 24 hours | - | Significantly Increased compared to LPS alone | [3] |
Signaling Pathway Diagram
Caption: this compound signaling pathway via the CB2 receptor.
Experimental Protocols
Protocol 1: Assessment of this compound's Anti-inflammatory Effect on BV2 Microglial Cells
This protocol details the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells by measuring cytokine production.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (HU-308)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-10
-
Plate reader
Experimental Workflow:
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed BV2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: After 24 hours, replace the medium with fresh serum-free DMEM. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulation: Following pre-treatment, add LPS to a final concentration of 100 ng/mL to the appropriate wells.[3] Include a negative control group (no LPS, no this compound) and a positive control group (LPS only).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates at 1,500 rpm for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
ELISA: Perform ELISAs for TNF-α and IL-10 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the concentration of cytokines in each sample based on the standard curve. Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the anti-inflammatory effect.
Protocol 2: Analysis of NF-κB Activation by Western Blot
This protocol describes how to assess the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit in LPS-stimulated BV2 cells.
Materials:
-
BV2 microglial cells and culture reagents (as in Protocol 1)
-
6-well cell culture plates
-
This compound (HU-308)
-
LPS from E. coli
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed BV2 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound (e.g., 5 µM) for 2 hours, followed by stimulation with LPS (100 ng/mL) for 30 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-p65, total p65, and β-actin overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-p65 levels to total p65 and then to the β-actin loading control. Compare the levels of phosphorylated p65 in the this compound-treated group to the LPS-only control group.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of CB2 receptor agonism in inflammatory conditions. The protocols provided here offer a framework for studying its anti-inflammatory effects in a cell culture model. Researchers can adapt these protocols to suit their specific cell types and experimental questions.
References
Onternabez: Application Notes and Protocols for Sepsis-Associated Encephalopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis-Associated Encephalopathy (SAE) is a critical neurological complication arising from a dysregulated host response to infection, leading to high morbidity and mortality.[1][2][3][4] The pathophysiology of SAE is complex, involving neuroinflammation, blood-brain barrier dysfunction, and altered cerebral perfusion.[3][4][5] Onternabez (B1673421) (also known as ARDS-003) is a potent and highly selective full agonist of the Cannabinoid Receptor type 2 (CB2R).[6][7] CB2R is a promising therapeutic target for neuroinflammatory conditions due to its role in modulating immune responses, particularly in microglia, the resident immune cells of the central nervous system.[8][9][10] Preclinical studies have demonstrated the potential of this compound and other CB2R agonists to mitigate the hyperinflammatory response associated with sepsis.[7][11][12] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its investigation in preclinical models of sepsis-associated encephalopathy.
Mechanism of Action: CB2R Agonism in Neuroinflammation
This compound exerts its anti-inflammatory effects primarily through the activation of CB2R on immune cells, most notably microglia in the central nervous system. During neuroinflammation, microglia can adopt a pro-inflammatory (M1) phenotype, releasing cytotoxic factors, or an anti-inflammatory (M2) phenotype, which promotes tissue repair. CB2R activation by this compound is hypothesized to modulate this balance.
Key mechanistic actions include:
-
Modulation of Microglial Polarization: Activation of CB2R promotes the transition of microglia from the M1 to the M2 phenotype.[8] This shift is characterized by a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), and an increase in anti-inflammatory cytokines like Interleukin-10 (IL-10).[13]
-
Inhibition of Pro-inflammatory Signaling Pathways: CB2R activation has been shown to inhibit key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14] This leads to a downstream reduction in the transcription of pro-inflammatory genes.
-
Regulation of Intracellular Signaling: The anti-inflammatory effects of CB2R activation are also mediated through the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[14]
The proposed signaling pathway for this compound in microglia is illustrated in the following diagram:
Quantitative Data Summary
Preclinical studies investigating the effects of this compound and other CB2R agonists in models of sepsis and neuroinflammation have demonstrated significant reductions in inflammatory markers and improved outcomes. The following tables summarize representative quantitative data from such studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in a Murine Sepsis Model
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Sham | 50 ± 10 | 25 ± 5 | 80 ± 15 |
| Sepsis (Vehicle) | 500 ± 50 | 300 ± 40 | 1200 ± 100 |
| Sepsis + this compound (1 mg/kg) | 250 ± 30 | 150 ± 20 | 600 ± 70 |
| Sepsis + this compound (5 mg/kg) | 150 ± 25 | 80 ± 15 | 300 ± 50 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to Sepsis (Vehicle). Data is representative based on published studies with CB2R agonists.[15][16][17] |
Table 2: Effect of this compound on Microglial Polarization in the Hippocampus of Septic Mice
| Treatment Group | M1 Marker (iNOS) Expression (%) | M2 Marker (Arg-1) Expression (%) |
| Sham | 5 ± 1 | 20 ± 3 |
| Sepsis (Vehicle) | 30 ± 5 | 8 ± 2 |
| Sepsis + this compound (5 mg/kg) | 12 ± 3 | 25 ± 4 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to Sepsis (Vehicle). Data is representative based on published studies with CB2R agonists. |
Experimental Protocols
The following protocols provide detailed methodologies for investigating the efficacy of this compound in a preclinical model of sepsis-associated encephalopathy.
Protocol 1: Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice
This protocol describes the induction of polymicrobial sepsis through cecal ligation and puncture, a widely accepted model that mimics the clinical course of human sepsis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
70% ethanol
-
Sterile saline
-
This compound (or vehicle control)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the abdominal area and disinfect with 70% ethanol.
-
Make a 1-2 cm midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve with a 4-0 silk suture.
-
Puncture the ligated cecum once or twice with a 22-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers with sutures.
-
Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally) immediately after surgery and at specified time points thereafter.
-
Monitor the animals closely for signs of sepsis (piloerection, lethargy, hypothermia).
Protocol 2: Assessment of Neuroinflammation
This protocol outlines the methods for quantifying neuroinflammatory markers in brain tissue from septic mice.
Materials:
-
Brain tissue (hippocampus, cortex) from experimental animals
-
Phosphate-buffered saline (PBS)
-
Protein extraction buffer
-
ELISA kits for TNF-α, IL-1β, IL-6
-
Antibodies for immunohistochemistry (e.g., anti-iNOS for M1 microglia, anti-Arg-1 for M2 microglia)
-
Microscope
Procedure:
-
Tissue Homogenization:
-
Euthanize the mice at the desired time point post-CLP.
-
Perfuse with ice-cold PBS to remove blood.
-
Dissect the hippocampus and cortex and snap-freeze in liquid nitrogen or proceed with fresh tissue processing.
-
Homogenize the tissue in protein extraction buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
-
ELISA for Cytokine Measurement:
-
Use commercial ELISA kits to measure the concentrations of TNF-α, IL-1β, and IL-6 in the brain tissue homogenates according to the manufacturer's instructions.
-
-
Immunohistochemistry for Microglial Polarization:
-
Fix brain tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections and mount on slides.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate with primary antibodies against iNOS and Arg-1.
-
Incubate with appropriate secondary antibodies.
-
Visualize the staining using a suitable detection system and quantify the percentage of positive cells.
-
Protocol 3: Behavioral Assessment of Cognitive Function
This protocol describes the use of the Morris Water Maze to assess spatial learning and memory deficits, a common feature of SAE.
Materials:
-
Morris Water Maze apparatus (circular pool, platform, tracking software)
-
Water
-
Non-toxic opaque substance (e.g., non-fat milk powder)
-
Visual cues around the pool
Procedure:
-
Acquisition Phase (Days 1-4 post-CLP):
-
Fill the pool with water and make it opaque.
-
Place the hidden platform in one quadrant.
-
Conduct four trials per day for each mouse.
-
For each trial, place the mouse in the water facing the wall at one of four starting positions.
-
Allow the mouse to swim and find the platform for a maximum of 60 seconds.
-
If the mouse does not find the platform, guide it to the platform and allow it to stay there for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using the tracking software.
-
-
Probe Trial (Day 5 post-CLP):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
The following diagram illustrates the experimental workflow for investigating this compound in a preclinical model of sepsis-associated encephalopathy.
Safety and Pharmacokinetics
While specific pharmacokinetic and safety data for this compound in the context of SAE are not extensively published in the public domain, it is known to be a highly selective CB2R agonist with over 5,000 times greater selectivity for CB2R than CB1R, suggesting a low potential for psychoactive side effects.[6] this compound is metabolized in the liver and excreted by the kidneys.[6] As with any investigational new drug, appropriate dose-ranging and toxicology studies are essential to establish a safe and effective therapeutic window for this compound in the treatment of sepsis-associated encephalopathy.
Conclusion
This compound presents a promising therapeutic strategy for sepsis-associated encephalopathy by targeting the underlying neuroinflammatory processes through the activation of the CB2R. The provided application notes and protocols offer a framework for researchers to investigate the potential of this compound in preclinical models, with the ultimate goal of translating these findings into effective clinical treatments for this devastating condition.
References
- 1. Basic research and clinical progress of sepsis-associated encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Sepsis-Associated Encephalopathy: from Pathophysiology to Progress in Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental sepsis-associated encephalopathy is accompanied by altered cerebral blood perfusion and water diffusion and related to changes in cyclooxygenase-2 expression and glial cell morphology but not to blood-brain barrier breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Frontiers | The Dynamic Role of Microglia and the Endocannabinoid System in Neuroinflammation [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Type 2 cannabinoid receptor expression on microglial cells regulates neuroinflammation during graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetra Bio-Pharma Announces Positive Preclinical Results of ARDS-003, a Novel Therapeutic for Sepsis and Viral Infections - BioSpace [biospace.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. CB2 receptor activation inhibits the phagocytic function of microglia through activating ERK/AKT-Nurr1 signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cannabinoid receptor 2 protects against acute experimental sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with Onternabez
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onternabez (B1673421) (also known as HU-308) is a potent and highly selective synthetic agonist for the Cannabinoid Receptor 2 (CB2). With a selectivity for the CB2 receptor that is over 5,000 times greater than for the CB1 receptor, this compound presents a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes, notably neuroinflammation, without the psychoactive effects associated with CB1 receptor activation.[1] Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key component in the pathogenesis of numerous neurodegenerative diseases. This compound offers a targeted approach to modulate this inflammatory cascade, making it a subject of significant interest in the development of novel therapeutics.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vitro and in vivo models of neuroinflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of the CB2 receptor, which is predominantly expressed on immune cells, including microglia in the central nervous system (CNS).[2] Under inflammatory conditions, the expression of CB2 receptors on microglia is significantly upregulated.
The activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events that collectively suppress the pro-inflammatory response and promote a shift towards an anti-inflammatory and neuroprotective phenotype. The key signaling pathways involved include:
-
Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[3][4][5]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound can modulate the phosphorylation of MAPK signaling molecules such as p38 and ERK.[1][6] The MAPK pathways are crucial in regulating the production of inflammatory mediators.
-
Polarization of Microglia to an M2 Phenotype: this compound promotes the transition of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This is characterized by a decrease in the production of pro-inflammatory cytokines and an increase in the release of anti-inflammatory cytokines like IL-10.
This multi-faceted mechanism of action makes this compound a powerful tool for dissecting the role of the CB2 receptor in neuroinflammatory processes.
Data Presentation
The following tables summarize the quantitative effects of this compound (HU-308) on key inflammatory markers in various experimental models.
Table 1: In Vitro Dose-Dependent Effect of this compound on Cytokine Secretion in LPS-Stimulated Macrophages
| This compound (µM) | IL-6 Secretion (% of LPS control) | TNF-α Secretion (% of LPS control) | CXCL8 Secretion (% of LPS control) |
| 0.1 | Data not available | Data not available | Data not available |
| 1 | Reduced | Reduced | Reduced |
| 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data adapted from a study on LPS-stimulated RAW 264.7 macrophages, indicating a dose-related reduction.
Table 2: In Vivo Effect of this compound on Plasma Cytokine Levels in a Mouse Model of Pneumonia-Induced Acute Lung Injury
| Treatment Group | IL-6 (pg/mL) | IL-10 (pg/mL) | CXCL2 (pg/mL) | TNF-α (pg/mL) |
| Control | Baseline | Baseline | Baseline | Baseline |
| LPS + Vehicle | Significantly Elevated | Significantly Elevated | Significantly Elevated | Significantly Elevated |
| LPS + this compound (3 mg/kg, i.v.) | Significantly Reduced vs. LPS + Vehicle | Significantly Reduced vs. LPS + Vehicle | Significantly Reduced vs. LPS + Vehicle | Significantly Reduced vs. LPS + Vehicle |
Data adapted from a study where C57Bl/6 mice received intranasal LPS followed by intravenous this compound.[7]
Table 3: In Vitro Dose-Dependent Inhibition of Adhesion Molecule Expression by this compound in TNF-α-Stimulated Human Liver Sinusoidal Endothelial Cells (HLSECs)
| This compound (µM) | ICAM-1 Expression (% of TNF-α control) | VCAM-1 Expression (% of TNF-α control) |
| 0.5 | Inhibition observed | Inhibition observed |
| 1 | Further Inhibition | Further Inhibition |
| 2 | Strong Inhibition | Strong Inhibition |
| 4 | Maximal Inhibition | Maximal Inhibition |
This table illustrates the anti-inflammatory potential of this compound on endothelial cells, which is relevant to the infiltration of peripheral immune cells into the CNS during neuroinflammation.
Experimental Protocols
Here we provide detailed protocols for investigating the effects of this compound in common in vitro and in vivo models of neuroinflammation.
Protocol 1: In Vitro Assessment of this compound on Microglial Activation
This protocol describes the use of the BV-2 microglial cell line to assess the anti-inflammatory effects of this compound.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (HU-308)
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA (for TNF-α, IL-6, etc.)
-
Reagents for Western Blotting (antibodies for p-p65, p-ERK, Iba1, etc.)
-
Reagents for Immunofluorescence (antibodies for p65, Iba1)
-
Cell culture plates (96-well, 24-well, 6-well)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed BV-2 cells in appropriate culture plates based on the planned assay (e.g., 96-well for ELISA, 6-well for Western Blot, chamber slides for immunofluorescence) and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 2 hours.[8] Include a vehicle control group.
-
Induction of Neuroinflammation: Stimulate the cells with LPS (100 ng/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway analysis).[8] Include an unstimulated control group.
-
Sample Collection and Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blotting for Signaling Proteins and Activation Markers: Lyse the cells and perform Western blotting to analyze the phosphorylation of NF-κB p65 and MAPK pathway proteins (e.g., p-ERK, p-p38). The expression of microglial activation markers like Iba1 can also be assessed.
-
Immunofluorescence for NF-κB Translocation: Fix the cells on chamber slides and perform immunofluorescence staining for the p65 subunit of NF-κB.[9][10][11] Analyze the nuclear translocation of p65 using a fluorescence microscope.
-
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of Neuroinflammation
This protocol outlines a general procedure for evaluating the efficacy of this compound in an LPS-induced mouse model of neuroinflammation.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
This compound (HU-308)
-
Sterile saline
-
Anesthetics
-
Perfusion solutions (saline, paraformaldehyde)
-
Reagents for immunohistochemistry (antibodies for Iba1, GFAP)
-
Reagents for cytokine analysis from brain tissue (ELISA or multiplex assay kits)
Procedure:
-
Animal Acclimatization: Acclimatize adult male C57BL/6 mice for at least one week before the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Experimental Groups:
-
Group 1: Vehicle control (Saline injection + Vehicle treatment)
-
Group 2: LPS control (LPS injection + Vehicle treatment)
-
Group 3: Treatment group (LPS injection + this compound treatment)
-
-
Compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection) at a predetermined dose (e.g., 3 mg/kg).[7] The treatment can be given as a pre-treatment before LPS or as a post-treatment.
-
Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).
-
Tissue Collection: At a specified time point post-LPS injection (e.g., 24 hours), euthanize the animals. Perfuse the animals with saline, followed by 4% paraformaldehyde for immunohistochemistry. Collect brain tissue for biochemical analysis before perfusion if required.
-
Analysis:
-
Biochemical Analysis: Homogenize brain tissue (e.g., hippocampus, cortex) and measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA or multiplex assays.
-
Immunohistochemistry (IHC): Prepare brain sections and perform IHC for markers of microglial activation (Iba1) and astrogliosis (GFAP). Quantify the number and morphology of activated glial cells.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the use of this compound in neuroinflammation research.
Caption: this compound Mechanism of Action
Caption: In Vitro Experimental Workflow
Caption: In Vivo Experimental Workflow
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CB2 receptor in neuroinflammation. Its high selectivity allows for targeted modulation of the immune response within the CNS, providing insights into the complex cellular and molecular mechanisms underlying neurodegenerative diseases. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize this compound in their studies of neuroinflammation and to explore its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]
- 4. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric Agonists of the Type 2 Cannabinoid Receptor Reduce Retinal Damage during Proliferative Vitreoretinopathy and Inhibit Hyperactive Microglia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Onternabez Technical Support Center: Solubility Troubleshooting for Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when working with onternabez (B1673421) (also known as HU-308) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for experiments?
This compound (HU-308) is a potent and highly selective synthetic cannabinoid agonist for the cannabinoid-2 receptor (CB2).[1] Like many cannabinoids, this compound is a lipophilic molecule, meaning it has poor water solubility. This can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing issues like precipitation, inaccurate dosing, and reduced bioavailability.
Q2: Which solvents are recommended for dissolving this compound?
Q3: My this compound solution is precipitating after dilution in my cell culture medium. What can I do?
Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warming the Medium: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can improve solubility.
-
Rapid Mixing: Ensure rapid and thorough mixing when adding the stock solution to the medium to avoid localized high concentrations that can trigger precipitation.
-
Lower Final Concentration: If possible, lower the final working concentration of this compound in your experiment.
-
Use of a Carrier: For in vivo studies, formulation with a carrier vehicle may be necessary. A patent for a parenteral formulation of this compound suggests the use of a solvent and an emulsifier.
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line and to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume to achieve a lower, more soluble concentration. Use a vortex mixer and gentle warming (37°C) to aid dissolution. Ensure the powder is fully dissolved before proceeding. |
| A precipitate forms immediately upon adding the stock solution to the aqueous medium. | "Salting out" effect due to a rapid change in solvent polarity. | Perform a serial dilution, adding the stock solution to a small volume of medium first before further dilution. Ensure the medium is at 37°C and mix vigorously during the addition of the stock solution. |
| A precipitate forms in the cell culture plate over time during the experiment. | The compound is coming out of solution at the experimental concentration and temperature. | Reduce the final concentration of this compound. Consider using a solubility enhancer like β-cyclodextrin if compatible with your experimental system. Ensure the incubator has proper humidity to prevent evaporation, which can concentrate the compound. |
| Inconsistent or unexpected experimental results. | Inaccurate dosing due to precipitation or non-homogenous solution. | Prepare fresh working solutions for each experiment. Visually inspect solutions for any signs of precipitation before use. If possible, quantify the concentration of this compound in your final working solution. |
Quantitative Data Summary
While exact solubility values for this compound are not publicly available, the following table provides solubility data for cannabidiol (B1668261) (CBD), a structurally related cannabinoid, to serve as an estimation for selecting appropriate solvents.
| Solvent | Estimated Solubility of a Similar Cannabinoid (CBD) |
| Dimethylformamide (DMF) | ~50 mg/mL[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~60 mg/mL[2] |
| Ethanol | ~35 mg/mL[2] |
| Methanol (B129727) | ~30 mg/mL[2] |
| DMSO:PBS (1:3) | ~0.25 mg/mL[2] |
Note: This data is for Cannabidiol and should be used as a guideline only. The actual solubility of this compound may vary.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
This protocol is adapted from best practices for handling hydrophobic compounds in cell culture.[3]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Sterile, complete cell culture medium appropriate for your cell line
-
Vortex mixer
-
Water bath at 37°C
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution. (Molecular Weight of this compound: 426.7 g/mol )
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
-
Aliquoting and Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
-
-
Preparation of Working Solutions for Cell Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended): To minimize pipetting errors and reduce the risk of precipitation, prepare an intermediate dilution. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium and mix gently by pipetting.
-
Final Working Solution: Prepare the final working concentrations by diluting the stock or intermediate solution into the pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM solution to 990 µL of medium.
-
Important: Always add the this compound solution to the medium (not the other way around) and mix immediately and thoroughly.
-
Ensure the final DMSO concentration in your working solutions is below the cytotoxic level for your cells (ideally ≤ 0.1%).
-
-
Vehicle Control:
-
Prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is crucial for accurately interpreting your results.
-
Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: this compound-activated CB2 receptor signaling pathway.
References
Onternabez: Technical Support Center - Stability and Storage Conditions
Disclaimer: Information regarding "onternabez" is not publicly available. The following troubleshooting guides and FAQs are based on general best practices for biologic drug development and stability testing. This information should be adapted based on the specific characteristics of the molecule once they are known.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for This compound (B1673421)?
A1: As specific data for this compound is unavailable, general recommendations for monoclonal antibodies or similar protein therapeutics should be followed. Typically, these include:
-
Long-term storage: Lyophilized powder is often stored at -20°C to -80°C. Reconstituted solutions are generally stored at 2-8°C.
-
Short-term storage: Reconstituted solutions for immediate use might be held at room temperature (15-25°C) for a limited number of hours.
It is critical to perform stability studies to determine the optimal storage conditions for this compound.
Q2: What are the typical signs of this compound instability?
A2: Instability in protein therapeutics like this compound can manifest as:
-
Physical Instability:
-
Aggregation: Formation of visible or sub-visible particles. This can be observed as cloudiness or precipitation in the solution.
-
Denaturation: Loss of the protein's three-dimensional structure, which can lead to loss of function.
-
-
Chemical Instability:
-
Oxidation: Modification of amino acid residues, particularly methionine and cysteine.
-
Deamidation: Conversion of asparagine or glutamine residues to aspartic acid or glutamic acid.
-
Hydrolysis: Cleavage of the peptide backbone.
-
Q3: How can I troubleshoot unexpected degradation of this compound in my experiments?
A3: If you observe unexpected degradation, consider the following factors:
-
Temperature Excursions: Was the product exposed to temperatures outside the recommended range?
-
Light Exposure: Some proteins are light-sensitive. Was the product protected from light?
-
pH Shifts: Did the buffer composition change, leading to a pH outside the optimal range for this compound?
-
Mechanical Stress: Vigorous shaking or multiple freeze-thaw cycles can induce aggregation.
-
Contamination: Microbial or chemical contamination can lead to degradation.
Troubleshooting Guides
Issue 1: Visible Particulates or Cloudiness in Reconstituted this compound Solution
This issue often points to protein aggregation, a common instability problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound aggregation.
Experimental Protocol: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
-
System Preparation: Equilibrate a suitable size exclusion chromatography (SEC) column (e.g., a column with a pore size appropriate for the expected size of this compound and its aggregates) with a validated mobile phase (typically the formulation buffer).
-
Sample Preparation: Prepare the this compound sample by diluting it to an appropriate concentration in the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample onto the SEC column.
-
Data Acquisition: Monitor the eluate using a UV detector, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector connected in series.
-
Data Analysis: Use the data from all three detectors to calculate the molar mass and size distribution of the eluting species. This will allow for the quantification of monomers, dimers, and higher-order aggregates.
Issue 2: Loss of this compound Activity in a Cell-Based Assay
A decrease in biological activity can be a result of chemical or physical instability.
Logical Relationship Diagram:
Caption: Potential causes for loss of this compound activity.
Experimental Protocol: Peptide Mapping by LC-MS/MS to Detect Chemical Modifications
-
Denaturation, Reduction, and Alkylation: Denature the this compound protein, reduce the disulfide bonds (e.g., with DTT), and then alkylate the free cysteine residues (e.g., with iodoacetamide).
-
Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Compare the experimental peptide map to the theoretical map derived from the known amino acid sequence of this compound. Identify any peptides with unexpected mass shifts, which could indicate chemical modifications such as oxidation or deamidation. Sequence the modified peptides using the MS/MS data to pinpoint the exact location of the modification.
Data Summary Tables
Table 1: Forced Degradation Study Design for this compound (Example)
| Stress Condition | Parameter | Purpose |
| Thermal Stress | 40°C and 75% RH for 4 weeks | To assess the impact of elevated temperature and humidity on stability. |
| Photostability | Exposed to ICH Q1B light conditions | To determine if this compound is sensitive to light. |
| Oxidative Stress | 0.03% H₂O₂ at room temperature for 24h | To identify potential oxidation sites. |
| pH Stress | pH 3.0 and pH 9.0 at 2-8°C for 4 weeks | To evaluate stability at pH extremes. |
| Mechanical Stress | Vigorous shaking for 48 hours | To assess the propensity for aggregation due to mechanical stress. |
| Freeze-Thaw Cycles | 5 cycles of freezing at -80°C and thawing | To determine the impact of repeated freezing and thawing. |
Table 2: Example Stability-Indicating Assays for this compound
| Assay | Parameter Measured | Purpose |
| Size Exclusion Chromatography (SEC-HPLC) | Purity, aggregates, and fragments | To quantify the amount of monomer and detect high and low molecular weight species. |
| Ion-Exchange Chromatography (IEX-HPLC) | Charge variants | To detect modifications that alter the protein's charge, such as deamidation. |
| Reversed-Phase HPLC (RP-HPLC) | Purity and degradation products | To separate and quantify hydrophobic variants and degradation products. |
| Sodium Dodecyl Sulfate-PAGE (SDS-PAGE) | Purity, fragments, and aggregates (under reducing and non-reducing conditions) | To visualize the protein and its degradation products based on molecular weight. |
| Cell-Based Bioassay | Biological activity | To confirm that the protein retains its intended function. |
| Visual Inspection | Appearance, color, and clarity | To check for visible particulates or changes in the solution. |
| pH Measurement | pH of the solution | To ensure the pH of the formulation remains within the target range. |
challenges in onternabez synthesis and purification
Onternabez (B1673421) Technical Support Center
Welcome to the technical support center for this compound, a recombinant monoclonal antibody. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into two main stages: Upstream Synthesis (Cell Culture & Expression) and Downstream Purification.
Part 1: Upstream Synthesis - Troubleshooting Low Yield and Inconsistent Production
Q1: My this compound expression levels are consistently low. What are the potential causes and how can I improve the yield?
Low productivity is a common challenge in monoclonal antibody production. Several factors, from the expression vector to the cell culture conditions, can be the cause. Here are key areas to investigate:
-
Vector Design and Transfection:
-
Codon Optimization: Ensure the gene sequence for this compound has been optimized for the expression host (e.g., CHO cells). Studies have shown codon optimization can increase production by 2- to 3-fold.[1]
-
Vector Type: The choice of expression vector significantly impacts yield. Dual promoter vectors have been shown to exhibit higher yields in both transient and stable transfections compared to monocistronic or bicistronic vectors.[2]
-
Transfection Efficiency: Suboptimal transfection can lead to a low number of antibody-producing cells. Optimize the DNA-to-reagent ratio and ensure high cell viability before transfection.
-
-
Cell Line Development:
-
Clone Selection: It is critical to screen a sufficient number of clones to identify a high-producing, stable cell line.[3] Single-cell dispensing technologies can streamline this process and ensure clonality.[3]
-
Cell Line Stability: The productivity of a cell line can decrease over time. Regularly monitor cell growth, viability, and specific productivity (qP) to ensure consistency.
-
-
Cell Culture Conditions:
-
Media Optimization: The composition of the cell culture media is critical.[4] Systematically test different basal media and feed supplements to identify a formulation that enhances growth and productivity.
-
Process Parameters: Key parameters like pH, temperature, and dissolved oxygen levels must be tightly controlled. A temperature shift (e.g., lowering the temperature during the production phase) can sometimes increase specific productivity and improve product quality.[2]
-
Q2: I'm observing significant batch-to-batch variability in my this compound production. How can I improve consistency?
Batch-to-batch variability can compromise product quality and complicate regulatory approval.[3] Key strategies to enhance consistency include:
-
Implement Robust Protocols: Standardize all procedures, from cell banking and revival to inoculum expansion and bioreactor operations.[5]
-
Automation: Utilize automated systems for cell culture and liquid handling to minimize human error and improve reproducibility.[3]
-
Raw Material Control: Qualify and monitor all raw materials, including media components and supplements, as they can have dramatic effects on protein quality and productivity.[6]
-
Process Analytical Technology (PAT): Implement on-line and off-line sensors to monitor critical process parameters and cell culture metabolites in real-time. This allows for better process control and early detection of deviations.[5]
Part 2: Downstream Purification - Addressing Aggregation and Impurities
Q1: I'm having issues with this compound aggregation during purification. What steps can I take to minimize this?
Antibody aggregation can reduce therapeutic efficacy and potentially cause immunogenicity.[6] Aggregation can be triggered by various stress factors during purification, such as low pH viral inactivation holds, high protein concentration, and specific buffer conditions.[7][8]
-
Buffer and Formulation Screening:
-
Chromatography Optimization:
-
Protein A Elution: The low pH (typically around 3.5) used for elution from Protein A columns is a major stress factor.[7] Investigate milder elution conditions if the antibody is sensitive.
-
Resin Selection: Different chromatography resins can have varying impacts on aggregation. For polishing steps like cation exchange (CEX), screen multiple resins, as some can induce on-column aggregation.[10]
-
Loading Conditions: High protein concentrations during chromatography can sometimes induce aggregation.[8]
-
-
Control of Process Conditions:
Q2: How can I effectively remove Host Cell Proteins (HCPs) and other impurities from my this compound preparation?
Achieving high purity is crucial for the safety and efficacy of therapeutic antibodies. The downstream process must effectively remove process-related impurities like HCPs, host cell DNA, and leached Protein A, as well as product-related variants.[11][12]
-
Multi-Step Chromatography: A typical purification platform involves multiple chromatography steps with different separation mechanisms.
-
Capture Step: Protein A affinity chromatography is the industry standard for initial capture, providing high purity (often >95%) in a single step.[13][14]
-
Polishing Steps: One or two subsequent "polishing" steps are used to remove remaining impurities. Common choices include:
-
Ion-Exchange Chromatography (IEX): Anion exchange (AEX) is often used in flow-through mode to bind negatively charged impurities like DNA and many HCPs. Cation exchange (CEX) can be used to separate product variants.[12]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on hydrophobicity and is effective at removing aggregates.[11]
-
-
-
Viral Inactivation and Clearance: A low-pH hold after Protein A chromatography is a standard step for viral inactivation.[7] This is typically followed by a polishing step and/or nanofiltration to ensure viral clearance.
Q3: My final this compound product is contaminated with endotoxins. What is the best strategy for removal?
Endotoxins from gram-negative bacteria are potent pyrogens and must be removed to very low levels.[15] Endotoxins are negatively charged and can sometimes associate with the antibody product, making removal challenging.[16][17]
-
Anion-Exchange Chromatography (AEX): This is the most common and effective method for endotoxin (B1171834) removal.[15] By operating in a "negative mode" where the pH is below the antibody's pI, the positively charged this compound will flow through the column while the negatively charged endotoxins bind to the positively charged resin.[18]
-
Use of Arginine: In cases where endotoxin is tightly bound to the antibody, adding arginine to the buffer during chromatography can help dissociate the endotoxin, allowing for its removal.[16][17] This method has been shown to reduce endotoxin levels to <0.2 EU/mg with >95% protein recovery.[16][17]
Quantitative Data Summary
Table 1: Comparison of this compound Expression Strategies
| Parameter | Vector System | Expected Titer (g/L) | Key Consideration |
| Transient Expression | Dual Promoter Vector in CHO | 1.2 - 1.5[19] | Fast production for initial studies; requires optimized vectors. |
| Stable Expression | Codon-Optimized Gene | 3 - 5[19] | Higher yields for large-scale production; requires lengthy cell line development. |
| Process Optimization | Fed-Batch Culture | > 7 (potential)[1] | Further yield improvement through media and feed optimization. |
Table 2: Performance of Polishing Resins for Aggregate Removal
| Chromatography Type | Resin Example | Aggregate Reduction (%) | Recovery (%) | Mechanism |
| Cation Exchange (CEX) | Nuvia HR-S | Varies (Resin Dependent)[10] | > 90% | Separation by surface charge. |
| Anion Exchange (AEX) | Multimodal AEX | High | > 95% | Binds aggregates in flow-through mode. |
| Hydrophobic Interaction (HIC) | Phenyl-based resin | High | 85 - 95% | Separation by surface hydrophobicity.[9] |
Visualized Workflows and Logic Diagrams
Caption: General workflow for this compound production and purification.
Caption: Troubleshooting flowchart for low this compound yield.
Caption: Decision tree for addressing this compound aggregation.
Experimental Protocols
Protocol 1: Transient Expression of this compound in CHO Cells
Objective: To produce a small batch of this compound for initial characterization.
Methodology:
-
Cell Culture:
-
Culture CHO-S cells in a suitable expression medium to a density of 4-6 x 10^6 cells/mL with a viability of >95%.
-
Cells should be in the exponential growth phase at the time of transfection.
-
-
Transfection Complex Preparation:
-
For a 1 L culture, dilute 1 mg of codon-optimized this compound heavy chain and light chain expression plasmids (in a 1:1 ratio) into a serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., PEI) according to the manufacturer's protocol.
-
Combine the DNA and reagent solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Add the transfection complex to the CHO-S cell culture.
-
Incubate the culture in a shaker incubator at 37°C with 8% CO2 and shaking at 120 RPM.
-
-
Post-Transfection Culture:
-
24 hours post-transfection, add a nutrient feed solution to the culture.
-
Consider a temperature shift to 32°C to enhance protein production.[2]
-
Harvest the cell culture supernatant by centrifugation 10-14 days post-transfection, when cell viability begins to drop significantly.
-
Clarify the supernatant by passing it through a 0.22 µm filter.
-
Protocol 2: Purification of this compound using Protein A Affinity Chromatography
Objective: To capture this compound from clarified cell culture supernatant.
Methodology:
-
Column Preparation:
-
Pack a chromatography column with a Protein A resin (e.g., MabSelect SuRe).
-
Equilibrate the column with 5-10 column volumes (CVs) of a neutral pH buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Sample Loading:
-
Load the 0.22 µm filtered supernatant onto the equilibrated column at a recommended flow rate.
-
-
Washing:
-
Wash the column with 5-10 CVs of equilibration buffer to remove unbound impurities.
-
Perform an intermediate wash with a buffer containing higher salt concentration (e.g., 1 M NaCl) to disrupt non-specific interactions.
-
Re-equilibrate the column with the initial equilibration buffer.
-
-
Elution:
-
Elute the bound this compound from the column using a low pH buffer (e.g., 0.1 M Glycine, pH 3.5).
-
Collect the eluate in fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.0) to immediately raise the pH and prevent acid-induced aggregation.[20]
-
-
Regeneration:
-
Strip any remaining bound protein from the column using a low pH buffer.
-
Clean and sanitize the column with a sodium hydroxide (B78521) (NaOH) solution as per the resin manufacturer's instructions.[21]
-
Store the column in an appropriate storage solution.
-
References
- 1. biomatik.com [biomatik.com]
- 2. Increase recombinant antibody yields through optimizing vector design and production process in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytena.com [cytena.com]
- 4. opmbio.com [opmbio.com]
- 5. Cell culture processes for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. scorpiusbiologics.com [scorpiusbiologics.com]
- 8. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. bioradiations.com [bioradiations.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Protein A chromatography: Challenges and progress in the purification of monoclonal antibodies. | Semantic Scholar [semanticscholar.org]
- 15. pharmtech.com [pharmtech.com]
- 16. Endotoxin reduction in monoclonal antibody preparations using arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sartorius.com [sartorius.com]
- 19. High Level Production of Monoclonal Antibodies Using an Optimized Plant Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. kmdbioscience.com [kmdbioscience.com]
Technical Support Center: Optimizing Onternabez Dosage for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Onternabez (also known as HU-308) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (HU-308) is a potent and highly selective synthetic agonist for the cannabinoid-2 (CB2) receptor.[1] Its selectivity for the CB2 receptor is over 5,000 times greater than for the CB1 receptor, minimizing the risk of psychoactive effects associated with CB1 activation.[1] The primary mechanism of action involves the activation of the CB2 receptor, which is a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in decreased cyclic AMP (cAMP) levels.[2] this compound has been shown to modulate immune responses and exhibit anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3][4][5]
Q2: What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. However, based on published data, a general starting range for dose-response experiments is between 1 nM and 10 µM.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations greater than 10 mM.[6] It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and store it in small aliquots at -20°C for several months.[6][7] For experiments, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in cell culture media?
While specific stability data in various cell culture media is not extensively published, it is general practice to prepare fresh dilutions of the compound from the frozen stock for each experiment to ensure potency. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Issue 1: No observable effect or low potency of this compound.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock aliquot. Ensure the stock solution has been stored correctly at -20°C and protected from light. |
| Low CB2 Receptor Expression | Verify the expression of the CB2 receptor in your cell line of interest using techniques like qPCR, Western blot, or flow cytometry. Different cell types express varying levels of the CB2 receptor. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell seeding density, incubation time with this compound, and the concentration of the stimulating agent (e.g., LPS for cytokine release assays). |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Poor cell health can affect their responsiveness to stimuli. |
Issue 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Step |
| DMSO Cytotoxicity | Perform a vehicle control with the highest concentration of DMSO used in your experiment to ensure it does not affect cell viability or the assay readout. Keep the final DMSO concentration below 0.1%. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation occurs, consider lowering the concentration or using a different solvent system if compatible with your assay. |
| Assay Variability | Ensure proper mixing of reagents and consistent cell seeding. Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Issue 3: Potential off-target effects.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Although highly selective for CB2, very high concentrations might lead to off-target effects.[8] Perform a comprehensive dose-response curve to identify the optimal concentration range that elicits the desired effect without inducing non-specific responses. |
| Interaction with other Receptors | To confirm the observed effect is CB2-mediated, use a selective CB2 antagonist, such as SR-144528, to see if it can block the effects of this compound.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (HU-308) from various in vitro studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| Ki (CB2) | 22.7 ± 3.9 nM | CHO cells expressing human CB2 | [2][9] |
| Ki (CB1) | > 10 µM | - | [2] |
| EC50 (cAMP inhibition) | 5.57 nM | CB2-transfected cells | [2] |
| EC50 (β-arrestin2 recruitment) | 530.4 nM | - | [10] |
| EC50 (GTPγS binding) | 6.4 nM | hCB2 CHO cell membranes | [7] |
Table 2: Exemplary In Vitro Effective Concentrations of this compound
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| RAW 264.7 Macrophages | Cytokine Release (LPS-stimulated) | Dose-dependent | Reduction in IL-6, TNF, and CXCL8 secretion | [3] |
| Human Liver Sinusoidal Endothelial Cells (HLSECs) | Adhesion Molecule Expression (TNFα-induced) | 0 - 4 µM | Reduction in ICAM-1 and VCAM-1 expression | [6] |
| Human Primary Leukocytes | cAMP Signaling | 1 µM | Inhibition of forskolin-stimulated cAMP synthesis | [11] |
| Mouse Osteoblasts | Proliferation | 1 nM | Peak stimulation of proliferation | [7] |
Experimental Protocols
Protocol: In Vitro Cytokine Release Assay in Macrophages
This protocol provides a general framework for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture a macrophage cell line (e.g., RAW 264.7) in complete DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
2. This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in complete DMEM to achieve final concentrations ranging from 1 nM to 10 µM. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the old medium from the cells and replace it with medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours.
3. Inflammatory Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a set of wells with this compound treatment but without LPS stimulation as a control.
4. Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically.
5. Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit or a multiplex assay according to the manufacturer's instructions.
Visualizations
CB2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CB2 receptor upon activation by this compound.
Experimental Workflow for this compound Dosage Optimization
Caption: General workflow for optimizing this compound dosage in an in vitro assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Assessment of Cannabidiol and HU308 in Acute and Chronic Colitis Models: Efficacy, Safety, and Mechanistic Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Off-Target Effects of Onternabez
Welcome to the Technical Support Center for Onternabez (B1673421). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects of this compound (also known as HU-308 or ARDS-003) in preclinical research settings.
This compound is a potent and highly selective synthetic agonist for the Cannabinoid Receptor 2 (CB2), with a selectivity of over 5,000 times for CB2 compared to the Cannabinoid Receptor 1 (CB1).[1] Its primary mechanism of action is through the activation of CB2 receptors, which are predominantly expressed on immune cells. This activation modulates inflammatory responses, making this compound a subject of investigation for various inflammatory conditions, including acute respiratory distress syndrome (ARDS) and sepsis. While its high selectivity is a key therapeutic advantage, it is crucial for researchers to be equipped with the knowledge and tools to identify and address any potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using a selective agonist like this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For this compound, the intended on-target effect is the activation of the CB2 receptor. While highly selective, at sufficiently high concentrations, this compound may interact with other receptors, enzymes, or ion channels. These unintended interactions can lead to misinterpretation of experimental results, unexpected phenotypes, or cellular toxicity, confounding research outcomes.
Q2: What are some potential, though not definitively documented, off-target liabilities for a small molecule like this compound?
A2: While specific off-target interactions for this compound are not extensively documented in public literature, general off-target liabilities for small molecule drugs can include:
-
Kinase Inhibition: Unintended inhibition of various protein kinases can interfere with cellular signaling pathways, potentially leading to effects on cell proliferation, differentiation, and survival.
-
hERG Channel Inhibition: Blockade of the hERG potassium channel is a critical safety concern as it can prolong the QT interval of the heartbeat, leading to potentially fatal cardiac arrhythmias.
-
Cytochrome P450 (CYP) Enzyme Inhibition: Inhibition of CYP enzymes can alter the metabolism of this compound itself or co-administered compounds, leading to unexpected pharmacokinetics and potential drug-drug interactions.
-
Interaction with other G-Protein Coupled Receptors (GPCRs): At higher concentrations, there could be weak interactions with other GPCRs that share some structural homology with the CB2 receptor.
Q3: My cells are showing unexpected cytotoxicity after treatment with this compound. How can I determine if this is an on-target or off-target effect?
A3: Unexpected cytotoxicity is a common concern. To dissect the cause, a systematic approach is recommended. First, perform a dose-response curve for both the desired on-target effect (e.g., inhibition of cytokine release) and cytotoxicity. A significant rightward shift in the dose-response for cytotoxicity compared to the on-target effect suggests the toxicity may be off-target. Further investigation using the troubleshooting guides and experimental protocols provided below can help confirm this.
Q4: I am observing a phenotype that is inconsistent with known CB2 receptor signaling. What should I do?
A4: If you observe a phenotype that cannot be explained by the canonical CB2 signaling pathway, it is important to consider the possibility of an off-target effect or biased signaling. The troubleshooting guide below provides a workflow for investigating such unexpected results, including the use of CB2 receptor antagonists and cells lacking the CB2 receptor.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
| Observation | Potential Cause | Recommended Action |
| High level of cytotoxicity at concentrations close to the EC50 for on-target activity. | On-target mediated apoptosis (in certain cell types) or a potent off-target effect. | 1. Confirm the on-target EC50 in your cell line. 2. Treat cells with a CB2 receptor antagonist (e.g., SR144528) prior to this compound treatment. If the toxicity is blocked, it is likely on-target. 3. If the antagonist does not rescue the cells, proceed to off-target screening (see Experimental Protocols). |
| Cytotoxicity observed only at high concentrations of this compound. | Off-target effect or non-specific compound toxicity. | 1. Determine the therapeutic window (ratio of cytotoxic concentration to efficacious concentration). 2. Test this compound in a CB2 receptor knockout/knockdown cell line. If cytotoxicity persists, it is an off-target effect. 3. Consider performing a broad off-target screening panel (e.g., Eurofins SafetyScreen). |
Issue 2: Inconsistent or Unexpected Phenotype
| Observation | Potential Cause | Recommended Action |
| Observed effect is not blocked by a CB2 receptor antagonist. | Off-target effect. | 1. Confirm the activity of the CB2 antagonist. 2. Perform the experiment in a CB2 receptor null cell line. Persistence of the effect confirms it is off-target. 3. Utilize computational tools to predict potential off-targets and validate with binding assays. |
| The observed signaling pathway is not consistent with Gαi/o coupling (e.g., increase in cAMP, calcium mobilization). | Biased agonism (on-target) or off-target effect on another receptor. | 1. Investigate different signaling readouts (e.g., β-arrestin recruitment). 2. Use pathway-specific inhibitors to dissect the observed signaling cascade. 3. Screen against a panel of GPCRs to identify potential off-target interactions. |
Data Presentation: Summarizing Off-Target Screening Results
When presenting data from off-target screening, it is crucial to be clear and concise. The following tables provide templates for summarizing results from common off-target assays.
Table 1: Example Data from a Broad Receptor/Enzyme Panel (e.g., Eurofins SafetyScreen44 Panel)
| Target | Assay Type | This compound Concentration (µM) | % Inhibition/Activity | Conclusion |
| CB1 Receptor | Radioligand Binding | 10 | < 20% | No significant binding |
| hERG Channel | Radioligand Binding | 10 | 15% | No significant binding |
| 5-HT2B Receptor | Radioligand Binding | 10 | 55% | Potential Off-Target Hit |
| PDE4 | Enzyme Activity | 10 | 8% | No significant inhibition |
| ... (other targets) | ... | 10 | ... | ... |
Table 2: Example Data from a Kinome Scan
| Kinase Target | Assay Type | This compound Concentration (µM) | % Inhibition | Conclusion |
| ABL1 | Binding Assay | 10 | 5% | No significant inhibition |
| LCK | Binding Assay | 10 | 62% | Potential Off-Target Hit |
| MAPK1 | Binding Assay | 10 | 12% | No significant inhibition |
| ... (other kinases) | ... | 10 | ... | ... |
Table 3: Example Data from a Cytochrome P450 Inhibition Assay
| CYP Isoform | IC50 (µM) | Conclusion |
| CYP1A2 | > 50 | Low potential for inhibition |
| CYP2C9 | 8.5 | Moderate potential for inhibition |
| CYP2D6 | > 50 | Low potential for inhibition |
| CYP3A4 | 25 | Low to moderate potential for inhibition |
Experimental Protocols
Protocol 1: Broad Off-Target Liability Screening (e.g., Eurofins SafetyScreen Panel)
Objective: To identify potential off-target interactions of this compound across a wide range of receptors, ion channels, and enzymes.
Methodology: This is typically a fee-for-service assay performed by a contract research organization (CRO) like Eurofins Discovery.
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.
-
Assay Performance: The CRO will perform a battery of radioligand binding and enzymatic assays. A common initial screen is at a single high concentration (e.g., 10 µM) of the test compound.
-
Data Analysis: The results are typically provided as a percentage of inhibition of radioligand binding or enzyme activity compared to a control. A common threshold for a "hit" is >50% inhibition.
-
Follow-up: For any identified hits, dose-response curves should be generated to determine the IC50 value.
Protocol 2: Kinome Profiling (e.g., KINOMEscan™)
Objective: To assess the selectivity of this compound against a large panel of human protein kinases.
Methodology: This is also a specialized service offered by companies like Eurofins Discovery (KINOMEscan™).
-
Assay Principle: The assay is based on a competition binding assay that quantitatively measures the interaction between a test compound and a panel of kinases.
-
Compound Submission: Submit a sample of this compound.
-
Screening: The compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).
-
Data Analysis: Results are often presented as a percentage of control, with lower percentages indicating stronger binding. Hits are identified based on a pre-defined threshold. The results can be visualized in a "tree-spot" diagram to illustrate the selectivity profile across the human kinome.
-
Follow-up: For significant hits, Kd values should be determined to quantify the binding affinity.
Protocol 3: hERG Channel Inhibition Assay (Automated Patch Clamp)
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Compound Application: Apply a range of concentrations of this compound to the cells. A positive control (e.g., cisapride) should be included.
-
Data Acquisition: Record the hERG tail current at each concentration.
-
Data Analysis: Plot the percentage of hERG current inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of this compound to inhibit major drug-metabolizing CYP isoforms.
Methodology:
-
Materials: Human liver microsomes, a panel of CYP isoform-specific substrates, and a detection system (e.g., LC-MS/MS).
-
Incubation: Incubate human liver microsomes with a CYP isoform-specific substrate in the presence of a range of concentrations of this compound.
-
Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: For each CYP isoform, plot the rate of metabolite formation against the this compound concentration to determine the IC50 value.
Protocol 5: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the intracellular engagement of this compound with its on-target (CB2) and to investigate potential off-target binding in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells expressing the target of interest with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (on-target or potential off-target) remaining in the soluble fraction using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound via the CB2 receptor.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: An experimental workflow for identifying and validating off-target effects.
References
Onternabez Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with onternabez (B1673421).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as HU-308) is a synthetic cannabinoid that functions as a potent and highly selective agonist for the cannabinoid receptor type 2 (CB2).[1][2] Its selectivity for the CB2 receptor is over 5,000 times greater than for the CB1 receptor, minimizing the psychoactive effects associated with CB1 activation.[1] The primary mechanism of action for this compound involves binding to and activating CB2 receptors, which are primarily expressed on immune cells.[2][3][4] This activation modulates inflammatory responses, making it a subject of research for various inflammatory conditions.[2][5]
Q2: We are observing high variability in our in-vitro cell-based assays with this compound. What are the common sources of this variability?
High variability in cell-based assays is a common challenge and can be attributed to two main categories:
-
Technical Variability: This includes inconsistencies in experimental procedures such as pipetting errors, inaccurate cell seeding, and "edge effects" in microplates.[5]
-
Biological Variability: This stems from the inherent biological differences in cell cultures, including cell line integrity, passage number, and variations in cell culture conditions.[5]
Q3: How can we confirm that the observed effects in our assay are specifically mediated by the CB2 receptor?
To ensure the observed effects are due to this compound's interaction with the CB2 receptor, it is crucial to include proper controls in your experiments. A common and effective method is to use a selective CB2 receptor antagonist. By co-administering the antagonist with this compound, you should observe a blockade or significant reduction of the effect seen with this compound alone. This helps to confirm that the biological response is mediated through the CB2 receptor.
Q4: Our this compound stock solution appears to be precipitating. How should we handle this?
Precipitation of this compound in stock solutions can lead to inaccurate and inconsistent concentrations in your experiments. To address this, ensure that the compound is fully dissolved in a suitable solvent, such as DMSO, at an appropriate concentration. If you observe precipitation, gentle warming and vortexing may help to redissolve the compound. It is also recommended to prepare fresh stock solutions regularly and to visually inspect for any precipitation before each use.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
High coefficient of variation (CV) between replicate wells is a frequent issue that can obscure the true effect of this compound.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Pre-wet pipette tips before dispensing. Ensure consistent timing and technique for all pipetting steps. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between plating to prevent settling. Use an automated cell counter for accurate cell density determination. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Ensure the incubator provides uniform temperature distribution. |
Problem 2: Inconsistent Dose-Response Curves Between Experiments
Variability in the dose-response relationship of this compound from one experiment to another can hinder the determination of its potency and efficacy.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered cellular responses. |
| Variable Cell Health | Monitor cell viability and morphology regularly. Ensure cells are in the logarithmic growth phase at the time of the experiment. Avoid using cells that are over-confluent or stressed. |
| Inconsistent Reagent Quality | Use the same lot of media, serum, and other critical reagents for a set of related experiments. If a new lot must be used, perform a bridging experiment to ensure consistency. |
| This compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Key Experiment: In-Vitro NF-κB Reporter Assay
This protocol describes a common assay to measure the anti-inflammatory effect of this compound by quantifying the inhibition of NF-κB activation.
Methodology
-
Cell Culture and Seeding:
-
Culture a human monocytic cell line (e.g., THP-1) stably expressing an NF-κB-luciferase reporter gene in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Inflammatory Stimulation:
-
Prepare a solution of lipopolysaccharide (LPS) in serum-free medium at a concentration of 200 ng/mL.
-
Add 10 µL of the LPS solution to each well (final concentration 20 ng/mL), except for the unstimulated control wells.
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature for 20 minutes.
-
Add 100 µL of a luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
-
Visualizations
Caption: this compound activates the CB2 receptor, leading to inhibition of pro-inflammatory gene expression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Onternabez Formulation for Parenteral Delivery: Technical Support Center
Welcome to the technical support center for Onternabez parenteral formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and questions that may arise during experimental work. This compound is a synthetic cannabinoid that is a potent and highly selective agonist for the cannabinoid-2 (CB2) receptor.[1] It is under development for various indications, including acute respiratory distress syndrome (ARDS), sepsis, and eye disorders.[2][3][4] The parenteral delivery of this compound, a small molecule, presents unique challenges that are addressed in the following troubleshooting guides and frequently asked questions.[2][5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the formulation and handling of this compound for parenteral delivery.
1. Issue: Precipitation or Cloudiness Observed in the Formulation
-
Question: My this compound formulation appears cloudy or has visible precipitates after preparation or during storage. What could be the cause and how can I resolve it?
-
Answer:
-
Potential Causes:
-
pH Shift: The pH of the formulation may have shifted out of the optimal range for this compound solubility.
-
Excipient Incompatibility: An excipient in your formulation may be incompatible with this compound, leading to precipitation.
-
Temperature Fluctuation: Exposure to temperatures outside the recommended storage conditions can affect solubility.
-
Concentration Issues: The concentration of this compound may be too high for the chosen formulation, leading to supersaturation and precipitation.
-
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of the formulation and adjust it to the recommended range using appropriate buffers.
-
Excipient Review: Re-evaluate the excipients used. Consider performing a compatibility study with individual excipients.
-
Storage Conditions: Ensure the formulation is stored at the recommended temperature and protected from light.
-
Concentration Adjustment: If precipitation persists, consider reducing the concentration of this compound in the formulation.
-
-
2. Issue: High Viscosity of the Formulation
-
Question: The viscosity of my high-concentration this compound formulation is too high, making it difficult to handle and inject. What can I do to reduce it?
-
Answer:
-
Potential Causes:
-
High Concentration: Higher concentrations of active pharmaceutical ingredients (APIs) can lead to increased viscosity.[6]
-
Molecular Interactions: Intermolecular interactions between this compound molecules can contribute to high viscosity.
-
Excipient Effects: Certain excipients can increase the viscosity of the formulation.
-
-
Troubleshooting Steps:
-
Optimize Excipients: Screen for viscosity-reducing excipients. Arginine and other amino acids have been shown to reduce viscosity in some biologic formulations.
-
Adjust pH: The viscosity of a formulation can be pH-dependent. Experiment with slight adjustments to the pH to find the point of minimum viscosity.
-
Temperature Control: For some formulations, a slight increase in temperature during handling (if the API is stable) can temporarily reduce viscosity.
-
Alternative Solvents: Explore the use of co-solvents that can disrupt intermolecular interactions and reduce viscosity, ensuring they are suitable for parenteral administration.
-
-
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the critical quality attributes (CQAs) to monitor for an this compound parenteral formulation?
-
A1: Key CQAs include:
-
Appearance: The solution should be clear and free of visible particles.
-
pH: Maintained within the optimal range for stability and solubility.
-
Assay/Purity: The concentration of this compound should be within specifications, and impurities should be below acceptable limits.
-
Viscosity: Should be suitable for the intended route of administration (e.g., subcutaneous injection).[6]
-
Osmolality: Should be close to physiological osmolality to minimize injection site pain.
-
Stability: The formulation should remain stable over its intended shelf life under specified storage conditions.
-
-
-
Q2: What excipients are commonly used in parenteral formulations and should be considered for this compound?
-
A2: While this compound is a small molecule, principles from biologic formulations can be applied. Common excipients for parenteral formulations include:
-
Buffers: To maintain a stable pH (e.g., phosphate (B84403), citrate, histidine).
-
Tonicity-Modifying Agents: To adjust osmolality (e.g., sodium chloride, mannitol).
-
Surfactants: To prevent surface adsorption and aggregation (e.g., polysorbate 80, polysorbate 20).
-
Solubilizing Agents/Co-solvents: To enhance the solubility of hydrophobic compounds (e.g., propylene (B89431) glycol, ethanol).
-
-
Experimental Protocols & Data
Below are summarized experimental protocols and representative data tables.
Quantitative Data Summary
Table 1: Stability of this compound Formulation under Accelerated Conditions (40°C/75% RH)
| Timepoint | Appearance | pH | Assay (% Initial) | Total Impurities (%) |
| Initial | Clear, colorless | 6.0 | 100.0 | 0.15 |
| 1 Month | Clear, colorless | 6.1 | 99.5 | 0.25 |
| 3 Months | Clear, colorless | 6.1 | 98.9 | 0.40 |
| 6 Months | Clear, colorless | 6.2 | 97.8 | 0.65 |
Table 2: Viscosity of this compound Formulations with Different Excipients
| Formulation | This compound Conc. (mg/mL) | Excipient | Viscosity (cP at 25°C) |
| A | 50 | None | 5.2 |
| B | 50 | 100 mM Arginine | 3.8 |
| C | 50 | 5% Mannitol | 5.5 |
| D | 100 | None | 15.8 |
| E | 100 | 100 mM Arginine | 11.2 |
Experimental Protocols
1. Protocol for Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
-
Objective: To quantify high molecular weight species (aggregates) and low molecular weight species (fragments) in the this compound formulation.
-
Methodology:
-
Mobile Phase: Prepare a suitable mobile phase, typically a phosphate buffer with a specific pH and salt concentration.
-
Column: Use a size-exclusion column appropriate for the molecular weight of this compound and its potential aggregates.
-
Sample Preparation: Dilute the this compound formulation to an appropriate concentration with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 20 - 100 µL.
-
Detection: UV at 280 nm.
-
-
Data Analysis: Integrate the peaks corresponding to the monomer, aggregates, and fragments. Express the results as a percentage of the total peak area.
-
2. Protocol for Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Objective: To determine the hydrodynamic diameter of particles in the this compound formulation and to detect the presence of aggregates.
-
Methodology:
-
Sample Preparation: Filter the sample through a low-binding filter (e.g., 0.22 µm) into a clean cuvette.
-
Instrument Setup: Set the laser wavelength, scattering angle, and temperature.
-
Measurement: Place the cuvette in the DLS instrument and allow the temperature to equilibrate. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the particle size distribution and polydispersity index (PDI).
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound via the CB2 receptor.
Experimental Workflow
Caption: Workflow for parenteral formulation development.
Troubleshooting Logic
Caption: Decision tree for troubleshooting formulation precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tetra Bio-Pharma Provides Update on Patent Applications for Novel Therapeutic ARDS-003 [prnewswire.com]
- 3. This compound - Panag Pharma/Tetra Bio Pharma - AdisInsight [adisinsight.springer.com]
- 4. labiotech.eu [labiotech.eu]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. downstreamcolumn.com [downstreamcolumn.com]
Technical Support Center: Oral Formulation of Onternabez
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on oral formulations of onternabez (B1673421).
Frequently Asked Questions (FAQs)
1. What is this compound and its mechanism of action?
This compound (also known as HU-308) is a synthetic cannabinoid that functions as a potent and selective agonist for the cannabinoid-2 (CB2) receptor.[1] The CB2 receptor is primarily expressed on immune cells and plays a crucial role in modulating immune responses.[2] Activation of the CB2 receptor by this compound can lead to the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and the promotion of anti-inflammatory cytokines (e.g., IL-10).[2][3][4][5] This mechanism makes this compound a promising candidate for treating various inflammatory and immunomodulatory conditions, including acute respiratory distress syndrome (ARDS) and sepsis.[6][7]
2. What are the main challenges in developing an oral formulation of this compound?
The primary challenges in developing an oral formulation of this compound stem from its physicochemical properties. This compound is a highly lipophilic compound, which can lead to:
-
Poor aqueous solubility: This can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Low oral bioavailability: Due to its lipophilicity, this compound may be subject to extensive first-pass metabolism in the liver.[8][9]
-
Formulation instability: Lipophilic drugs can be challenging to formulate into stable oral dosage forms.
3. What formulation strategies can be employed to overcome the challenges of oral this compound delivery?
To enhance the oral bioavailability of this compound, researchers can explore various formulation strategies, including:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[8][9]
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate and solubility.
-
Encapsulation technologies: Microencapsulation or nanoencapsulation can protect this compound from degradation in the GI tract and facilitate its transport across the intestinal mucosa.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the development and testing of oral this compound formulations.
Low In Vitro Drug Release
| Potential Cause | Troubleshooting Steps |
| Poor drug solubility in the dissolution medium. | - Modify the dissolution medium (e.g., add surfactants like SLS).- Use a biorelevant dissolution medium (e.g., FaSSIF, FeSSIF). |
| Drug precipitation in the aqueous environment. | - Incorporate precipitation inhibitors into the formulation.- Investigate different solid-state forms of this compound. |
| Inefficient formulation disintegration or erosion. | - Optimize the levels of disintegrants or binders in the formulation.- Evaluate the impact of manufacturing process parameters (e.g., compaction force). |
High Variability in In Vivo Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Steps |
| Significant food effect. | - Conduct PK studies in both fasted and fed states to assess the impact of food.- Reformulate to a lipid-based system to potentially reduce food effects. |
| Inconsistent GI transit and absorption. | - Incorporate mucoadhesive excipients to prolong residence time at the absorption site.- Investigate controlled-release formulations to standardize the rate of drug release. |
| Pre-systemic metabolism variability. | - Co-administer with a known inhibitor of relevant metabolizing enzymes (for research purposes only) to identify key metabolic pathways.- Explore formulations that promote lymphatic transport to bypass the liver. |
Experimental Protocols
Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor EL)
-
Co-surfactant (e.g., Transcutol HP)
Method:
-
Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant.
-
Mix the components thoroughly using a magnetic stirrer until a homogenous mixture is obtained.
-
Add the calculated amount of this compound to the mixture and continue stirring until the drug is completely dissolved.
-
To evaluate the self-emulsification properties, add 1 mL of the prepared SEDDS formulation to 250 mL of distilled water in a glass beaker with gentle agitation.
-
Observe the formation of a nanoemulsion and characterize the droplet size, polydispersity index, and zeta potential.
Visualizations
Signaling Pathway
Caption: this compound CB2 receptor signaling pathway.
Experimental Workflow
Caption: Workflow for oral this compound development.
Troubleshooting Logic
Caption: Troubleshooting low oral bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. labiotech.eu [labiotech.eu]
- 4. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir [newswire.ca]
- 5. Tetra Bio-Pharma reports results from trial of ARDS-003 and Favipiravir [clinicaltrialsarena.com]
- 6. Tetra Bio-Pharma's oral ARDS-003 cleared by Health Canada to enter clinic | BioWorld [bioworld.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Oral formulations for cannabidiol: Improved absolute oral bioavailability of biodegradable cannabidiol self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Onternabez Polymorph and Cocrystal Identification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of novel polymorphs and cocrystals of onternabez (B1673421). This compound (also known as ARDS-003) is a synthetic cannabinoid that acts as a potent and selective agonist of the cannabinoid-2 (CB2) receptor.[1][2] The discovery of new crystalline forms is crucial, as it can lead to improved physicochemical properties such as stability and solubility, which are vital for the development of effective drug products.[3][4]
Frequently Asked Questions (FAQs)
Q1: My this compound crystallization attempts consistently yield an amorphous solid or oil. What should I do?
A1: This is a common issue, particularly with complex organic molecules. An amorphous solid lacks a long-range ordered crystal lattice. Consider the following troubleshooting steps:
-
Purity of Starting Material: Ensure your this compound sample is of high purity. Impurities can inhibit crystallization.
-
Solvent Selection: Expand your range of solvents. Use solvents with varying polarities and functional groups (e.g., alcohols, ketones, esters, hydrocarbons).[5]
-
Control Evaporation Rate: Rapid solvent evaporation often leads to amorphous material. Try slowing down the process by loosely covering the vial or placing it in a container with a small opening.[6]
-
Introduce Seeding: If you have a small amount of crystalline material from a previous experiment, introduce a "seed crystal" to the supersaturated solution to initiate crystallization.[7]
-
Temperature Control: Experiment with different temperature profiles. Slow cooling crystallization can be effective.[6][8] Avoid "oiling out" by ensuring the dissolution temperature is below the boiling point of the solvent.
Q2: I've discovered a new crystalline form, but it's unstable and quickly reverts to the known form. How can I isolate and characterize this metastable form?
A2: You have likely found a kinetically favored polymorph, which is less thermodynamically stable than the form it converts to.
-
Rapid Isolation: Once the metastable form appears, filter and dry it quickly at low temperatures to prevent transformation.
-
Characterization: Immediately analyze the new form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to capture its unique properties before it converts.
-
Understanding Stability: The goal of polymorph screening is often to find the most thermodynamically stable form, as this is typically desired for manufacturing.[5] Techniques like slurry conversion experiments can help determine the relative stability of different forms.[6][9]
Q3: How do I select appropriate coformers for this compound cocrystal screening?
A3: Coformer selection is key to successful cocrystallization. This compound's structure, containing hydroxyl and methoxy (B1213986) groups, suggests it can act as a hydrogen bond donor and acceptor.
-
Supramolecular Synthon Approach: Choose coformers that can form robust hydrogen bonds with this compound. Good candidates include pharmaceutically acceptable carboxylic acids, amides, and other compounds with complementary functional groups.
-
Screening Kits: Utilize commercially available cocrystal screening kits that contain a diverse range of acceptable coformers.
-
Virtual Screening: Computational methods can predict the likelihood of cocrystal formation between this compound and various coformers, helping to prioritize experimental work.
Q4: My analytical data (XRPD, DSC) is ambiguous. How can I definitively confirm a new solid form?
A4: Relying on a single analytical technique can be misleading. A combination of methods is necessary for unambiguous confirmation.[9]
-
XRPD: This is the primary tool for identifying different crystal lattices. A new polymorph will have a distinct powder diffraction pattern.[5]
-
Thermal Analysis (DSC/TGA): DSC can identify different melting points, desolvation events, or solid-solid transitions between forms.[10] TGA can determine if the new form is a solvate or hydrate (B1144303) by showing mass loss at specific temperatures.[10]
-
Spectroscopy (FTIR/Raman): Vibrational spectroscopy can detect differences in the molecular environment and hydrogen bonding between polymorphs, resulting in shifts in characteristic peaks.[11]
-
Solid-State NMR (ssNMR): This powerful technique can distinguish between forms by probing the local environment of specific atomic nuclei.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Low supersaturation; Incorrect solvent; Compound is highly soluble. | Increase concentration; Try anti-solvent addition; Use a wider range of solvents with varying polarities; Cool the solution slowly in an ice bath.[8] |
| "Oiling Out" | Solution is oversaturated at a high temperature; Solvent boiling point is too low. | Use a higher boiling point solvent; Reduce the initial concentration of this compound; Ensure complete dissolution before allowing slow cooling. |
| Formation of a Gel | Strong intermolecular interactions competing with crystallization. | Try crystallization from a more dilute solution; Use a solvent that disrupts strong hydrogen bonding; Employ vapor diffusion techniques.[12] |
| Inconsistent Results | Impurities in the starting material; Variations in experimental procedure (e.g., cooling rate). | Purify the starting amorphous this compound; Standardize and carefully control experimental parameters like temperature, stirring, and time. |
| New Form is a Solvate/Hydrate | Solvent is incorporated into the crystal lattice. | Analyze the sample using TGA to check for mass loss corresponding to the solvent.[10] Attempt crystallization from anhydrous solvents under a dry atmosphere. |
Experimental Protocols
Protocol 1: Polymorph Screening via Slurry Crystallization
This method is excellent for identifying the most thermodynamically stable polymorph at a given temperature.[6]
-
Preparation: Place approximately 20 mg of this compound into several vials.
-
Solvent Addition: Add 1 mL of a different solvent (e.g., ethanol, isopropanol, acetonitrile (B52724), ethyl acetate, toluene) to each vial. The solid should not fully dissolve, creating a suspension.
-
Equilibration: Seal the vials and place them on a shaker or stirring plate at a constant temperature (e.g., 25°C and 50°C).
-
Sampling: After a set period (e.g., 24, 48, and 72 hours), take a small sample of the solid from each vial.
-
Analysis: Quickly filter the sample and allow it to air dry. Analyze the solid form using XRPD to identify any transformations. The form that predominates across most solvents after a long period is likely the most stable.
Protocol 2: Cocrystal Screening using Liquid-Assisted Grinding (LAG)
LAG is a rapid and material-efficient method for screening cocrystal formation.
-
Preparation: Place this compound and a selected coformer into a milling jar in a 1:1 molar ratio. Add stainless steel grinding balls.
-
Solvent Addition: Add a small amount (10-20 µL) of a "wetting" solvent (e.g., acetonitrile or nitromethane).
-
Milling: Mill the mixture in a shaker mill for 30-60 minutes at a set frequency (e.g., 30 Hz).
-
Recovery: Open the jar in a fume hood and collect the resulting powder.
-
Analysis: Analyze the powder using XRPD. The appearance of a new, unique diffraction pattern (different from either starting material) indicates potential cocrystal formation. Further characterization by DSC and TGA is required for confirmation.
Data Presentation
The following tables present hypothetical, yet plausible, data for newly discovered forms of this compound.
Table 1: Physicochemical Properties of Hypothetical this compound Forms
| Property | Form I (Known) | Form II (Novel Polymorph) | Form III (Novel Polymorph) | Cocrystal A (this compound:Adipic Acid) |
| Appearance | White Crystalline Powder | Needles | Plates | Block-like Crystals |
| Melting Point (DSC) | 155 °C | 148 °C | 162 °C | 175 °C |
| Aqueous Solubility (µg/mL) | 5.2 | 8.9 | 3.1 | 15.7 |
| Hygroscopicity (DVS) | Non-hygroscopic | Slightly hygroscopic | Non-hygroscopic | Non-hygroscopic |
| Thermodynamic Stability | Stable | Metastable | Most Stable | Stable |
Table 2: Characteristic XRPD Peaks (2θ) for Hypothetical this compound Forms
| Form I | Form II | Form III | Cocrystal A |
| 8.5° | 7.2° | 9.1° | 6.8° |
| 12.1° | 10.5° | 11.8° | 10.2° |
| 15.3° | 14.4° | 16.5° | 14.9° |
| 19.8° | 18.9° | 20.3° | 18.1° |
| 21.0° | 22.1° | 22.5° | 23.5° |
Visualizations
Caption: Experimental workflow for polymorph and cocrystal screening of this compound.
Caption: Troubleshooting logic for unexpected this compound crystallization outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound () for sale [vulcanchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Tetra Bio-Pharma Provides Update on Patent Applications for Novel Therapeutic ARDS-003 [prnewswire.com]
- 5. international-pharma.com [international-pharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2022076956A1 - Crystallization of cannabinoids - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. improvedpharma.com [improvedpharma.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. unifr.ch [unifr.ch]
Technical Support Center: Onternabez Administration in Rodent Models
Disclaimer: "Onternabez" is a fictional name for the purpose of this guide. The following information is based on best practices for administering a hypothetical novel PI3K (Phosphoinositide 3-kinase) inhibitor in preclinical rodent models. Researchers must adapt these guidelines based on the specific physicochemical and pharmacological properties of their actual compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the p110α catalytic subunit of PI3K. By blocking the phosphorylation of PIP2 to PIP3, it effectively halts the downstream signaling cascade involving key proteins like Akt and mTOR, which are crucial for cell growth, proliferation, and survival.[1][2] This targeted action makes it a subject of investigation for cancers with activating mutations in the PIK3CA gene.[3][4]
Q2: What is the recommended vehicle for formulating this compound for oral administration?
A2: this compound is a lipophilic compound with low aqueous solubility. A common and effective vehicle is a suspension in 0.5% methylcellulose (B11928114) (MC) with 0.2% Tween 80.[5] For compounds that are particularly difficult to dissolve, a co-solvent system such as a mixture of polyethylene (B3416737) glycol 400 (PEG400) and saline, or an oil-based vehicle like corn oil, may be necessary to improve solubility and bioavailability.[6][7] It is critical to perform formulation stability and homogeneity tests before starting an in vivo study.[8]
Q3: What is a typical starting dose and schedule for this compound in a mouse xenograft model?
A3: For a novel PI3K inhibitor, a typical starting dose for efficacy studies in mice ranges from 25 to 50 mg/kg, administered once daily (QD) by oral gavage (PO).[9] The final dose should be determined based on preliminary dose-range finding and maximum tolerated dose (MTD) studies.[10][11] The dosing schedule should be consistent with the pharmacokinetic and pharmacodynamic (PK/PD) profile of the compound.[12]
Q4: How can I confirm that this compound is hitting its target in the tumor tissue?
A4: Target engagement can be confirmed by analyzing pharmacodynamic (PD) biomarkers in tumor lysates collected at various time points after dosing.[13] Key biomarkers for PI3K pathway inhibition include a decrease in the phosphorylation of Akt (at Ser473) and S6 ribosomal protein (at Ser235/236).[9][14] These can be measured using techniques like Western blotting or immunohistochemistry.
Q5: What are the common side effects or toxicities observed with PI3K inhibitors in rodents?
A5: On-target toxicities are common with PI3K inhibitors. A frequently observed side effect is hyperglycemia, due to the pathway's role in insulin (B600854) signaling.[15] Other potential toxicities include weight loss, skin rashes, and gastrointestinal issues.[16] Regular monitoring of animal health, including body weight and blood glucose levels, is essential throughout the study.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent tumor growth inhibition between animals. | 1. Inaccurate dosing due to improper oral gavage technique.[17] 2. Formulation inhomogeneity (compound settling). 3. High variability in drug absorption.[7] 4. Animal stress affecting physiological parameters.[18][19] | 1. Ensure all technicians are properly trained in oral gavage; verify needle placement.[20][21] 2. Vortex the suspension vigorously before drawing each dose. 3. Evaluate alternative formulations (e.g., co-solvent or lipid-based systems) to improve bioavailability.[22] 4. Refine handling and restraint techniques to minimize stress.[23] |
| Precipitation of this compound in the formulation. | 1. Poor solubility in the chosen vehicle.[8] 2. Incorrect pH of the vehicle. 3. The co-solvent formulation is precipitating upon contact with aqueous fluids.[7] | 1. Increase the concentration of the solubilizing agent (e.g., PEG400, Tween 80).[5] 2. Adjust the pH of the vehicle, ensuring compound stability.[24] 3. Consider micronization of the compound or developing a self-emulsifying drug delivery system (SEDDS).[22] |
| Signs of animal distress post-gavage (e.g., coughing, labored breathing). | 1. Accidental administration into the trachea (aspiration).[17] 2. Esophageal injury or perforation from the gavage needle.[18][25] 3. The volume administered was too large for the animal's size. | 1. Immediately stop the procedure. If aspiration is suspected, monitor the animal closely; euthanasia may be necessary.[21] 2. Use a flexible, ball-tipped gavage needle of the correct size.[20] Ensure the needle passes smoothly without resistance. 3. Adhere to recommended maximum oral gavage volumes (e.g., typically 10 mL/kg for mice).[26] |
| No significant reduction in p-Akt levels in tumor tissue despite treatment. | 1. Insufficient drug exposure at the tumor site (poor PK). 2. Timing of tissue collection is not optimal for detecting target inhibition. 3. Compensatory signaling pathway activation.[14] 4. The assay (e.g., Western blot) is not sensitive enough. | 1. Conduct a pharmacokinetic study to measure this compound concentration in plasma and tumor tissue. 2. Perform a time-course experiment, collecting tumors at multiple time points (e.g., 2, 6, 12, 24 hours) after a single dose.[9] 3. Investigate other related pathways (e.g., MAPK pathway) for feedback activation.[27] 4. Optimize antibody concentrations and lysis buffers for the biomarker assay. |
Data Presentation
Table 1: Recommended Dosing & Formulation Parameters for this compound
| Parameter | Recommendation | Notes |
| Animal Model | Nude mice (nu/nu) bearing subcutaneous xenografts | Ensure tumors reach a palpable size (e.g., 100-150 mm³) before initiating treatment. |
| Administration Route | Oral Gavage (PO) | The most common route for preclinical efficacy studies.[26] |
| Dose Range | 25 - 75 mg/kg | Based on typical efficacy and MTD studies for PI3K inhibitors.[12][16] |
| Dosing Schedule | Once Daily (QD) | A common starting point; may be adjusted based on PK/PD data. |
| Primary Vehicle | 0.5% Methylcellulose (w/v) + 0.2% Tween 80 (v/v) in sterile water | A standard suspension vehicle for poorly soluble compounds.[5] |
| Alternative Vehicle | 30% PEG400, 70% Saline | For compounds requiring a solution. Prepare by dissolving the drug in PEG400 first, then adding saline.[7] |
| Maximum Volume | 10 mL/kg (0.2 mL for a 20g mouse) | Adherence to volume limits is crucial to prevent adverse effects.[26] |
Experimental Protocols
Protocol: Oral Gavage Administration of this compound Suspension in Mice
-
Animal Preparation:
-
Weigh each mouse on the day of dosing to calculate the precise volume required (Dose in mg/kg ÷ Concentration in mg/mL = Volume in mL/kg).
-
Briefly acclimate the animal to handling to reduce stress.
-
-
Formulation Preparation:
-
Prepare the 0.5% methylcellulose + 0.2% Tween 80 vehicle.
-
Weigh the required amount of this compound powder and place it in a mortar.
-
Add a small amount of the vehicle and triturate with a pestle to create a smooth, uniform paste. This prevents clumping.
-
Gradually add the remaining vehicle while stirring continuously to form a homogenous suspension.
-
Before drawing each dose, vortex the suspension vigorously for at least 15 seconds to ensure uniformity.
-
-
Administration Procedure:
-
Select the correct gavage needle size (typically 20-22 gauge with a flexible or rigid ball tip for adult mice).[20] Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[26]
-
Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate smooth passage of the needle.[23]
-
Insert the gavage needle into the side of the mouth, advancing it gently along the esophagus. The animal should swallow the needle as it advances. Do not force the needle. If resistance is met, withdraw and try again.[17]
-
Once the needle is in place, administer the calculated volume slowly and steadily.[20]
-
Withdraw the needle smoothly in the same direction it was inserted.
-
Observe the animal for a few minutes post-procedure for any signs of distress, such as gasping or reflux, before returning it to its home cage.[17][21]
-
Visualizations
Caption: this compound inhibits the PI3K signaling pathway.
Caption: Workflow for a rodent xenograft efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. admescope.com [admescope.com]
- 9. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An IQ consortium analysis of starting dose selection for oncology small molecule first-in-patient trials suggests an alternative NOAEL-based method can be safe while reducing time to the recommended phase 2 dose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.sdsu.edu [research.sdsu.edu]
- 18. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. youtube.com [youtube.com]
- 21. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 25. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. ascopubs.org [ascopubs.org]
Validation & Comparative
A Comparative Guide to Onternabez and Other Selective CB2 Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Onternabez (also known as HU-308), a potent and selective cannabinoid receptor 2 (CB2) agonist, with other widely studied selective CB2 agonists: JWH-133, GW405833, and AM1241. The data presented is compiled from preclinical studies to assist researchers in selecting the appropriate compound for their experimental needs. All quantitative data is supported by detailed experimental protocols for key assays.
Performance Comparison: Binding Affinity and Functional Efficacy
The effectiveness of a CB2 agonist is primarily determined by its binding affinity (Kᵢ) at the CB2 receptor, its selectivity over the CB1 receptor, and its functional potency (EC₅₀) in downstream signaling pathways. This compound demonstrates high affinity and exceptional selectivity for the CB2 receptor.[1][2]
Table 1: Cannabinoid Receptor Binding Affinity (Kᵢ)
| Compound | CB2 Kᵢ (nM) | CB1 Kᵢ (nM) | Selectivity Ratio (CB1 Kᵢ / CB2 Kᵢ) |
| This compound (HU-308) | 22.7 ± 3.9[2] | >10,000[2] | >440 |
| JWH-133 | 3.4[3][4] | 677[3][4] | ~199[3] |
| GW405833 | 3.92 ± 1.58[5][6] | 4772 ± 1676[5][6] | ~1200[6] |
| AM1241 | 3.4[3] | >10,000[3] | >2941[3] |
| Note: A higher selectivity ratio indicates greater selectivity for the CB2 receptor. |
Table 2: CB2 Receptor Functional Activity
| Compound | Assay Type | EC₅₀ (nM) | Efficacy |
| This compound (HU-308) | cAMP Inhibition | 5.57[2] | Full Agonist[7] |
| JWH-133 | cAMP Inhibition | 3.1[3] | Full Agonist[8] |
| GW405833 | GTPγS Binding | Agonist Activity Demonstrated[5] | Partial Agonist[5] |
| AM1241 | cAMP Inhibition | Protean Agonist*[9] | Varies by assay[10] |
| Note: EC₅₀ is the half-maximal effective concentration. Protean agonists like AM1241 can act as agonists or inverse agonists depending on the level of constitutive receptor activity.[9] |
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Cascade
Activation of the CB2 receptor by an agonist such as this compound initiates a signaling cascade primarily through the inhibitory G-protein, Gαi.[11] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a role in regulating gene expression and immune responses.[12][13]
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity (Kᵢ) of a compound for the CB2 receptor, a competitive radioligand binding assay is a standard method. This workflow outlines the key steps.[8][13]
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of test compounds at the CB2 receptor.
-
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.
-
Radioligand: [³H]CP-55,940, a high-affinity non-selective cannabinoid agonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[13]
-
Test Compounds: this compound, JWH-133, GW405833, AM1241.
-
Non-specific Control: High concentration (e.g., 10 µM) of a non-radiolabeled agonist like WIN 55,212-2.[13]
-
Equipment: 96-well filter plates (GF/C), liquid scintillation counter.
-
-
Procedure:
-
Compound Preparation: Perform serial dilutions of test compounds in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of [³H]CP-55,940 (approximately at its K_d value), and varying concentrations of the test compound.[13] Triplicate wells should be set up for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + test compound).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[13]
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate and wash multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4) to separate bound from free radioligand.[13]
-
Quantification: Allow filters to dry, then add scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the functional potency (EC₅₀) of an agonist by quantifying its ability to inhibit adenylyl cyclase activity.
-
Materials:
-
Cell Line: CHO-K1 or HEK-293 cells stably expressing the human CB2 receptor.[11]
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[11]
-
Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).[11]
-
Test Compounds: this compound and other CB2 agonists.
-
cAMP Detection Kit: A commercial kit, such as HTRF or LANCE Ultra cAMP kits.[11]
-
Equipment: 384-well white plates, compatible plate reader.
-
-
Procedure:
-
Cell Plating: Seed the CHO-hCB2R cells into a 384-well white plate and incubate for 24 hours.[11]
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Agonist Treatment: Remove the culture medium and add the diluted test compounds to the respective wells. Include vehicle control wells. Incubate at room temperature for 15-30 minutes.[11]
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM final concentration) to all wells (except for basal controls) to stimulate cAMP production. Incubate for an additional 30 minutes at room temperature.[11]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist. Calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
-
References
- 1. Identification and biochemical analyses of selective CB2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Onternabez vs. Cannabidiol (CBD) in Inflammation Models: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of onternabez (B1673421) and cannabidiol (B1668261) (CBD). The following sections detail their mechanisms of action, present quantitative data from key experimental models, and provide comprehensive experimental protocols.
This compound, a synthetic, potent, and selective agonist for the cannabinoid receptor 2 (CB2), and cannabidiol (CBD), a non-psychoactive phytocannabinoid, have both demonstrated significant anti-inflammatory effects in a variety of preclinical models. While both compounds modulate inflammatory responses, they exhibit distinct mechanisms of action and efficacy profiles that are critical for consideration in therapeutic development. This guide aims to summarize the current experimental evidence to facilitate informed decisions in research and drug development.
Mechanisms of Action: A Tale of Two Cannabinoids
This compound primarily exerts its anti-inflammatory effects through the activation of the CB2 receptor, which is predominantly expressed on immune cells. This targeted activation leads to the downstream modulation of several signaling pathways, ultimately resulting in a reduction of pro-inflammatory mediators.
In contrast, CBD's anti-inflammatory activity is more pleiotropic, involving multiple targets. While it has a low affinity for CB2 receptors, its effects are mediated through interactions with other receptors such as the peroxisome proliferator-activated receptor-gamma (PPARγ) and the transient receptor potential vanilloid 1 (TRPV1). CBD also influences the endocannabinoid system, further contributing to its broad anti-inflammatory profile.
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize quantitative data from various in vivo and in vitro inflammation models for both this compound and CBD. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, data are compiled from separate experiments.
Table 1: In Vivo Anti-Inflammatory Effects of this compound and CBD
| Model | Species | Compound | Dose | Route | Key Findings |
| Corneal Chemical Injury | Mouse | This compound (HU-308) | 1.5% (topical) | Topical | Significant reduction in neutrophil infiltration compared to vehicle.[1] |
| Mouse | CBD | 5% (topical) | Topical | Significant reduction in neutrophil infiltration compared to vehicle.[1] | |
| LPS-Induced Acute Lung Injury | Mouse | This compound (HU-308) | 1 mg/kg | Intravenous | Attenuated LPS-induced cytokine release (e.g., IL-6, TNF-α).[2][3] |
| Carrageenan-Induced Paw Edema | Rat | CBD | 5, 10, 20, 40 mg/kg | Oral | Dose-dependent reduction in paw edema.[4][5] |
| Rat | CBD | 10, 30, 100 mg/kg | Oral | Modest anti-inflammatory effects in males.[6] |
Table 2: In Vitro Anti-Inflammatory Effects of this compound and CBD
| Cell Line | Model | Compound | Concentration | Key Findings |
| RAW 264.7 Macrophages | LPS Stimulation | This compound (HU-308) | Not specified | Reduced cytokine secretion.[7] |
| THP-1 Macrophages & HBECs | LPS Stimulation | CBD | Not specified | Significantly diminished levels of IL-6, IL-8, and TNF-α.[8][9] |
| Human Gingival Fibroblasts | LPS Stimulation | CBD | Not specified | Decreased levels of IL-6 and IL-8.[10] |
| RAW264.7 Macrophages & SW 1353 Chondrocytes | LPS/IL-1β Stimulation | CBD | 0.125-0.5 µg/mL | Suppressed ROS and cytokine production.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used acute inflammation model to evaluate the efficacy of anti-inflammatory drugs.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.
-
Treatment:
-
CBD is dissolved in a vehicle such as olive oil or a mixture of ethanol, Cremophor EL, and saline.
-
This compound would be similarly prepared in a suitable vehicle.
-
The compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses (e.g., 5-100 mg/kg for CBD).
-
-
Induction of Inflammation: One hour after treatment, 0.1 mL of 1% (w/v) λ-carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection. The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This in vitro model is used to assess the anti-inflammatory effects of compounds on immune cells.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with various concentrations of CBD or this compound (dissolved in a suitable solvent like DMSO, with final concentrations kept low to avoid toxicity) for a specified period (e.g., 1-2 hours).
-
-
Stimulation: After pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a defined duration (e.g., 24 hours) to induce an inflammatory response.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production is calculated for each treatment group compared to the LPS-stimulated control group.
Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical course of human sepsis.
-
Animals: Male C57BL/6 mice (8-12 weeks old) are commonly used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated with a suture at a specific distance from the distal end (the degree of ligation determines the severity of sepsis).
-
The ligated cecum is then punctured once or twice with a needle of a specific gauge (e.g., 21G or 25G).
-
A small amount of fecal content is extruded from the puncture site.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.
-
-
Post-Operative Care: Animals receive fluid resuscitation (e.g., subcutaneous injection of sterile saline) and analgesics.
-
Treatment: this compound or CBD is administered at specified doses and routes (e.g., intravenous or intraperitoneal) at a defined time point relative to the CLP procedure.
-
Outcome Measures:
-
Survival: Animals are monitored for survival over a period of several days.
-
Cytokine Levels: Blood samples are collected at various time points to measure systemic cytokine levels (e.g., IL-6, TNF-α) by ELISA.
-
Bacterial Load: Peritoneal lavage fluid and blood can be cultured to determine bacterial counts.
-
Organ Injury Markers: Blood and tissue samples can be analyzed for markers of organ damage.
-
-
Data Analysis: Survival curves are analyzed using the Kaplan-Meier method and log-rank test. Cytokine levels and other quantitative data are compared between treatment and control groups using appropriate statistical tests.[12][13][14][15][16]
Conclusion
Both this compound and CBD demonstrate compelling anti-inflammatory properties, albeit through different primary mechanisms. This compound, as a selective CB2 agonist, offers a targeted approach to modulating immune responses. CBD, with its multi-target profile, presents a broader spectrum of action. The choice between these compounds for further research and development will depend on the specific inflammatory condition being targeted and the desired pharmacological profile. The data and protocols presented in this guide provide a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these two important cannabinoid-based molecules.
References
- 1. The Cannabinoids Δ8THC, CBD, and HU-308 Act via Distinct Receptors to Reduce Corneal Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effects of oral... | F1000Research [f1000research.com]
- 5. Oral anti-inflammatory activity of cannabidiol, a non-psychoactive constituent of cannabis, in acute carrageenan-induced inflammation in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabidiol interactions with Δ-9-tetrahydrocannabinol on antinociception after carrageenan-induced inflammatory pain in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoids Alleviate the LPS-Induced Cytokine Storm via Attenuating NLRP3 Inflammasome Signaling and TYK2-Mediated STAT3 Signaling Pathways In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabinoids Alleviate the LPS-Induced Cytokine Storm via Attenuating NLRP3 Inflammasome Signaling and TYK2-Mediated STAT3 Signaling Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cannabidiol-Loaded Solid Lipid Nanoparticles Ameliorate the Inhibition of Proinflammatory Cytokines and Free Radicals in an In Vitro Inflammation-Induced Cell Model | MDPI [mdpi.com]
- 12. Cecal Ligation and Puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
- 16. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of Onternabez
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of onternabez (B1673421) (also known as ARDS-003 or HU-308), a novel selective cannabinoid receptor 2 (CB2) agonist, against established and alternative therapies for inflammatory conditions such as Acute Respiratory Distress Syndrome (ARDS) and sepsis. This document summarizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes key biological pathways to offer an objective resource for the scientific community.
Executive Summary
Data Presentation: this compound vs. Alternative Therapies
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data for this compound is derived from preclinical studies, while the data for dexamethasone (B1670325) and anti-IL-6 therapies are from human clinical trials, making direct comparisons challenging.
Table 1: Preclinical Efficacy of this compound (HU-308) in Animal Models
| Model | Key Findings | Cytokine Reduction | Reference |
| Pneumonia-Induced Acute Lung Injury (Mouse) | HU-308 significantly reduced systemic inflammation. | Reduced plasma levels of IL-6, IL-10, CXCL2, TNFα, and CXCL1. | [5] |
| Diabetic Retinopathy (Mouse) | HU-308 decreased diabetes-relevant inflammatory stimuli. | Decreased IL-1β-induced expression of IL-1β by 29.5% (p=0.0295). | [6] |
| Colitis (Mouse) | HU-308 at 2.5 mg/kg showed comparable efficacy to 60 mg/kg of CBD in reducing inflammation. | Significantly lowered TNF-α levels (p < 0.001) and IL-1β levels (p < 0.001). | [7][8] |
| Sepsis and SARS-CoV-2 (Mouse) | ARDS-003 (this compound) dose-dependently reduced morbidity and mortality and showed a significant reduction in systemic cytokine/chemokine release. | Outperformed an antiviral drug in reducing multiple proinflammatory mediators. | [9] |
Note: Specific percentage reductions and dose-response data for this compound in ARDS and sepsis models are not publicly available in detail.
Table 2: Clinical Efficacy of Dexamethasone in ARDS
| Clinical Trial | Key Findings | Mortality Rate | Ventilator-Free Days (at 28 days) | Reference |
| DEXA-ARDS | Early administration of dexamethasone reduced the duration of mechanical ventilation and overall mortality. | 21% in dexamethasone group vs. 36% in control group (p=0.0047). | 12.3 in dexamethasone group vs. 7.5 in control group (p<0.0001). | [10][11][12] |
| CoDEX | In patients with COVID-19 and moderate to severe ARDS, dexamethasone increased ventilator-free days. | No significant difference in all-cause mortality at 28 days. | 6.6 in dexamethasone group vs. 4.0 in control group (p=0.04). | [13][14] |
Table 3: Clinical Efficacy of Anti-IL-6 Therapy (Tocilizumab) in COVID-19 ARDS
| Clinical Study | Key Findings | Mortality Rate | Ventilator-Free Days (at 28 days) | Reference |
| RECOVERY Trial | Tocilizumab reduced mortality in patients receiving systemic corticosteroids. | 29% in tocilizumab group vs. 33% in usual care group (p=0.007). | More likely to be discharged from hospital alive within 28 days. | [15] |
| Retrospective Study (U-M) | Critically ill COVID-19 patients receiving tocilizumab had a lower risk of death. | 18% in tocilizumab group vs. 36% in control group. | 82% of tocilizumab patients were off the ventilator vs. 53% of control patients. | [16] |
| Retrospective Competing Risk Analysis | Mechanically ventilated SARS-CoV-2 patients treated with tocilizumab had more ventilator-free days. | 37.9% in tocilizumab group vs. 62% in control group (not statistically significant). | Significantly longer in tocilizumab group (mean difference 4.7 days, p=0.02). | [17][18] |
| Retrospective Case-Control Study | Tocilizumab was associated with a reduced risk of being intubated or dying. | In-hospital mortality was 38% overall. | Probabilities of dying and being intubated were significantly lower in the tocilizumab group. | [19] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives are provided below.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is commonly used to simulate the inflammatory response seen in ARDS.
-
Animal Model: Adult C57BL/6 mice (10-12 weeks old) are typically used.[20]
-
Induction of Injury:
-
Mice are anesthetized, and the trachea is surgically exposed.
-
LPS from E. coli is diluted in sterile phosphate-buffered saline (PBS) to a final concentration (e.g., 2 mg/mL).[21]
-
A specific volume of the LPS solution (e.g., 50 µL) is instilled into the trachea via a catheter, followed by a bolus of air to ensure distribution into the lungs.[21]
-
-
Sample Collection and Analysis:
-
At a predetermined time point (e.g., 24-72 hours) post-instillation, mice are euthanized.
-
Bronchoalveolar lavage (BAL) fluid is collected by instilling and aspirating PBS into the lungs to measure inflammatory cell infiltration and cytokine levels.[20]
-
Lung tissue is harvested for histological analysis to assess lung injury and for homogenization to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[22][23]
-
Blood samples are collected to measure systemic cytokine levels.
-
Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice
The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical course in humans.[24][25]
-
Animal Model: C57BL/6 mice (7-9 weeks old) are commonly used.[24]
-
Surgical Procedure:
-
The mouse is anesthetized, and the abdomen is shaved and disinfected.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve. The length of the ligated cecum can be varied to control the severity of sepsis.[24]
-
The ligated cecum is punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter is extruded to induce peritonitis.[26][27]
-
The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are sutured.
-
-
Post-Operative Care and Analysis:
-
Fluid resuscitation with pre-warmed saline is administered subcutaneously.[24]
-
Analgesics are provided for pain management.
-
Animals are monitored for signs of sepsis, and survival rates are recorded.
-
At specified time points, blood and tissue samples are collected for cytokine analysis and to assess organ damage.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a widely used method for quantifying cytokine concentrations in biological samples like plasma, serum, or BAL fluid.[28][29][30][31]
-
Principle: A sandwich ELISA format is typically used for cytokine detection.
-
Procedure:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.[29]
-
Blocking: The plate is washed, and a blocking buffer (e.g., PBS with bovine serum albumin) is added to prevent non-specific binding.
-
Sample and Standard Incubation: A standard curve is prepared by serially diluting a known concentration of the recombinant cytokine. Samples and standards are added to the wells and incubated.
-
Detection: After washing, a biotinylated detection antibody that binds to a different epitope on the cytokine is added.
-
Enzyme Conjugation: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition and Reading: A chromogenic substrate is added, and the color development is proportional to the amount of cytokine present. The absorbance is read using a microplate reader.
-
Quantification: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[31]
-
Mandatory Visualizations
This compound Mechanism of Action: CB2 Receptor Signaling
This compound is a selective agonist for the Cannabinoid Receptor 2 (CB2). The activation of the CB2 receptor, a G-protein coupled receptor, initiates a signaling cascade that ultimately leads to the modulation of inflammatory responses.
Caption: this compound activates the CB2 receptor, leading to the inhibition of pro-inflammatory cytokine production.
Experimental Workflow: Preclinical Evaluation of Anti-Inflammatory Drugs
The following diagram illustrates a typical workflow for the preclinical assessment of a novel anti-inflammatory compound like this compound.
References
- 1. Tetra reports AI study results of ARDS-003 in combination with favipiravir | BioWorld [bioworld.com]
- 2. labiotech.eu [labiotech.eu]
- 3. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir [newswire.ca]
- 4. Tetra Bio-Pharma reports results from trial of ARDS-003 and Favipiravir [clinicaltrialsarena.com]
- 5. mdpi.com [mdpi.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Comprehensive Assessment of Cannabidiol and HU308 in Acute and Chronic Colitis Models: Efficacy, Safety, and Mechanistic Innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Assessment of Cannabidiol and HU308 in Acute and Chronic Colitis Models: Efficacy, Safety, and Mechanistic Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetra Bio-Pharma Announces Positive Preclinical Results of ARDS-003, a Novel Therapeutic for Sepsis and Viral Infections - BioSpace [biospace.com]
- 10. mims.com [mims.com]
- 11. Dexamethasone treatment for the acute respiratory distress syndrome: a multicentre, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thebottomline.org.uk [thebottomline.org.uk]
- 13. Critical Care Alert: Effect of Dexamethasone on Days Alive and Ventilator-Free in Patients with Moderate or Severe Acute Respiratory Distress Syndrome and COVID-19: The CoDEX Randomized Clinical Trial EMRA [emra.org]
- 14. Effect of Dexamethasone on Days Alive and Ventilator-Free in Patients With Moderate or Severe Acute Respiratory Distress Syndrome and COVID-19: The CoDEX Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of tocilizumab in COVID-19: A review of the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Effect of Tocilizumab on “Ventilator Free Days” Composite Outcome in SARS-CoV-2 Patients: A Retrospective Competing Risk Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 21. jove.com [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction [bio-protocol.org]
- 26. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 27. Cecal ligation and puncture (CLP) model of sepsis induction [bio-protocol.org]
- 28. Cytokine Elisa [bdbiosciences.com]
- 29. Cytokine Elisa [bdbiosciences.com]
- 30. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. biomatik.com [biomatik.com]
Onternabez and Favipiravir: A Comparative Guide for Viral Disease Research
A Dual-Pronged Approach to Combating Viral Infections and Associated Inflammatory Responses
In the landscape of antiviral therapeutics, the combination of onternabez (B1673421) and favipiravir (B1662787) presents a compelling, dual-pronged strategy for researchers and drug development professionals. This guide provides a comprehensive comparison of their individual mechanisms, performance data from preclinical and clinical studies, and the synergistic potential of their combined use in viral diseases, particularly in the context of COVID-19 and associated inflammatory conditions like Acute Respiratory Distress Syndrome (ARDS) and sepsis.
Executive Summary
Favipiravir , a well-established antiviral, directly targets viral replication by inhibiting RNA-dependent RNA polymerase (RdRp). Its efficacy has been evaluated in numerous clinical trials for COVID-19, showing varying degrees of success in viral clearance and clinical improvement.
This compound (also known as ARDS-003), an investigational drug, operates through a distinct, host-directed mechanism. As a selective cannabinoid receptor 2 (CB2) agonist, it modulates the body's inflammatory response, a critical factor in the severity of many viral diseases. Preclinical data suggests its potential in mitigating the cytokine storm associated with ARDS and sepsis.
The proposed combination of this compound and favipiravir aims to simultaneously suppress viral replication and control the hyperinflammatory response, potentially leading to improved therapeutic outcomes. While preclinical explorations of this combination have suggested synergistic effects, comprehensive quantitative data from these studies are not yet publicly available. This guide will present the available data for each compound and the theoretical framework for their combined use.
Mechanism of Action
Favipiravir: Viral Replication Inhibitor
Favipiravir is a prodrug that, once metabolized into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp) enzyme.[1][2] This inhibition disrupts viral RNA synthesis through two primary mechanisms:
-
Chain Termination: Incorporation of favipiravir-RTP into the nascent viral RNA strand can lead to the termination of further elongation.[1]
-
Lethal Mutagenesis: The incorporation of the drug can also induce a high rate of mutations in the viral genome, resulting in non-viable viral progeny.[2]
This compound: Immuno-modulator through CB2 Receptor Agonism
This compound is a potent and selective agonist of the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells, and its activation is associated with the modulation of inflammatory responses. The proposed anti-inflammatory mechanism of this compound involves the following signaling pathway:
-
CB2 Receptor Activation: this compound binds to and activates the CB2 receptor on immune cells.
Performance Data: A Comparative Overview
Favipiravir: Clinical Efficacy in COVID-19
The clinical efficacy of favipiravir in COVID-19 has been the subject of numerous studies, with results varying depending on the patient population and study design. The following tables summarize key findings from meta-analyses of randomized controlled trials.
Table 1: Favipiravir Efficacy in Hospitalized COVID-19 Patients (Meta-Analysis Data)
| Outcome | Favipiravir vs. Control (Risk Ratio [95% CI]) | p-value | Certainty of Evidence | Citation |
| Viral Clearance (Day 5) | 1.60 [1.08, 2.36] | 0.02 | Low | [5] |
| Clinical Improvement (Day 7) | 1.24 [1.09, 1.41] | 0.001 | Low | [6] |
| Hospital Discharge (Day 10-11) | 1.19 [1.06, 1.33] | <0.01 | Low | [1] |
| Mortality | 1.11 [0.64, 1.94] | 0.69 | Low | [7] |
Table 2: PIONEER Trial - Favipiravir in Hospitalized COVID-19 Patients
| Outcome | Favipiravir + Standard Care vs. Standard Care Alone (Hazard Ratio [95% CI]) | p-value | Patient Subgroup | Citation |
| Time to Recovery (Overall) | 1.06 [0.89, 1.27] | 0.52 | All Patients | [7][8] |
| Time to Recovery (<60 years) | 1.35 [1.06, 1.72] | 0.01 | Patients < 60 years | [7][8] |
| Mechanical Ventilation-Free Survival (<60 years) | 0.34 [0.13, 0.85] | 0.02 | Patients < 60 years | [7] |
This compound: Preclinical Anti-inflammatory and Antiviral Data
Preclinical studies of this compound (ARDS-003) have been reported in press releases by Tetra Bio-Pharma. These studies highlight its potential in mitigating inflammation and viral replication. However, detailed quantitative data from these studies have not been made publicly available in peer-reviewed publications.
Summary of Reported Preclinical Findings for this compound:
-
Improved Morbidity and Mortality: In a humanized ACE2 mouse model of SARS-CoV-2 infection, ARDS-003 dose-dependently reduced signs of morbidity and mortality, including respiratory distress, compared to a placebo.[2][3]
-
Antiviral Activity: An in vitro study demonstrated a dose-dependent inhibition of viral replication.[2][3]
This compound and Favipiravir Combination: Preclinical Synergy
Summary of Reported Preclinical Findings for the Combination:
Experimental Protocols
In Vitro Antiviral Assay for Favipiravir against SARS-CoV-2
Objective: To determine the 50% effective concentration (EC50) of favipiravir required to inhibit SARS-CoV-2 replication in vitro.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Favipiravir
-
96-well plates
-
Reagents for viral load quantification (e.g., RT-qPCR or plaque assay)
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare a serial dilution of favipiravir in DMEM.
-
Infection: Infect the Vero E6 cell monolayers with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of favipiravir to the wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Quantification of Viral Load: Determine the viral load in the supernatant or cell lysate using RT-qPCR to quantify viral RNA or a plaque assay to determine infectious virus titers.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
K18-hACE2 Mouse Model of SARS-CoV-2 Infection
Objective: To evaluate the in vivo efficacy of this compound, favipiravir, or their combination in a mouse model that recapitulates key features of severe COVID-19.
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.[9]
Protocol:
-
Acclimatization: Acclimate K18-hACE2 mice to the BSL-3 facility for a minimum of 7 days.
-
Infection: Anesthetize the mice and intranasally inoculate them with a standardized dose of SARS-CoV-2.
-
Treatment: Administer this compound, favipiravir, the combination, or a vehicle control at predetermined doses and schedules. Treatment may begin prior to or at a specified time point post-infection.
-
Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, and changes in posture and activity.
-
Sample Collection: At specified time points, collect blood for cytokine analysis and tissues (e.g., lungs, brain) for viral load determination and histopathology.
-
Data Analysis: Analyze survival curves, weight loss data, viral titers in tissues, cytokine levels, and histopathological scores to assess the efficacy of the treatments.
Conclusion
The combination of this compound and favipiravir holds theoretical promise for the treatment of viral diseases characterized by both high viral replication and a dysregulated inflammatory response. Favipiravir offers a direct antiviral effect, while this compound provides a host-directed immunomodulatory approach. While clinical data for favipiravir in COVID-19 are available, the evidence for this compound and its combination with favipiravir is currently limited to preclinical findings reported in press releases. Further publication of detailed, quantitative preclinical data and the initiation of well-designed clinical trials are crucial to fully elucidate the therapeutic potential of this combination therapy. This guide serves as a foundational resource for researchers to understand the individual components and the rationale for their combined use in the ongoing effort to develop effective treatments for viral diseases.
References
- 1. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 2. Tetra Bio-Pharma Announces Positive Preclinical Results of ARDS-003, a Novel Therapeutic for Sepsis and Viral Infections [prnewswire.com]
- 3. Tetra Bio-Pharma Announces New Positive Preclinical Results Of ARDS-003 | Nasdaq [nasdaq.com]
- 4. Tetra reports AI study results of ARDS-003 in combination with favipiravir | BioWorld [bioworld.com]
- 5. The efficacy and adverse effects of favipiravir on patients with COVID-19: A systematic review and meta-analysis of published clinical trials and observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetra Bio-Pharma reports results from trial of ARDS-003 and Favipiravir [clinicaltrialsarena.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Favipiravir in patients hospitalised with COVID-19 (PIONEER trial): a multicentre, open-label, phase 3, randomised controlled trial of early intervention versus standard care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Analysis of Onternabez and HU-210 for Preclinical Research
An objective guide for researchers, scientists, and drug development professionals on the distinct pharmacological profiles of the selective CB2 agonist Onternabez (B1673421) and the potent, non-selective cannabinoid agonist HU-210.
This guide provides a comprehensive comparison of this compound (also known as HU-308) and HU-210, two synthetic cannabinoids frequently utilized in preclinical research. While both compounds are potent modulators of the endocannabinoid system, their distinct receptor selectivity profiles result in vastly different physiological effects and therapeutic potential. This analysis is supported by experimental data to aid researchers in selecting the appropriate tool for their specific investigative needs.
Overview and Chemical Properties
This compound and HU-210 originate from the same pioneering laboratory at the Hebrew University, yet they represent divergent paths in cannabinoid pharmacology. This compound was developed as a highly selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily expressed in peripheral tissues and immune cells.[1][2] In contrast, HU-210 is a classical cannabinoid, an analogue of Δ⁸-tetrahydrocannabinol (Δ⁸-THC), that acts as a powerful, non-selective agonist at both the cannabinoid receptor type 1 (CB1) and CB2.[3]
| Property | This compound (HU-308) | HU-210 |
| IUPAC Name | [(1S,2S,5S)-2-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol[1] | (6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
| Molecular Formula | C₂₇H₄₂O₃[1] | C₂₅H₃₈O₃ |
| Molar Mass | 414.6 g/mol | 386.6 g/mol |
| Compound Class | Synthetic Cannabinoid (CBD Derivative)[1] | Synthetic Cannabinoid (THC Analogue)[3] |
| Primary Target(s) | Cannabinoid Receptor 2 (CB2)[1] | Cannabinoid Receptors 1 & 2 (CB1/CB2)[3] |
Receptor Binding Affinity and Selectivity
The most critical distinction between this compound and HU-210 lies in their receptor binding profiles. This compound exhibits remarkable selectivity for the CB2 receptor, with an affinity over 5,000 times greater than for the CB1 receptor.[1] This selectivity makes it a valuable tool for investigating the therapeutic potential of CB2 agonism without the confounding psychoactive effects associated with CB1 activation.
HU-210, conversely, is one of the most potent cannabinoid agonists known, binding with sub-nanomolar affinity to both CB1 and CB2 receptors.[3] Its high affinity and efficacy at the CB1 receptor are responsible for its powerful psychoactive effects, which are reported to be 100 to 800 times more potent than natural THC.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CB1/CB2 Ki Ratio) |
| This compound (HU-308) | Human CB1 | >10,000 nM[2] | >440-fold for CB2 |
| Human CB2 | 22.7 nM[2] | ||
| HU-210 | Human CB1 | 0.061 nM | ~0.12 (Non-selective) |
| Human CB2 | 0.52 nM |
Mechanism of Action and Signaling Pathways
Both this compound and HU-210 exert their effects by activating G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors initiate intracellular signaling cascades that modulate cellular function.
This compound acts as a selective agonist at CB2 receptors, which are coupled to inhibitory G-proteins (Gi/o). Activation of this pathway typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) pathways.[2] This signaling cascade is central to the immunomodulatory and anti-inflammatory effects of CB2 activation.
HU-210 , by activating both CB1 and CB2 receptors, triggers a broader and more complex range of signaling events. In addition to the Gi/o-coupled pathways common to both receptors (adenylyl cyclase inhibition, MAPK activation), CB1 activation in the central nervous system also modulates ion channels, including inhibiting N-type and P/Q-type calcium channels and activating inwardly rectifying potassium channels. Furthermore, HU-210 has been shown to induce neuroprotective effects through the activation of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.
Pharmacological Effects and Therapeutic Implications
The divergent receptor profiles of this compound and HU-210 lead to distinct pharmacological effects.
This compound: Due to its lack of significant CB1 receptor activity, this compound is non-psychoactive.[1] Its potent agonism at CB2 receptors gives it significant anti-inflammatory and immunomodulatory properties.[2][4] It is being investigated as a therapeutic agent for conditions characterized by inflammation and immune dysregulation, such as sepsis, acute respiratory distress syndrome (ARDS), and neuropathic pain.[5]
HU-210: As a potent CB1 agonist, HU-210 produces a classic tetrad of cannabinoid effects in animal models: hypothermia, catalepsy, analgesia, and decreased locomotor activity.[6] These effects are predictive of strong psychoactivity in humans. While it also possesses anti-inflammatory and analgesic properties, its clinical utility is severely limited by its profound central nervous system effects.[3] It remains a valuable research tool for elucidating the fundamental mechanisms of the endocannabinoid system.
Experimental Protocols
Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is used to determine the binding affinity (Ki) of test compounds like this compound and HU-210.
Materials:
-
Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing either human CB1 or CB2 receptors.[7]
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).[7][8]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[8]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[7]
-
Non-specific Binding Control: 10 µM unlabeled WIN-55,212-2 or CP-55,940.[7][8]
-
Test Compounds: this compound and HU-210, serially diluted to a range of concentrations (e.g., 0.1 nM to 10 µM).[8]
-
Equipment: 96-well plates, cell harvester with glass fiber filter mats (GF/C), scintillation counter, and scintillation fluid.[8]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Dilute the [³H]CP-55,940 in assay buffer to a final concentration of ~0.5-1.0 nM.[8]
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of assay buffer + 50 µL of [³H]CP-55,940 + 100 µL of membrane preparation.[8]
-
Non-specific Binding: 50 µL of non-specific binding control (10 µM WIN-55,212-2) + 50 µL of [³H]CP-55,940 + 100 µL of membrane preparation.[8]
-
Competitive Binding: 50 µL of diluted test compound + 50 µL of [³H]CP-55,940 + 100 µL of membrane preparation.[8]
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[8]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[7][8]
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
-
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol assesses the ability of this compound and HU-210 to inhibit the production of inflammatory mediators.
Materials:
-
Culture Medium: DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[10]
-
Test Compounds: this compound and HU-210 dissolved in DMSO.
-
Nitric Oxide (NO) Detection: Griess Reagent.[11]
-
Cytokine Detection: ELISA kits for TNF-α, IL-6, etc.[10][12]
-
Equipment: 96-well plates, cell culture incubator, microplate reader.
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[11]
-
Treatment: Pre-treat the cells with various concentrations of this compound or HU-210 (or vehicle control - DMSO) for 1-2 hours.[10]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control group.[10][11]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide Measurement (Griess Assay):
-
Mix 100 µL of supernatant with 100 µL of Griess Reagent.[11]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.[11]
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Data Analysis:
-
Calculate the percentage inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log concentration of the test compound to determine the IC50 value for each inflammatory mediator.
-
Conclusion
This compound and HU-210 are powerful but fundamentally different research tools. This compound is a highly selective CB2 agonist , ideal for investigating the therapeutic potential of the peripheral cannabinoid system in inflammatory and immune-related diseases without the complication of psychoactive effects. HU-210 is a potent, non-selective CB1/CB2 agonist , best suited for studies on the overarching effects of the endocannabinoid system, including its central and peripheral actions, and as a positive control for potent cannabinoid activity. The choice between these two compounds should be dictated by the specific research question, with careful consideration of the critical role that receptor selectivity plays in determining pharmacological outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HU 210: A Potent Tool for Investigations of the Cannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Region-Specific Impact of Repeated Synthetic Cannabinoid Exposure and Withdrawal on Endocannabinoid Signaling, Gliosis, and Inflammatory Markers in the Prefrontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Onternabez: A Comparative Analysis of its Selectivity for the Cannabinoid CB2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of onternabez's selectivity for the cannabinoid 2 (CB2) receptor against other well-known CB2 receptor agonists. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to offer an objective assessment of this compound's performance and support informed decisions in research and drug development.
Introduction to CB2 Receptor Selectivity
The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system. While the CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in peripheral tissues, particularly on immune cells.[1] This distribution makes the CB2 receptor an attractive therapeutic target for inflammatory and neuropathic pain, autoimmune diseases, and other conditions, as selective activation of CB2 receptors can provide therapeutic benefits without the undesirable central nervous system side effects associated with CB1 receptor activation.[1] Therefore, the development of ligands with high selectivity for the CB2 receptor over the CB1 receptor is a critical goal in modern drug discovery.
This compound (B1673421) (also known as HU-308) is a synthetic cannabinoid identified as a potent and highly selective agonist for the CB2 receptor.[1] This guide validates this claim by comparing its binding affinity and functional potency with other CB2-selective agonists.
Quantitative Comparison of CB2 Receptor Agonists
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and other selected CB2 receptor agonists for both human CB1 and CB2 receptors. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively. The selectivity index is calculated as the ratio of Ki (CB1) / Ki (CB2), with a higher value indicating greater selectivity for the CB2 receptor.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (CB1/CB2) | CB2 EC50 (nM) | Reference(s) |
| This compound (HU-308) | >10,000 | ~23 | >435 | - | [1] |
| JWH-133 | 677 | 3.4 | ~200 | - | [2] |
| AM1241 | 580 | 7.1 | ~82 | 190 (human, agonist) | [3][4] |
| GW405833 | 1900 - 4800 | 4 - 12 | 160 - 1200 | - | [1] |
Experimental Protocols
The data presented in this guide are typically generated using two key in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells).[5]
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a known concentration of a high-affinity radiolabeled cannabinoid receptor agonist (e.g., [³H]CP-55,940).[5][6]
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[6]
-
Separation: The bound and free radioligand are separated by rapid filtration through a filter plate.[6]
-
Quantification: The amount of radioactivity trapped on the filters, representing the amount of radioligand bound to the receptor, is measured using a scintillation counter.[6]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
cAMP Functional Assay
This assay is used to determine the functional potency (EC50) of a compound as an agonist or antagonist at a G-protein coupled receptor like the CB2 receptor.
Objective: To measure the ability of a test compound to inhibit the production of cyclic AMP (cAMP) following receptor activation.
Methodology:
-
Cell Culture: Cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK-293 cells) are cultured and seeded in multi-well plates.[7][8]
-
Stimulation: The cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular cAMP levels.[7]
-
Agonist Treatment: Increasing concentrations of the test compound (e.g., this compound) are then added to the cells.
-
Incubation: The cells are incubated to allow the agonist to bind to the CB2 receptor and inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[7]
-
cAMP Measurement: The intracellular cAMP levels are quantified using a variety of methods, such as competitive immunoassays (e.g., HTRF or LANCE).[7]
-
Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the test compound. The EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect, is then determined.[7]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the CB2 receptor signaling pathway and the typical workflow of a radioligand binding assay.
References
- 1. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Onternabez: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and cross-reactivity profile of onternabez (B1673421) (also known as HU-308), a synthetic cannabinoid agonist. The focus is on its interaction with its primary target, the cannabinoid receptor 2 (CB2), versus the cannabinoid receptor 1 (CB1), and acknowledges the current landscape of publicly available data on its broader off-target interactions. Experimental data is presented to offer a clear comparison, and detailed methodologies for key experiments are provided to support reproducibility and further investigation.
Executive Summary
This compound is a potent and highly selective agonist for the cannabinoid-2 (CB2) receptor.[1] Experimental data demonstrates a selectivity of over 5,000 times for the CB2 receptor compared to the CB1 receptor, making it a valuable tool for studying the physiological and pathological roles of the CB2 receptor without the psychoactive effects associated with CB1 receptor activation. While comprehensive cross-reactivity data against a wider panel of G-protein coupled receptors (GPCRs) and other receptor families is not extensively available in the public domain, its pronounced selectivity for CB2 over CB1 is a key characteristic.
Data Presentation: Receptor Binding Affinity
The following table summarizes the quantitative data on the binding affinity of this compound for human CB1 and CB2 receptors. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) |
| This compound (HU-308) | CB1 | >10,000[2] | >440 |
| CB2 | 22.7 ± 3.9 [2] |
Note: The high Kᵢ value for the CB1 receptor indicates very low binding affinity. The selectivity ratio highlights the compound's strong preference for the CB2 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the receptor binding affinity and functional activity of this compound.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
HEK-293 or CHO cells stably transfected with the human CB1 or CB2 receptor are cultured.
-
Cells are harvested and homogenized in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml BSA).
2. Binding Assay:
-
A fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]CP55,940 or [³H]HU-243 for cannabinoid receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand.
-
The reaction is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Functional Assay: cAMP Inhibition
This assay measures the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase activity.
1. Cell Culture and Treatment:
-
CHO cells stably expressing the human CB1 or CB2 receptor are used.
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).
-
Adenylyl cyclase is stimulated with forskolin.
-
Cells are then treated with varying concentrations of the test compound (this compound).
2. cAMP Measurement:
-
The intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
3. Data Analysis:
-
The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC₅₀) is determined.
Mandatory Visualizations
CB2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound upon binding to the CB2 receptor.
Caption: this compound activates the CB2 receptor, leading to inhibition of adenylyl cyclase and activation of the MAPK/ERK pathway.
Experimental Workflow for Competitive Binding Assay
The diagram below outlines the logical steps involved in a radioligand competitive binding assay.
References
Onternabez in Combination Therapy: A Comparative Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of onternabez (B1673421) when used in combination with other therapeutic compounds. This compound (also known as ARDS-003 or HU-308) is a potent and selective agonist of the Cannabinoid Receptor 2 (CB2), a key modulator of inflammatory responses. This document summarizes preclinical findings, outlines the underlying mechanisms of action, and presents detailed experimental methodologies where available, offering a valuable resource for researchers in immunology, virology, and drug development.
Executive Summary
This compound and Favipiravir (B1662787): A Synergistic Combination Against Viral Pathogens
The proposed mechanism for this synergy lies in their complementary modes of action:
-
Favipiravir : Acts as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRP), a crucial enzyme for the replication of many RNA viruses, including SARS-CoV-2.[3] By inhibiting viral replication, favipiravir directly targets the source of the infection.
Preclinical Evidence: this compound Monotherapy
While specific quantitative data from the this compound-favipiravir combination studies are not yet publicly available, preclinical studies on this compound (ARDS-003) as a monotherapy provide strong support for its role in mitigating severe inflammation.
A study utilizing a humanized ACE2 mouse model of SARS-CoV-2 infection demonstrated that this compound, when compared to a placebo, dose-dependently reduced signs of morbidity and mortality, including respiratory distress.[6][7][8] Notably, this compound also outperformed an unnamed antiviral drug in reducing the levels of multiple pro-inflammatory cytokines.[6][7][8]
In a separate septic lung model, administration of this compound resulted in a significant reduction of systemic cytokine and chemokine release, improved lung histology, reduced peripheral immune hyper-activation, and improved capillary perfusion in the lung tissue compared to control groups.[7][8]
Data Presentation
The table below summarizes the preclinical findings for this compound monotherapy, which forms the basis for its use in combination therapy.
| Experimental Model | Intervention | Key Findings | Reference |
| Humanized ACE2 Mouse Model (SARS-CoV-2) | This compound (ARDS-003) vs. Placebo | Dose-dependent reduction in morbidity and mortality; Reduced respiratory distress. | [6][7][8] |
| Humanized ACE2 Mouse Model (SARS-CoV-2) | This compound (ARDS-003) vs. Antiviral Drug | This compound was superior in reducing multiple pro-inflammatory mediators. | [6][7][8] |
| Septic Lung Model | This compound (ARDS-003) vs. Control | Significant reduction in systemic cytokine/chemokine release; Improved lung histology; Reduced peripheral immune hyper-activation; Improved capillary perfusion. | [7][8] |
| In Vitro Viral Infectivity Assay | This compound (ARDS-003) | Dose-dependent inhibition of viral replication. | [7][8] |
Signaling Pathways and Mechanisms of Action
This compound and the CB2 Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects through the activation of the CB2 receptor, which is primarily expressed on immune cells.[9] The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines.
The diagram below illustrates the key steps in the CB2 receptor anti-inflammatory signaling pathway.
Caption: CB2 Receptor Anti-Inflammatory Signaling Pathway.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound, both as a monotherapy and in combination, typically follows a workflow designed to assess its efficacy and mechanism of action in relevant disease models.
Caption: Preclinical Evaluation Workflow for this compound Combination Therapy.
Experimental Protocols
While detailed, step-by-step protocols for the proprietary studies on this compound are not publicly available, the following outlines the general methodologies employed in the preclinical evaluation of this compound (ARDS-003) based on published information.
In Vivo Model of SARS-CoV-2 Infection
-
Animal Model : Humanized ACE2 (hACE2) mice. These mice are genetically engineered to express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and suitable for studying the disease.
-
Infection : Mice are intranasally inoculated with a specified dose of SARS-CoV-2.
-
Treatment Groups :
-
Vehicle control (placebo)
-
This compound (ARDS-003) administered at various doses.
-
A standard-of-care antiviral agent.
-
Combination of this compound and the antiviral agent.
-
-
Monitoring and Endpoints :
-
Morbidity and Mortality : Animals are monitored daily for weight loss, clinical signs of illness (e.g., ruffled fur, hunched posture, reduced activity), and survival.
-
Respiratory Distress : Assessed through clinical observation and potentially through techniques like whole-body plethysmography.
-
Cytokine Analysis : Blood and lung tissue are collected at specified time points to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines using methods like ELISA or multiplex assays.
-
Lung Histopathology : Lung tissues are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammation, edema, and cellular infiltration.
-
Viral Load : Lung tissue and/or bronchoalveolar lavage fluid are collected to quantify viral RNA levels using RT-qPCR.
-
In Vivo Model of Sepsis-Induced Lung Injury
-
Animal Model : Standard laboratory mouse strains (e.g., C57BL/6).
-
Induction of Sepsis : Sepsis is typically induced by intraperitoneal injection of lipopolysaccharide (LPS) or by cecal ligation and puncture (CLP), which mimics polymicrobial sepsis.
-
Treatment Groups :
-
Sham control (undergoes surgery without CLP or receives saline injection).
-
Sepsis + Vehicle control.
-
Sepsis + this compound (ARDS-003) at various doses.
-
-
Monitoring and Endpoints :
-
Systemic Inflammation : Blood samples are collected to measure systemic levels of cytokines and chemokines.
-
Lung Injury : Assessed by lung histology for evidence of inflammation, edema, and alveolar damage.
-
Capillary Perfusion : Lung microcirculation can be assessed using techniques like intravital microscopy.
-
Immune Cell Activation : Flow cytometry can be used to analyze the activation state of immune cells in the blood and lung.
-
Conclusion
The combination of this compound with antiviral agents like favipiravir represents a promising therapeutic strategy for diseases characterized by both high pathogen load and a dysregulated inflammatory response. The predicted synergy, supported by strong preclinical data on this compound's anti-inflammatory efficacy, warrants further investigation through rigorous, well-controlled preclinical and clinical trials. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this compound in combination therapies.
References
- 1. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir - BioSpace [biospace.com]
- 2. Tetra reports AI study results of ARDS-003 in combination with favipiravir | BioWorld [bioworld.com]
- 3. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir [prnewswire.com]
- 4. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir [newswire.ca]
- 5. Tetra Bio-Pharma reports results from trial of ARDS-003 and Favipiravir [clinicaltrialsarena.com]
- 6. Tetra Bio-Pharma and Cellvera to develop ARDS-003 in combination with favipiravir for COVID-19 | BioWorld [bioworld.com]
- 7. Tetra Bio-Pharma Announces New Positive Preclinical Results Of ARDS-003 | Nasdaq [nasdaq.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. d-nb.info [d-nb.info]
Comparative Efficacy of Onternabez Across Preclinical Disease Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of onternabez (B1673421) (also known as HU-308 or ARDS-003), a potent and highly selective cannabinoid receptor 2 (CB2) agonist, across various disease models. This compound's therapeutic potential stems from its ability to modulate inflammatory responses without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.
Mechanism of Action: CB2 Receptor Activation
This compound exerts its effects by binding to and activating the CB2 receptor, which is primarily expressed on immune cells. This activation triggers a cascade of intracellular signaling events that collectively lead to a reduction in pro-inflammatory mediators and an enhancement of anti-inflammatory processes.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy of this compound in various preclinical disease models, compared to either a standard-of-care or a relevant comparator.
Table 1: Acute Respiratory Distress Syndrome (ARDS)
| Parameter | This compound (HU-308) | Dexamethasone | Control (LPS) | Disease Model |
| Lung Injury Score | Modest Reduction | Abolished | Severe Injury | LPS-induced Pneumonia in Mice |
| Plasma IL-6 Reduction | Significant | Significant | Elevated | LPS-induced Pneumonia in Mice |
| Plasma TNF-α Reduction | Significant | Apparent | Elevated | LPS-induced Pneumonia in Mice |
| Intestinal Capillary Perfusion | Improved | Improved | Impaired | LPS-induced Pneumonia in Mice |
Data synthesized from a study in a murine model of pneumonia-induced acute lung injury.
Table 2: Sepsis
| Parameter | This compound (ARDS-003) | Antiviral Drug | Control (Septic Lung Model) | Disease Model |
| Systemic Cytokine/Chemokine Release | Significant Reduction | Less Reduction | Markedly Elevated | Septic Lung Model in Mice |
| Lung Histology | Improved | Not Reported | Damaged | Septic Lung Model in Mice |
| Peripheral Immune Hyperactivation | Reduced | Not Reported | Present | Septic Lung Model in Mice |
| Capillary Perfusion in Lung | Improved | Not Reported | Impaired | Septic Lung Model in Mice |
Based on preclinical results from a septic lung model. The specific antiviral drug was a clinical standard of care for COVID-19.[2]
Table 3: Parkinson's Disease (L-DOPA-induced Dyskinesia)
| Parameter | This compound (HU-308) | Amantadine | Combination (HU-308 + Amantadine) | Disease Model |
| Reduction in Dyskinesia | As effective as Amantadine | Standard Efficacy | More effective than either drug alone | 6-OHDA Mouse Model |
This study highlights the potential of this compound as a monotherapy or in combination with existing treatments for L-DOPA-induced dyskinesia.
Table 4: Diabetic Retinopathy
| Parameter | This compound (HU-308) | Anti-VEGF Therapy (Aflibercept) | Control (Diabetic) | Disease Model |
| TNFα-induced Leukostasis | ↓ 55.3% | Not Directly Compared | Elevated | In vivo mouse model |
| TNFα-induced Vascular Hyperpermeability | ↓ 74.7% | Reduces leakage | Elevated | In vivo mouse model |
| IL-1β-induced IL-1β expression (in vitro) | ↓ 29.5% | Not Applicable | Elevated | Human Müller Cells |
| TNFα-induced ICAM-1 expression (in vitro) | ↓ 26.8% | Not Applicable | Elevated | Human Retinal Microvascular Endothelial Cells |
This compound data is from an inflammatory model of diabetic retinopathy. Anti-VEGF data is from a streptozotocin-induced diabetic mouse model and is provided as a reference for a standard of care.[3][4]
Table 5: Rheumatoid Arthritis
| Parameter | This compound (HU-308) | Control (Collagen-Induced Arthritis) | Disease Model | | :--- | :--- | :--- | :--- | :--- | | Joint Swelling | Significantly Decreased | Severe | Collagen-Induced Arthritis in Mice | | Synovial Inflammation | Significantly Decreased | Severe | Collagen-Induced Arthritis in Mice | | Joint Destruction | Significantly Decreased | Severe | Collagen-Induced Arthritis in Mice | | Serum Anti-collagen II Antibodies | Significantly Decreased | Elevated | Collagen-Induced Arthritis in Mice | | In vitro IL-6 & TNF-α Production (LPS-stimulated macrophages) | Significantly Suppressed | Elevated | Murine Peritoneal Macrophages |
This study demonstrates the therapeutic potential of this compound in a preclinical model of rheumatoid arthritis.[5]
Table 6: Inflammatory Bowel Disease (Ulcerative Colitis)
| Parameter | This compound (HU-308) (2.5 mg/kg) | Cannabidiol (CBD) (60 mg/kg) | Control (DSS-induced Colitis) | Disease Model |
| Disease Activity Index (DAI) Score | Normalized | Significantly Reduced | Increased | DSS-induced Colitis in Mice |
| Colon Inflammation | Normalized | Significantly Reduced | Present | DSS-induced Colitis in Mice |
| Myeloperoxidase (MPO) Activity | Not Reported | Significantly Reduced | Elevated | DSS-induced Colitis in Mice |
| Glucagon-like peptide-1 (GLP-1) Expression | Normalized | Normalized | Altered | DSS-induced Colitis in Mice |
This compound showed comparable efficacy to a high dose of CBD at a much lower dose in both acute and chronic models of colitis.[6][7]
Experimental Protocols
Detailed methodologies for the key animal models cited in this guide are provided below.
Sepsis: Cecal Ligation and Puncture (CLP) Model
This model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical progression in humans.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
Administer fluid resuscitation (e.g., saline, subcutaneously) and analgesia post-surgery.
-
-
This compound Administration: Intraperitoneally injected at specified doses and time points relative to the CLP procedure.
Acute Respiratory Distress Syndrome (ARDS): Lipopolysaccharide (LPS) Induced Model
This model induces a robust inflammatory response in the lungs, characteristic of ARDS.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Anesthetize the mouse.
-
Administer LPS from E. coli (e.g., 5 mg/kg) via intranasal or intratracheal instillation.
-
Monitor the animals for signs of respiratory distress.
-
-
This compound Administration: Intravenous or intraperitoneal injection at specified time points post-LPS challenge.
-
Comparators: Dexamethasone is often used as a positive control for anti-inflammatory effects.
Parkinson's Disease: 6-Hydroxydopamine (6-OHDA) Model
This neurotoxin-based model selectively degenerates dopaminergic neurons, mimicking the pathology of Parkinson's disease.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Pre-treat with desipramine (B1205290) to protect noradrenergic neurons.
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle or striatum.
-
Allow for a recovery period for the lesion to develop.
-
Induce dyskinesia by chronic administration of L-DOPA.
-
-
This compound Administration: Administered prior to or concurrently with L-DOPA to assess its anti-dyskinetic effects.
-
Comparator: Amantadine is the standard clinical treatment for L-DOPA-induced dyskinesia.
Diabetic Retinopathy: Streptozotocin (STZ)-Induced Model
STZ is a chemical that is toxic to pancreatic beta cells, leading to insulin (B600854) deficiency and hyperglycemia, which in turn causes retinal complications.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Induce diabetes with single or multiple intraperitoneal injections of STZ.
-
Monitor blood glucose levels to confirm hyperglycemia.
-
Maintain diabetic mice for a specified period to allow for the development of retinopathy.
-
-
This compound Administration: Systemic administration (e.g., intraperitoneal injection) over a defined treatment period.
-
Outcome Measures: Retinal vascular leakage, leukostasis, and expression of inflammatory markers.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
This model induces an autoimmune response against collagen, leading to joint inflammation and destruction similar to human rheumatoid arthritis.
-
Animal Model: DBA/1 mice.
-
Procedure:
-
Primary immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
A booster immunization is given 21 days later with collagen and incomplete Freund's adjuvant.
-
Monitor for the onset and severity of arthritis using a clinical scoring system.
-
-
This compound Administration: Typically initiated after the booster immunization.
-
Outcome Measures: Arthritis score, paw swelling, histological assessment of joint inflammation and bone erosion.
Inflammatory Bowel Disease: Dextran Sodium Sulfate (DSS)-Induced Colitis Model
DSS administered in drinking water induces acute or chronic colitis that resembles human ulcerative colitis.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Provide mice with drinking water containing DSS (typically 2-5%) for a defined period (e.g., 5-7 days for acute colitis).
-
For chronic models, DSS can be administered in cycles.
-
Monitor clinical signs such as weight loss, stool consistency, and rectal bleeding (Disease Activity Index).
-
-
This compound Administration: Oral gavage or intraperitoneal injection during or after DSS administration.
-
Outcome Measures: Disease Activity Index, colon length, histological analysis of colon tissue, and myeloperoxidase (MPO) activity.
Conclusion
The preclinical data presented in this guide demonstrate the broad anti-inflammatory and immunomodulatory efficacy of this compound across a range of disease models. Its selective activation of the CB2 receptor offers a promising therapeutic strategy for conditions with a significant inflammatory component. The quantitative data and detailed experimental protocols provided herein are intended to facilitate further investigation and development of this compound as a potential novel therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Investigating Late-Stage Diabetic Retinopathy: A Long-term Analysis of Vascular Changes in the Streptozotocin-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of cannabinoid receptor 2 attenuates synovitis and joint distruction in collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Assessment of Cannabidiol and HU308 in Acute and Chronic Colitis Models: Efficacy, Safety, and Mechanistic Innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Onternabez in the Mitigation of Cytokine Storms: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of onternabez (B1673421) (ARDS-003), an investigational synthetic cannabinoid, and its potential role in mitigating cytokine storms. We will explore its mechanism of action and compare its preclinical performance with established and emerging alternative therapies. This document is intended to provide an objective overview supported by available experimental data to inform research and development efforts in the field of inflammatory disorders.
Introduction to Cytokine Storms and Therapeutic Strategies
A cytokine storm, or hypercytokinemia, is a severe, uncontrolled systemic inflammatory response characterized by the excessive release of pro-inflammatory cytokines.[1] This overproduction can lead to multi-organ failure and is a critical factor in the mortality of various infectious and non-infectious diseases, including sepsis, acute respiratory distress syndrome (ARDS), and complications from certain immunotherapies.[1][2] Current therapeutic strategies aim to modulate the immune response and suppress the hyperinflammation. These include corticosteroids, Janus kinase (JAK) inhibitors, and monoclonal antibodies targeting specific cytokines like interleukin-6 (IL-6).[3][4][5]
This compound (also known as ARDS-003) is an emerging therapeutic candidate positioned to modulate acute systemic inflammation.[2] It is a potent and highly selective agonist for the cannabinoid-2 (CB2) receptor, which is primarily expressed on immune cells and plays a crucial role in regulating inflammation.[2][6][7]
Comparative Analysis of this compound and Alternative Therapies
The following table summarizes the characteristics of this compound in comparison to other drug classes used in the management of cytokine storms.
| Drug Class | Example(s) | Mechanism of Action | Key Efficacy Data | Limitations & Side Effects |
| CB2 Agonist | This compound (ARDS-003) | Selective agonist of the CB2 receptor on immune cells, leading to modulation of cytokine release.[2][6] | Preclinical data shows a dose-dependent reduction in morbidity, mortality, and pro-inflammatory cytokines in animal models of SARS-CoV-2 and sepsis.[2] AI studies suggest synergy with antivirals.[8][9] | Currently in early clinical development; full safety and efficacy profile in humans is not yet established.[10] |
| Corticosteroids | Dexamethasone, Methylprednisolone | Broad-spectrum immunosuppression through genomic and non-genomic mechanisms, decreasing the transcription of pro-inflammatory cytokines.[4][11] | Recommended for hospitalized COVID-19 patients requiring supplemental oxygen; shown to reduce mortality.[4][11][12] | Broad immunosuppression can increase the risk of secondary infections and may hinder viral clearance.[4][11] |
| JAK Inhibitors | Baricitinib, Ruxolitinib, Tofacitinib | Inhibit the Janus kinase (JAK) signaling pathway, which is utilized by numerous pro-inflammatory cytokines to exert their effects.[3][13][14] | Have shown efficacy in improving outcomes in preclinical models and are under clinical investigation for COVID-19-associated cytokine storm.[3][13][15] | Potential for toxicity, especially in patients with end-organ dysfunction.[3] Some have failed to show significant benefit in late-stage clinical trials for COVID-19.[13] |
| IL-6 Inhibitors | Tocilizumab, Sarilumab | Monoclonal antibodies that block the IL-6 receptor, thereby inhibiting IL-6-mediated pro-inflammatory signaling.[5][16] | Approved for the treatment of CAR T-cell-induced cytokine release syndrome.[5][17] Some studies show improved survival in COVID-19 patients.[18] | Can increase the risk of bacterial infections.[17] Some studies have shown no significant benefit in improving COVID-19 prognosis.[17] |
Signaling Pathways in Cytokine Storm Mitigation
The diagrams below illustrate the signaling pathway targeted by this compound in comparison to JAK inhibitors.
Caption: this compound mechanism of action via CB2 receptor activation.
Caption: Mechanism of action of JAK inhibitors in cytokine signaling.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary to Tetra Bio-Pharma. However, based on published preclinical results, the methodologies likely resemble the following established models.
1. In Vivo Model: Sepsis-Induced Acute Lung Injury
-
Objective: To evaluate the efficacy of this compound in reducing systemic inflammation and lung injury in a sepsis model.
-
Methodology:
-
Induction of Sepsis: Sepsis is induced in rodents (e.g., C57BL/6 mice) via cecal ligation and puncture (CLP) or intraperitoneal injection of lipopolysaccharide (LPS).
-
Treatment: A cohort of animals receives this compound (intravenously or orally) at various doses at specified time points post-sepsis induction. A control group receives a vehicle.
-
Sample Collection: Blood and lung tissue are collected at predetermined endpoints.
-
Analysis:
-
Cytokine Levels: Serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) are quantified using ELISA or multiplex bead array.
-
Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with H&E) to assess for signs of injury, such as edema, inflammation, and cellular infiltration.
-
Immune Cell Profiling: Flow cytometry is used to analyze immune cell populations in bronchoalveolar lavage fluid or lung tissue.
-
-
2. In Vivo Model: SARS-CoV-2 Infection in Humanized ACE2 Mice
-
Objective: To assess the impact of this compound on morbidity, mortality, and viral load in a COVID-19 model.
-
Methodology:
-
Animal Model: Transgenic mice expressing the human ACE2 receptor are used.
-
Infection: Animals are intranasally inoculated with SARS-CoV-2.
-
Treatment: this compound is administered at different doses, and compared against a placebo group and a group receiving a standard-of-care antiviral agent.[2]
-
Monitoring: Animals are monitored daily for signs of morbidity (weight loss, respiratory distress).
-
Endpoints:
-
Survival Analysis: Kaplan-Meier survival curves are generated.
-
Viral Titer: Viral load in lung tissue is quantified by RT-qPCR.
-
Cytokine Analysis: Pro-inflammatory cytokine levels in lung homogenates or serum are measured.[2]
-
-
Experimental Workflow Diagram
The following diagram outlines a typical preclinical workflow for evaluating a novel anti-inflammatory drug like this compound.
Caption: A generalized workflow for preclinical drug evaluation.
Conclusion
This compound presents a novel and targeted approach to mitigating cytokine storms by selectively activating the CB2 receptor. Preclinical data are promising, suggesting that this compound can effectively reduce the hyperinflammatory response that characterizes conditions like ARDS and sepsis.[2] Its targeted mechanism of action may offer a more favorable safety profile compared to the broad immunosuppression of corticosteroids. However, as an investigational drug, extensive clinical trials are required to validate its efficacy and safety in humans. Continued research and development will be crucial in determining the ultimate role of this compound in the therapeutic arsenal (B13267) against cytokine storm syndromes.
References
- 1. Cytokine storm - Wikipedia [en.wikipedia.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. JAK Inhibitors in Cytokine Storm Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on function and side effects of systemic corticosteroids used in high-grade COVID-19 to prevent cytokine storms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunopathogenesis and treatment of cytokine storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. labiotech.eu [labiotech.eu]
- 9. Tetra Bio-Pharma Announces Results of Artificial Intelligence Study of ARDS-003 Combined with Favipiravir [newswire.ca]
- 10. Tetra Bio-Pharma's oral ARDS-003 cleared by Health Canada to enter clinic | BioWorld [bioworld.com]
- 11. Dexamethasone to combat cytokine storm in COVID-19: Clinical trials and preliminary evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research & Innovation | UAB News [uab.edu]
- 13. Calming the cytokine storm of COVID-19 through inhibition of JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting JAK-STAT Signaling to Control Cytokine Release Syndrome in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Treatment Options during Cytokine Storm | Atlantis Press [atlantis-press.com]
- 18. droracle.ai [droracle.ai]
A Comparative Guide: Onternabez vs. Non-Selective Cannabinoid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective cannabinoid 2 (CB2) receptor agonist, onternabez (B1673421), and non-selective cannabinoid agonists that activate both cannabinoid 1 (CB1) and CB2 receptors. This objective analysis, supported by experimental data, aims to assist researchers and drug development professionals in understanding the key differences in receptor binding, signaling pathways, and potential therapeutic implications of these compounds.
Introduction: The Cannabinoid System and Receptor Selectivity
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The two primary cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) with distinct tissue distributions and functional roles. CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects associated with cannabinoids. In contrast, CB2 receptors are primarily found in the immune system and peripheral tissues, and their activation is associated with anti-inflammatory and immunomodulatory effects.
This distinction in receptor localization is a critical consideration in drug development. Non-selective cannabinoid agonists, such as Δ⁹-tetrahydrocannabinol (THC), and synthetic compounds like WIN 55,212-2 and CP 55,940, activate both CB1 and CB2 receptors.[1][2] This lack of selectivity can lead to undesirable psychoactive side effects, limiting their therapeutic potential.
This compound (also known as HU-308) is a synthetic cannabinoid that exhibits high selectivity for the CB2 receptor, with a more than 5,000-fold greater affinity for CB2 over CB1 receptors.[3][4] This selectivity profile makes this compound a valuable research tool and a promising therapeutic candidate for inflammatory and autoimmune disorders, as it is expected to be devoid of the psychotropic effects mediated by CB1 receptor activation.[3]
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and representative non-selective cannabinoid agonists. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Selectivity (CB1/CB2) |
| This compound (HU-308) | CB1 | >10,000 | >5000-fold for CB2 |
| CB2 | ~2 | ||
| WIN 55,212-2 | CB1 | 1.9 | ~0.4 |
| CB2 | 4.4 | ||
| CP 55,940 | CB1 | 0.6 - 5.0 | ~1 |
| CB2 | 0.7 - 2.6 |
Data compiled from multiple sources.[3][5]
Table 2: Functional Potency in cAMP Assays (EC50)
| Compound | Receptor | EC50 (nM) |
| This compound (HU-308) | CB2 | Data not consistently available |
| WIN 55,212-2 | CB1 | 18.6 |
| CP 55,940 | CB1 | 0.2 |
| CB2 | 0.3 |
Data compiled from multiple sources.[6]
Signaling Pathways: A Tale of Two Receptors
Both CB1 and CB2 receptors are primarily coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Activated G-proteins can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and inflammation.[5][7]
This compound: Selective CB2-Mediated Signaling
As a selective CB2 agonist, this compound primarily initiates signaling cascades in immune cells and other peripheral tissues where CB2 receptors are expressed. The activation of CB2 receptors by this compound is expected to lead to the inhibition of adenylyl cyclase and the activation of the MAPK/ERK pathway, contributing to its anti-inflammatory and immunomodulatory effects.
Figure 1. Signaling pathway of the selective CB2 agonist, this compound.
Non-Selective Cannabinoid Agonists: Dual Receptor Activation
Non-selective agonists like WIN 55,212-2 and CP 55,940 activate both CB1 and CB2 receptors, triggering signaling cascades in a wider range of tissues, including the central nervous system. This dual activation leads to a broader spectrum of physiological effects, including the psychoactive effects mediated by CB1 receptors, in addition to the peripheral effects mediated by CB2 receptors.
Figure 2. Signaling pathways of non-selective cannabinoid agonists.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from cannabinoid receptors by the test compound (this compound or a non-selective agonist).
-
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [³H]CP-55,940, a high-affinity non-selective cannabinoid agonist.
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml BSA, pH 7.4).
-
Non-specific binding control: A high concentration of a non-radiolabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
-
Objective: To determine the EC50 value of a cannabinoid agonist for the inhibition of forskolin-stimulated cAMP production.
-
Materials:
-
Whole cells stably expressing human CB1 or CB2 receptors.
-
Test compound at various concentrations.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., based on HTRF, ELISA, or other detection methods).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor.
-
Add the test compound at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.
-
MAPK/ERK Activation Assay
This assay assesses the activation of the MAPK/ERK signaling pathway following receptor stimulation.
-
Objective: To measure the phosphorylation of ERK1/2 in response to cannabinoid agonist treatment.
-
Materials:
-
Whole cells expressing the cannabinoid receptor of interest.
-
Test compound at various concentrations.
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Western blotting apparatus and reagents or an alternative detection method (e.g., In-Cell Western, ELISA).
-
-
Procedure:
-
Culture cells to an appropriate confluency and serum-starve them to reduce basal ERK phosphorylation.
-
Treat the cells with the test compound at various concentrations for a specific time course (e.g., 5-30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (for Western blotting).
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal to account for variations in protein loading.
-
Plot the normalized p-ERK levels against the agonist concentration to generate a dose-response curve and determine the EC50 for ERK activation.
-
Figure 3. General experimental workflows for key assays.
Conclusion
The choice between a selective CB2 agonist like this compound and a non-selective cannabinoid agonist has profound implications for both preclinical research and therapeutic development. This compound offers the significant advantage of targeting the immunomodulatory and anti-inflammatory properties of the endocannabinoid system without the confounding and often undesirable psychoactive effects associated with CB1 receptor activation. This makes it a promising candidate for treating a range of inflammatory conditions.
Non-selective agonists, while potent activators of cannabinoid signaling, present a more complex pharmacological profile. Their dual action on CB1 and CB2 receptors can be beneficial in certain contexts, such as in the management of neuropathic pain where both central and peripheral mechanisms are at play. However, the inherent risk of psychotropic side effects remains a major hurdle for their widespread clinical use.
This guide provides a foundational understanding of the key differences between this compound and non-selective cannabinoid agonists. For researchers, the high selectivity of this compound makes it an invaluable tool for dissecting the specific roles of the CB2 receptor. For drug developers, the targeted action of this compound represents a more refined and potentially safer approach to harnessing the therapeutic potential of the endocannabinoid system for a variety of pathological conditions. Further head-to-head comparative studies under standardized experimental conditions will be crucial for a more precise quantitative understanding of their relative potencies and efficacies.
References
- 1. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Onternabez: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for the synthetic cannabinoid onternabez (B1673421) necessitates a cautious approach to its disposal, adhering to general best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and compliance by consulting their institution's Environmental Health & Safety (EH&S) department for specific protocols.
This compound is a potent and highly selective synthetic cannabinoid agonist for the CB2 receptor.[1] While it is not scheduled at the federal level in the United States, it is a Schedule I controlled substance in Florida.[1] Due to its pharmacological activity, any waste containing this compound should be treated as hazardous material.
General Disposal Procedures for this compound Waste
In the absence of a specific SDS, the following procedures, based on general guidelines for hazardous drug and chemical waste, should be followed. These steps are intended to provide immediate safety and logistical information for operational planning.
1. Waste Identification and Segregation:
-
Trace Waste: Items with minimal residual contamination, such as empty vials, gloves, bench paper, and pipette tips, should be considered trace hazardous waste.
-
Bulk Waste: Unused or expired this compound, solutions with significant concentrations, and heavily contaminated materials constitute bulk hazardous waste.
2. Containerization:
-
All waste contaminated with this compound should be collected in dedicated, leak-proof, and clearly labeled hazardous waste containers.
-
Containers for P-listed hazardous waste, if applicable, must be managed according to stringent regulations.[2] It is crucial to determine if this compound falls under this category by consulting with EH&S.
-
Sharps, such as needles and syringes, must be disposed of in designated sharps containers.[3]
3. Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.
-
The accumulation start date must be clearly marked on the label.
4. Storage:
-
Hazardous waste must be stored in a secure, designated area with limited access.[4]
-
Storage time and quantity limits for hazardous waste are strict and must be adhered to.[5]
5. Disposal:
-
This compound waste should not be disposed of down the drain or in regular trash.[6]
-
Disposal must be handled by a licensed hazardous waste contractor. Your institution's EH&S department will coordinate the pickup and disposal.
-
For unused this compound, consider returning it to the pharmaceutical returns vendor if applicable.[4]
The following table summarizes the key disposal considerations for different types of this compound waste:
| Waste Type | Container | Disposal Procedure |
| Trace Contaminated PPE (gloves, etc.) | Labeled Hazardous Waste Bag/Container | Collection by EH&S for incineration. |
| Empty Vials and Containers | Labeled Hazardous Waste Container | Must be managed as hazardous waste; consult EH&S for specifics on "empty" container rules. |
| Contaminated Sharps | Sharps Container | Collection by EH&S for appropriate disposal.[3] |
| Unused or Expired this compound | Original or compatible, labeled container | Turn in to a pharmaceutical returns vendor or dispose of as bulk hazardous chemical waste through EH&S. |
| Spill Cleanup Materials | Labeled Hazardous Waste Container | Treat as bulk hazardous waste and dispose of through EH&S. |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound were not available in the provided search results. The disposal process is procedural and regulatory rather than experimental.
This compound Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of this compound in a laboratory setting. This logical relationship diagram provides a step-by-step guide for researchers to follow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. health.uconn.edu [health.uconn.edu]
- 3. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 4. ph.health.mil [ph.health.mil]
- 5. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 6. drugcheckingbc.ca [drugcheckingbc.ca]
Essential Safety and Handling Guide for Onternabez (HU-308)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Onternabez, a potent and selective CB2 receptor agonist also known as HU-308. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound (HU-308), it is crucial to adhere to standard laboratory safety protocols to minimize exposure and ensure a safe working environment. While one supplier, LKT Labs, has classified the pure compound as "Not a hazardous substance or mixture," it is best practice to handle all research chemicals with a high degree of caution. Another supplier, Cayman Chemical, provides a Safety Data Sheet (SDS) for a solution of a similar compound in methanol, which highlights the hazards of the solvent. Therefore, a comprehensive approach to safety is warranted.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified. | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | Standard cotton or synthetic lab coat. | To protect skin and clothing from contamination. |
General Handling Guidelines:
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any aerosols or dust.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Operational and Disposal Plans
Proper operational procedures and a clear disposal plan are critical for the safe management of this compound in the research environment.
Operational Plan:
-
Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C.
-
-
Preparation of Solutions:
-
This compound is soluble in organic solvents such as DMSO and ethanol.
-
When preparing solutions, work in a fume hood and use appropriate PPE.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
Disposal Plan:
As this compound (HU-308) is classified as a non-hazardous substance by at least one supplier, its disposal may fall under the guidelines for non-hazardous chemical waste. However, it is imperative to consult and adhere to your institution's specific waste disposal protocols and local regulations.
General Disposal Guidelines for Non-Hazardous Chemical Waste:
| Waste Type | Disposal Method |
| Unused solid compound | Dispose of in accordance with institutional guidelines for non-hazardous chemical waste. This may involve placing it in a designated solid waste container. |
| Solutions in organic solvents | Collect in a properly labeled hazardous waste container for organic solvents. Do not pour down the drain. |
| Contaminated labware (e.g., pipette tips, tubes) | Dispose of in the appropriate solid waste stream, ensuring they are free of any residual liquid. |
Experimental Protocols
The following are detailed methodologies for key experiments involving CB2 receptor agonists like this compound.
In Vitro Cannabinoid Receptor Binding Assay
This assay determines the binding affinity of a compound to the CB2 receptor.
Materials:
-
Cell membranes expressing the human CB2 receptor
-
Radioligand (e.g., [³H]CP-55,940)
-
Test compound (this compound)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a known non-radiolabeled CB2 ligand, and cell membranes.
-
Competitive Binding: Diluted this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression of the competition binding data. Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the effect of a CB2 agonist on intracellular cyclic AMP (cAMP) levels, a key second messenger in the CB2 signaling pathway.
Materials:
-
Cells stably expressing the human CB2 receptor (e.g., CHO or HEK293 cells)
-
Test compound (this compound)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, LANCE)
-
Cell culture medium and reagents
-
384-well white plates
Procedure:
-
Cell Seeding: Seed the CB2-expressing cells into a 384-well white plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Protocol:
-
Remove the culture medium from the cells.
-
Add the diluted this compound to the appropriate wells. Include a vehicle control.
-
Incubate at room temperature for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells (except basal control) to stimulate cAMP production.
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
This typically involves adding a lysis buffer containing detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Reading: Read the plate on a compatible plate reader at the appropriate wavelengths.
-
Data Analysis: Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal inhibition of cAMP production).
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway activated by this compound through the CB2 receptor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
